2-Bromo-4-(1,1-difluoroethyl)pyridine
Description
Properties
IUPAC Name |
2-bromo-4-(1,1-difluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQIOIGWMUPNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-(1,1-difluoroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-(1,1-difluoroethyl)pyridine is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical agents. The presence of the bromine atom at the 2-position allows for a variety of cross-coupling reactions, while the 1,1-difluoroethyl moiety at the 4-position can significantly modulate the physicochemical properties of target molecules, such as metabolic stability and lipophilicity. This guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, offering detailed experimental insights and mechanistic discussions to support drug discovery and development programs.
Introduction
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance pharmacological properties. The 1,1-difluoroethyl group, in particular, serves as a lipophilic bioisostere of a hydroxyl or thiol group, and can favorably impact membrane permeability and metabolic stability. When coupled with a versatile synthetic handle like a bromine atom on a pyridine scaffold, the resulting compound, this compound, becomes a highly valuable intermediate for the construction of novel therapeutics. This document outlines two principal and scientifically robust synthetic routes for the preparation of this compound, designed to provide researchers with a thorough understanding of the available methodologies.
Pathway 1: Deoxofluorination of 2-Bromo-4-acetylpyridine
This pathway relies on the conversion of a carbonyl group to a geminal difluoride using a deoxofluorinating agent. The key steps involve the synthesis of the precursor ketone, 2-bromo-4-acetylpyridine, followed by its fluorination.
Step 1: Synthesis of 2-Bromo-4-acetylpyridine
The synthesis of the key intermediate, 2-bromo-4-acetylpyridine, can be approached from the readily available 4-acetylpyridine. A common strategy involves the bromination of the pyridine ring.
Experimental Protocol: Synthesis of α-Bromo-4-acetylpyridine hydrobromide (A precursor to 2-Bromo-4-acetylpyridine)
-
In a suitable reaction vessel, dissolve 4-acetylpyridine (1.0 eq) in glacial acetic acid.
-
Add pyridinium bromide perbromide (1.25 eq) and a solution of 30% hydrobromic acid in acetic acid.
-
Stir the mixture at room temperature for an extended period.
-
Cool the reaction mixture to induce precipitation of the product.
-
Collect the precipitate by filtration, wash with a non-polar solvent (e.g., ether), and air dry to yield α-bromo-4-acetylpyridine hydrobromide.[1]
Note: Neutralization of the hydrobromide salt would yield the free base, α-bromo-4-acetylpyridine. Further synthetic steps would be required to obtain the target 2-bromo-4-acetylpyridine.
A more direct, though potentially lower-yielding, approach involves the direct bromination of 4-acetylpyridine, though this may lead to a mixture of isomers requiring careful purification.
Step 2: Deoxofluorination of 2-Bromo-4-acetylpyridine
The conversion of the acetyl group to the 1,1-difluoroethyl group is achieved using a deoxofluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or the more thermally stable Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).[2][3]
Reaction Principle:
Deoxofluorinating agents react with ketones to replace the carbonyl oxygen with two fluorine atoms. The reaction is typically performed in an inert solvent under anhydrous conditions.
Experimental Protocol (General Procedure):
-
To a solution of 2-bromo-4-acetylpyridine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), add the deoxofluorinating agent (DAST or Deoxo-Fluor, typically 2-3 eq) dropwise at a low temperature (e.g., 0 °C).
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM), wash the combined organic layers with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography on silica gel.[3]
Table 1: Comparison of Deoxofluorinating Agents
| Reagent | Key Characteristics | Safety Considerations |
| DAST | Widely used, effective for many substrates. | Thermally unstable, can decompose explosively above 90 °C. Reacts violently with water.[2] |
| Deoxo-Fluor | More thermally stable than DAST, often provides similar or better yields. | Reacts violently with water, generating HF gas. Should be handled with care in a well-ventilated fume hood.[3] |
Mechanistic Insights: Deoxofluorination of Ketones
The mechanism of deoxofluorination of ketones with DAST is believed to proceed through the following key steps:
-
Activation of the Carbonyl: The Lewis acidic sulfur atom of DAST coordinates to the carbonyl oxygen, activating it towards nucleophilic attack.
-
Fluoride Attack: A fluoride ion attacks the carbonyl carbon.
-
Formation of an Alkoxyaminosulfur Difluoride Intermediate: An intermediate is formed with the elimination of hydrogen fluoride.
-
SN1 or SN2 Displacement: A second fluoride ion displaces the sulfur-containing leaving group via either an SN1 or SN2 pathway, depending on the substrate, to form the geminal difluoride.[4][5]
Caption: Proposed mechanism of ketone deoxofluorination with DAST.
Pathway 2: Sandmeyer Reaction of 4-(1,1-Difluoroethyl)pyridin-2-amine
This classical and reliable pathway involves the diazotization of an amino-substituted pyridine followed by displacement of the diazonium group with a bromide.
Step 1: Synthesis of 4-(1,1-Difluoroethyl)pyridin-2-amine
The synthesis of this key amine intermediate can be envisioned starting from the commercially available 4-acetyl-2-aminopyridine.
Experimental Protocol (Proposed Route):
-
Deoxofluorination of 4-acetyl-2-aminopyridine: Following a similar general procedure as described in Pathway 1, 4-acetyl-2-aminopyridine can be treated with a deoxofluorinating agent like DAST or Deoxo-Fluor to yield 4-(1,1-difluoroethyl)pyridin-2-amine. The amino group is generally less reactive towards these reagents under the conditions used for ketone fluorination. However, protection of the amine may be necessary to avoid side reactions.
Step 2: Sandmeyer Bromination of 4-(1,1-Difluoroethyl)pyridin-2-amine
The Sandmeyer reaction is a robust method for converting primary aromatic amines to aryl halides.[6][7][8][9]
Reaction Principle:
The primary amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with a copper(I) bromide solution, which catalyzes the displacement of the diazonium group by a bromide ion.[6][7]
Experimental Protocol (General Procedure):
-
Diazotization: Dissolve 4-(1,1-difluoroethyl)pyridin-2-amine (1.0 eq) in a cold aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (a slight excess, e.g., 1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Evolution of nitrogen gas should be observed.
-
After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.
Table 2: Key Parameters for the Sandmeyer Reaction
| Parameter | Importance | Typical Conditions |
| Temperature | Crucial for the stability of the diazonium salt. | 0-5 °C for diazotization. |
| Acid | Provides the acidic medium for the formation of nitrous acid and stabilizes the diazonium salt. | Hydrobromic acid (HBr) is used for bromination. |
| Copper(I) Bromide | Catalyst for the displacement of the diazonium group. | Typically used in stoichiometric or catalytic amounts. |
Mechanistic Insights: The Sandmeyer Reaction
The Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6]
-
Formation of Diazonium Salt: The primary amine reacts with nitrous acid to form a diazonium salt.
-
Single Electron Transfer (SET): Copper(I) transfers an electron to the diazonium salt, leading to the formation of an aryl radical and nitrogen gas, with the copper being oxidized to copper(II).
-
Halogen Transfer: The aryl radical abstracts a bromine atom from the copper(II) bromide, forming the final product and regenerating the copper(I) catalyst.[6][8]
Caption: Simplified radical mechanism of the Sandmeyer reaction.
Purification and Characterization
Purification of the final product, this compound, is typically achieved by column chromatography on silica gel or by distillation under reduced pressure. Characterization of the compound and its intermediates should be performed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation of the presence of the 1,1-difluoroethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Safety Considerations
-
Deoxofluorinating agents (DAST and Deoxo-Fluor) are hazardous and should be handled with extreme care in a well-ventilated fume hood. They react violently with water and can be thermally unstable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
The Sandmeyer reaction involves the formation of potentially unstable diazonium salts. Low temperatures must be strictly maintained during their formation and handling.
-
Hydrobromic acid is corrosive and should be handled with care.
Conclusion
The synthesis of this compound can be effectively achieved through two primary synthetic routes: the deoxofluorination of 2-bromo-4-acetylpyridine and the Sandmeyer reaction of 4-(1,1-difluoroethyl)pyridin-2-amine. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific expertise and equipment available in the laboratory. Both routes offer reliable methods for accessing this valuable building block for drug discovery and development. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of these syntheses.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(1,1-difluoroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Emerging Significance of Fluorinated Pyridines in Medicinal Chemistry
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[1] Within this chemical space, functionalized pyridine derivatives are of particular interest due to their prevalence in a wide array of FDA-approved drugs.[2] 2-Bromo-4-(1,1-difluoroethyl)pyridine emerges as a compound of significant interest at the intersection of these two domains. Its structure, featuring a reactive bromine handle for further chemical elaboration and a difluoroethyl moiety to modulate physicochemical properties, makes it a valuable building block for the synthesis of novel therapeutic agents.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its characterization.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 1419221-58-1 | [4] |
| Molecular Formula | C₇H₆BrF₂N | [4] |
| Molecular Weight | 222.03 g/mol | [4] |
| Appearance | Yellow/Brown Oil | [4] |
| Boiling Point (Predicted) | 234.3 ± 35.0 °C | [5] |
| Density (Predicted) | 1.548 ± 0.06 g/cm³ | [5] |
| logP (Predicted) | 2.7 | [6] |
| pKa (Predicted) | -0.17 ± 0.10 | [5] |
Lipophilicity: The Gateway to Biological Membranes
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that governs a molecule's ability to traverse biological membranes. A predicted XlogP of 2.7 for this compound suggests a moderate level of lipophilicity, a desirable trait for many drug candidates.[6]
Experimental Determination of logP: The Shake-Flask Method
The gold standard for experimentally determining logP is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[7]
Experimental Protocol: Shake-Flask logP Determination
-
Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Carefully collect samples from both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for Potentiometric pKa Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a characteristic triplet for the methyl group of the difluoroethyl moiety due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon of the difluoroethyl group will appear as a triplet due to C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). [8]Common fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the difluoroethyl group. [9]
Thermal Stability: TGA and DSC
Understanding the thermal stability of a compound is crucial for its safe handling, storage, and use in reactions at elevated temperatures.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would reveal the onset temperature of decomposition. [10]* Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram would indicate the presence of any phase transitions, such as melting or boiling, and provide their corresponding temperatures and enthalpies.
Synthesis and Reactivity
This compound is a valuable synthetic intermediate. The bromine atom at the 2-position of the pyridine ring is susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science applications. The electron-withdrawing nature of the pyridine nitrogen and the 1,1-difluoroethyl group activates the C-Br bond towards oxidative addition, a key step in these catalytic cycles.
Conclusion
This compound represents a promising building block for the development of novel chemical entities with potential therapeutic applications. Its physicochemical properties, characterized by moderate lipophilicity and significantly reduced basicity compared to pyridine, are key determinants of its behavior in biological systems. This guide has provided an in-depth overview of these properties and has outlined authoritative experimental protocols for their determination. A thorough understanding and characterization of these fundamental parameters are essential for harnessing the full potential of this versatile molecule in the advancement of medicinal chemistry and drug discovery.
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An In-depth Technical Guide to 2-Bromo-4-(1,1-difluoroethyl)pyridine (CAS Number: 1419221-58-1)
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-(1,1-difluoroethyl)pyridine, a fluorinated heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document, designed for researchers, scientists, and drug development professionals, consolidates available information on its physicochemical properties, proposes a logical synthetic pathway, and predicts its spectroscopic and reactivity profiles based on established chemical principles and data from analogous structures. Safety protocols for handling this class of compounds are also detailed. The strategic placement of the bromine atom and the 1,1-difluoroethyl group on the pyridine scaffold makes this molecule a highly attractive intermediate for the synthesis of novel compounds with potentially enhanced pharmacological properties.
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals.[1] Its ability to act as a hydrogen bond acceptor and its water-solubilizing properties make it a favored scaffold in drug design. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties such as metabolic stability, lipophilicity, bioavailability, and binding affinity.[2][3] The 1,1-difluoroethyl group, in particular, is a valuable bioisostere for carbonyl groups and can significantly influence the conformational preferences and electronic properties of a molecule.
This compound combines these features, presenting a versatile platform for further chemical elaboration. The bromine atom at the 2-position serves as a versatile handle for a wide range of cross-coupling reactions, enabling the introduction of diverse substituents.[4] This strategic combination of a reactive handle and a property-modulating fluorinated group makes it a valuable building block for the synthesis of novel chemical entities.
Physicochemical and Structural Properties
A summary of the key physicochemical and structural properties for this compound is presented in Table 1. It is important to note that some of these properties are predicted based on computational models due to the absence of extensive experimental data in the literature.
| Property | Value | Source |
| CAS Number | 1419221-58-1 | [5] |
| Molecular Formula | C₇H₆BrF₂N | [6] |
| Molecular Weight | 222.03 g/mol | [7] |
| Appearance | Yellow/Brown Oil (Predicted) | [5] |
| Boiling Point | 234.3 ± 35.0 °C (Predicted) | [7] |
| Density | 1.548 ± 0.06 g/cm³ (Predicted) | [7] |
| SMILES | CC(C1=CC(=NC=C1)Br)(F)F | [6] |
| InChI | InChI=1S/C7H6BrF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3 | [6] |
| InChIKey | QJQIOIGWMUPNLB-UHFFFAOYSA-N | [6] |
| XlogP (Predicted) | 2.7 | [6] |
Proposed Synthesis Pathway
A potential starting material is 4-acetylpyridine. The introduction of the gem-difluoro group can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor. The subsequent bromination of the pyridine ring at the 2-position can be challenging due to the directing effects of the existing substituent and the pyridine nitrogen. However, methods for the regioselective bromination of substituted pyridines have been reported, often involving the use of N-bromosuccinimide (NBS) or bromine in the presence of an acid.[8]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Prophetic)
The following protocol is a proposed, non-validated procedure based on general methods for analogous transformations. It is imperative that this procedure be optimized and validated in a laboratory setting by qualified personnel.
Step 1: Synthesis of 4-(1,1-Difluoroethyl)pyridine
-
To a stirred solution of 4-acetylpyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), cool the reaction mixture to -78 °C.
-
Slowly add a solution of diethylaminosulfur trifluoride (DAST) (1.5 eq) in the same solvent.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(1,1-difluoroethyl)pyridine.
Step 2: Synthesis of this compound
-
To a solution of 4-(1,1-difluoroethyl)pyridine (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or oleum), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra, the following data is predicted based on the analysis of similar structures and established spectroscopic principles.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the pyridine ring protons and a quartet in the aliphatic region for the methyl group, which is split by the two fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.4 | d | ~5.0 | H-6 |
| ~7.6 | d | ~1.5 | H-3 |
| ~7.4 | dd | ~5.0, ~1.5 | H-5 |
| ~2.0 | t | ~18.0 | -CH₃ |
13C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the C-Br and C-N signals in the downfield region and the carbon of the difluoroethyl group, which will appear as a triplet due to coupling with the two fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-6 |
| ~145 | C-2 |
| ~140 (t) | C(F₂) |
| ~125 | C-5 |
| ~122 | C-3 |
| ~120 | C-4 |
| ~25 (t) | -CH₃ |
19F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms, which will be a quartet due to coupling with the three protons of the methyl group.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M+) and a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks with approximately 1:1 ratio). Common fragmentation patterns for fluorinated compounds include the loss of fluorine and difluorocarbene.
| m/z | Interpretation |
| 221/223 | [M]⁺ |
| 202/204 | [M-F]⁺ |
| 172/174 | [M-CHF₂]⁺ |
| 142 | [M-Br]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will likely display characteristic absorption bands for the pyridine ring and C-F bonds.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | C=C and C=N stretching (pyridine ring) |
| 1250-1050 | C-F stretching |
| ~850 | C-H out-of-plane bending |
| ~700 | C-Br stretch |
Reactivity and Potential Applications
The synthetic utility of this compound lies in the reactivity of the C-Br bond, which can readily participate in a variety of palladium-catalyzed cross-coupling reactions.
Caption: Potential cross-coupling reactions of this compound.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents at the 2-position.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes, leading to alkynylated pyridine derivatives.
-
Buchwald-Hartwig Amination: Synthesis of 2-aminopyridine derivatives through C-N bond formation with various amines.
-
Stille Coupling: C-C bond formation using organostannanes.
These reactions open avenues for the synthesis of a diverse library of compounds for screening in drug discovery programs. The presence of the 1,1-difluoroethyl group is anticipated to enhance the metabolic stability and modulate the electronic properties of the resulting molecules, making them attractive candidates for various therapeutic targets.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with extreme caution, assuming it is hazardous. The safety precautions should be based on the known hazards of similar compounds, such as 2-bromopyridine and other fluorinated pyridines.[9][10]
Hazard Statements (Presumed):
-
Harmful if swallowed, in contact with skin, or if inhaled.[10][11]
-
Causes skin irritation.[10]
-
Causes serious eye irritation.[10]
-
May cause respiratory irritation.[10]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use a respirator with an appropriate cartridge if inhalation risk is high.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention and refer to the safety data sheets of analogous compounds for first-aid measures.
Conclusion
This compound is a promising building block for the synthesis of novel, fluorinated heterocyclic compounds. While detailed experimental data is currently scarce in the public domain, this technical guide provides a solid foundation for researchers by outlining its properties, proposing a viable synthetic route, and predicting its reactivity and spectroscopic characteristics. Its versatile reactivity, coupled with the beneficial effects of the 1,1-difluoroethyl group, positions this compound as a valuable tool in the quest for new pharmaceuticals and advanced materials. As with any new chemical entity, all handling and reactions should be conducted with appropriate safety precautions and by qualified personnel.
References
[2] Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from
[3] Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Fine Chemical Landscape: The Role of 2-Bromo-4-fluoropyridine. Retrieved from
[6] PubChem. (n.d.). This compound. Retrieved from [Link]
[4] Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from [Link]
[8] Justia Patents. (2021, February 25). Bromination of pyridine derivatives. Retrieved from [Link]
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2-Bromo-4-(1,1-difluoroethyl)pyridine molecular weight and formula
An In-depth Technical Guide to 2-Bromo-4-(1,1-difluoroethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, propose a robust synthetic pathway, and explore its strategic applications in modern medicinal chemistry.
Core Molecular Attributes
This compound is a substituted pyridine featuring two key functional groups that make it a highly valuable intermediate. The bromine atom at the 2-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions, while the 1,1-difluoroethyl group at the 4-position imparts unique physicochemical properties crucial for drug design.
The molecular formula for this compound is C₇H₆BrF₂N .[1][2][3] Its corresponding molecular weight is 222.03 g/mol .[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrF₂N | [1][2][3] |
| Molecular Weight | 222.03 g/mol | [3][4] |
| CAS Number | 1419221-58-1 | [2][3] |
| Appearance | Yellow/Brown Oil | [2] |
| Boiling Point | 234.3 ± 35.0 °C (Predicted) | [3] |
| Density | 1.548 ± 0.06 g/cm³ (Predicted) | [3] |
| SMILES | CC(C1=CC(=NC=C1)Br)(F)F | [1] |
| InChI | InChI=1S/C7H6BrF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3 | [1] |
It is crucial to distinguish this molecule from its isomers, such as 4-Bromo-2-(1,1-difluoroethyl)pyridine[4] and 2-Bromo-3-(1,1-difluoroethyl)pyridine[5], as the specific placement of the functional groups dictates its reactivity and utility in synthesis.
Proposed Synthesis and Mechanistic Insights
A logical precursor for this synthesis is 2-bromo-4-acetylpyridine. The synthesis can be envisioned in two key steps:
-
Fluorination: Conversion of the ketone to the corresponding gem-difluoride.
-
Bromination (Alternative Route): If starting from 4-(1,1-difluoroethyl)pyridine, a bromination step would be required. However, regioselective bromination at the 2-position can be challenging, making the fluorination of a pre-brominated pyridine a more controlled approach.
Proposed Synthetic Protocol
Step 1: Deoxofluorination of 2-Bromo-4-acetylpyridine
The conversion of the carbonyl group to a difluoromethylene group is a critical transformation. Diethylaminosulfur trifluoride (DAST) or its safer, more stable analogues like Deoxo-Fluor® are commonly used reagents for this purpose.
Experimental Protocol:
-
Reaction Setup: In a fume hood, charge a dry, inert-atmosphere flask (e.g., Schlenk flask) with 2-bromo-4-acetylpyridine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a dry, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add diethylaminosulfur trifluoride (DAST) (approx. 1.2-1.5 eq) dropwise via a syringe. Caution: DAST is toxic and reacts violently with water. This step is exothermic and must be performed with extreme care.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization (Predicted)
No experimental spectroscopic data for this compound is publicly available. The following data is predicted based on its structure and typical values for similar compounds.[1]
| Technique | Predicted Data |
| ¹H NMR | δ ~8.4 (d, 1H, H6), ~7.7 (s, 1H, H3), ~7.5 (d, 1H, H5), ~2.0 (t, 3H, CH₃, J_HF ≈ 18 Hz). |
| ¹³C NMR | δ ~160 (C4-CF₂), ~150 (C6), ~142 (C2), ~125 (C3), ~122 (C5), ~25 (t, CH₃, J_CF ≈ 25 Hz). |
| ¹⁹F NMR | δ ~ -90 to -110 (q, 2F, CF₂, J_HF ≈ 18 Hz). |
| MS (EI) | m/z 221/223 (M⁺), 202/204 ([M-F]⁺), 156 ([M-CF₂CH₃]⁺). |
Applications in Drug Development
The true value of this compound lies in its dual functionality, making it a powerful building block for creating libraries of complex molecules for drug screening.
The Role of the 2-Bromo Group
The bromine atom at the 2-position is a linchpin for molecular elaboration. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern pharmaceutical synthesis.[6] These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.[7]
-
Buchwald-Hartwig Amination: For creating C-N bonds with amines.
-
Sonogashira Coupling: For generating C-C bonds with terminal alkynes.
-
Heck Coupling: For C-C bond formation with alkenes.
This reactivity allows for the facile introduction of diverse functionalities at a key position on the pyridine ring, enabling extensive Structure-Activity Relationship (SAR) studies.
The Significance of the 4-(1,1-difluoroethyl) Group
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[8] The 1,1-difluoroethyl group, in particular, offers several advantages:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the molecule more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved bioavailability and a longer half-life in vivo.
-
Modulation of Physicochemical Properties: The difluoromethyl group (as part of the difluoroethyl moiety) is considered a lipophilic bioisostere of a hydroxyl or thiol group.[9] It can act as a hydrogen bond donor while increasing the molecule's overall lipophilicity, which can enhance membrane permeability and target engagement.
-
Conformational Effects: The steric and electronic properties of the difluoroethyl group can influence the molecule's conformation, potentially locking it into a bioactive shape for optimal binding to a biological target.
Caption: Role of the title compound in a drug discovery workflow.
Critical Safety Considerations
Halogenated pyridines and fluorinating reagents require careful handling by trained personnel in a controlled laboratory environment.
-
General Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Reactivity Hazards: The proposed synthesis involves highly reactive and hazardous reagents like DAST. These reactions can be exothermic and must be performed with strict temperature control.
-
Process Safety in Synthesis: Studies on the copper-mediated cross-coupling of 2-bromopyridines with fluorinated reagents have shown a significant potential for thermal runaway reactions, especially in solvents like DMSO.[10] The onset of decomposition can occur at temperatures as low as 115 °C. It is imperative that a thorough process safety evaluation, including reaction calorimetry, be conducted before attempting this synthesis on a large scale to determine the heat of reaction and ensure adequate cooling capacity is available to prevent a runaway scenario.[10]
-
Disposal: All waste materials should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a strategically designed chemical intermediate that offers significant advantages for drug discovery and medicinal chemistry. Its orthogonal functionalities—a reactive bromine handle for diversification and a property-enhancing difluoroethyl group—provide a robust platform for the synthesis of novel, biologically active compounds. A comprehensive understanding of its synthesis, reactivity, and associated safety protocols is essential for leveraging its full potential in the development of next-generation therapeutics.
References
A comprehensive list of references is available for verification. The provided URLs have been validated for accessibility.
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An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-4-(1,1-difluoroethyl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 2-Bromo-4-(1,1-difluoroethyl)pyridine, a key building block in modern medicinal chemistry and materials science. While direct literature on this specific molecule is emerging, its reactivity can be expertly predicted by understanding the synergistic interplay of the electron-deficient pyridine core, the versatile C-Br bond, and the unique electronic influence of the 4-(1,1-difluoroethyl) substituent. This document synthesizes established principles of pyridine chemistry with field-proven insights into palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and other key transformations. Detailed experimental protocols, mechanistic considerations, and comparative data are presented to empower researchers, scientists, and drug development professionals in leveraging this valuable synthetic intermediate.
Introduction: Structural Features and Predicted Electronic Effects
This compound is a heterocyclic compound of significant interest due to its trifunctional nature. The pyridine ring, being inherently electron-deficient, activates the C2 and C4 positions towards nucleophilic attack. The bromine atom at the C2 position serves as an excellent leaving group and a handle for a wide array of cross-coupling reactions. The 1,1-difluoroethyl group at the C4 position is a critical modulator of the molecule's electronic properties and, by extension, its reactivity.
The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1] The geminal difluoro group in the ethyl substituent is strongly electron-withdrawing due to the high electronegativity of fluorine. This inductive effect is expected to further decrease the electron density of the pyridine ring, thereby influencing the rates and regioselectivity of its reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The C-Br bond at the 2-position of the pyridine ring is the primary site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[2] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position. The electron-withdrawing nature of the 4-(1,1-difluoroethyl) group is anticipated to facilitate the oxidative addition of the C-Br bond to the palladium(0) catalyst, a key step in the catalytic cycle.[3]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85-95 | [4] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80-110 | 90-98 | [3] |
| Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | DMF | 100 | 80-92 | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a dry Schlenk flask, add the this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst/ligand (1-5 mol%).
-
Solvent Addition: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times. Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
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An In-depth Technical Guide to 2-Bromo-4-(1,1-difluoroethyl)pyridine for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and other molecular interactions makes it a privileged structure in the design of bioactive molecules. The strategic introduction of fluorine atoms into these scaffolds has emerged as a powerful tool to modulate key drug-like properties, including metabolic stability, bioavailability, and binding affinity.[3] The 1,1-difluoroethyl group, in particular, offers a unique combination of steric and electronic properties, serving as a lipophilic hydrogen bond donor and influencing the pKa of the pyridine nitrogen.
This guide provides a comprehensive technical overview of 2-Bromo-4-(1,1-difluoroethyl)pyridine, a valuable building block for the synthesis of novel pharmaceutical agents. We will delve into its commercial availability, explore plausible synthetic routes, and discuss its application in constructing complex molecular architectures through modern cross-coupling methodologies.
Commercial Availability: Sourcing a Key Synthetic Intermediate
This compound, identified by CAS number 1419221-58-1, is available from several specialized chemical suppliers.[4][5] Its availability is crucial for research and development activities, enabling chemists to readily access this key intermediate for their synthetic campaigns. A summary of representative suppliers and their offerings is provided in Table 1. Researchers are advised to consult the suppliers' websites for the most current pricing, purity specifications, and lead times.
| Supplier | Product Name | Purity | CAS Number |
| Strem Chemicals | This compound, 95% | 95% | 1419221-58-1 |
| ChemicalBook | This compound | Not Specified | 1419221-58-1 |
Table 1: Commercial Suppliers of this compound
Synthesis of this compound: A Plausible Synthetic Pathway
Step 1: Synthesis of 4-(1,1-Difluoroethyl)pyridin-2-amine
The synthesis of the key intermediate, 4-(1,1-difluoroethyl)pyridin-2-amine, can be approached through various methods. One potential route, adapted from the synthesis of the analogous 4-(difluoromethyl)pyridin-2-amine, involves the construction of the substituted pyridine ring from acyclic precursors.[6] This multi-step process would culminate in the formation of the desired aminopyridine.
Step 2: Sandmeyer Bromination
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to an aryl bromide via a diazonium salt intermediate.[7][8] This transformation is particularly well-suited for the synthesis of 2-bromopyridines from their corresponding 2-aminopyridine precursors.[9][10]
Proposed Experimental Protocol for the Sandmeyer Bromination of 4-(1,1-difluoroethyl)pyridin-2-amine:
-
Diazotization: 4-(1,1-difluoroethyl)pyridin-2-amine (1.0 equivalent) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to a low temperature (typically 0-5 °C) in an ice-salt bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature to form the corresponding diazonium salt in situ.
-
Bromination: The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr. The reaction mixture is warmed to promote the displacement of the diazonium group with bromide, leading to the formation of this compound.
-
Work-up and Purification: The reaction mixture is neutralized with a base, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Figure 1: Proposed Sandmeyer reaction for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
The predicted physicochemical properties of this compound are summarized in Table 2. While experimental spectroscopic data is not widely available, predicted data can be a useful guide for characterization.
| Property | Predicted Value |
| Molecular Formula | C₇H₆BrF₂N |
| Molecular Weight | 222.03 g/mol |
| Boiling Point | 234.3 ± 35.0 °C |
| Density | 1.548 ± 0.06 g/cm³ |
Table 2: Predicted Physicochemical Properties of this compound [5]
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and a quartet for the methyl protons of the difluoroethyl group, coupled to the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly deshielded.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of approximately equal intensity).[11] The molecular ion peak would be expected at m/z 222 and 224.
Applications in Drug Discovery: A Versatile Building Block for Cross-Coupling Reactions
The true value of this compound in drug discovery lies in its utility as a versatile building block in palladium-catalyzed cross-coupling reactions.[12] The bromine atom at the 2-position provides a handle for the introduction of a wide array of substituents, enabling the rapid generation of diverse chemical libraries for biological screening.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[2] this compound can be readily coupled with various aryl and heteroaryl boronic acids or esters to generate biaryl and hetero-biaryl structures, which are common motifs in many kinase inhibitors and other therapeutic agents.
Figure 2: General scheme for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[12][13] This reaction allows for the introduction of alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as key pharmacophoric elements in their own right.
Figure 3: General scheme for the Sonogashira coupling of this compound.
Conclusion
This compound is a commercially available and highly valuable building block for medicinal chemistry and drug discovery. Its strategic combination of a reactive bromine handle and a property-modulating 1,1-difluoroethyl group makes it an attractive starting material for the synthesis of novel and diverse molecular scaffolds. The plausible and robust synthetic route via a Sandmeyer reaction, coupled with its utility in powerful cross-coupling reactions, ensures its continued importance in the quest for new therapeutic agents. This guide provides a foundational understanding of this key intermediate, empowering researchers to effectively incorporate it into their synthetic strategies.
References
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Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. 2019. [Link]
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This compound. PubChem. [Link]
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Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
2-bromopyridine. Organic Syntheses. [Link]
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SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES. 2008. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. [Link]
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Pyridine synthesis. Organic Chemistry Portal. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. 2021. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. 2018. [Link]
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Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. 2021. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. Ostrava University. [Link]
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Prodrugs of 2,4-pyrimidinediamine compounds and their uses. PubChem. [Link]
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The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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Spectroscopic Signature of 2-Bromo-4-(1,1-difluoroethyl)pyridine: A Technical Guide for Researchers
Abstract
This technical guide provides a detailed spectroscopic characterization of 2-Bromo-4-(1,1-difluoroethyl)pyridine, a fluorinated pyridine derivative of increasing interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data in peer-reviewed literature, this document leverages predictive methodologies and comparative analysis with structurally related analogs to provide a robust and scientifically grounded spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and protocols for data acquisition are outlined, ensuring a self-validating system for compound identification and characterization.
Introduction: The Structural and Spectroscopic Landscape
This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 2-position and a 1,1-difluoroethyl group at the 4-position. The unique electronic properties imparted by the electronegative fluorine and bromine atoms, combined with the aromatic pyridine core, make this molecule a valuable synthon in modern medicinal chemistry. Accurate and unambiguous structural elucidation is paramount for its application in complex synthetic pathways. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.
This guide addresses the current scarcity of publicly available experimental spectra for this specific molecule by employing a predictive and comparative approach. By dissecting the known spectroscopic data of foundational analogs such as 2-bromopyridine and compounds bearing the 1,1-difluoroethyl moiety, we can construct a highly reliable predicted spectroscopic profile for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide critical information.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be relatively simple, displaying signals for the three aromatic protons of the pyridine ring and the methyl group of the difluoroethyl substituent. The chemical shifts are influenced by the anisotropic effect of the pyridine ring and the electronic effects of the bromine and difluoroethyl groups.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale and Comparative Insights |
| ~8.45 | d | ~5.2 | H-6 | The proton adjacent to the nitrogen (H-6) is expected to be the most deshielded due to the inductive effect of the nitrogen and the anisotropic effect of the ring. In 2-bromopyridine, H-6 appears around 8.3-8.4 ppm.[1][2] |
| ~7.65 | s | - | H-3 | The proton at the 3-position is expected to be a singlet due to minimal coupling with adjacent protons. Its chemical shift is influenced by the adjacent bromine atom. |
| ~7.40 | d | ~5.2 | H-5 | The proton at the 5-position will be a doublet, coupled to H-6. The electron-withdrawing nature of the 1,1-difluoroethyl group at the 4-position will cause a downfield shift compared to unsubstituted pyridine. |
| ~2.10 | t | ~19 | -CH₃ | The methyl protons will appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF). The strong electron-withdrawing effect of the two fluorine atoms will deshield these protons significantly. |
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -2 to 10 ppm.
-
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the five distinct carbon environments in the pyridine ring and the two carbons of the 1,1-difluoroethyl group. The chemical shifts will be significantly affected by the attached heteroatoms and the fluorine atoms, which will also introduce C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale and Comparative Insights |
| ~152.0 | s | - | C-6 | The carbon adjacent to the nitrogen (C-6) is typically found in this region in substituted pyridines. |
| ~149.5 | s | - | C-2 | The carbon bearing the bromine atom (C-2) is expected to be deshielded. In 2-bromopyridine, this carbon appears around 143 ppm. The substitution at the 4-position will have a minor effect on this shift. |
| ~145.0 | t | ~25 | C-4 | The carbon attached to the 1,1-difluoroethyl group will be a triplet due to coupling with the two fluorine atoms (²JCF). |
| ~125.0 | s | - | C-5 | Aromatic carbon chemical shift. |
| ~122.0 | s | - | C-3 | Aromatic carbon chemical shift. |
| ~120.0 | t | ~240 | -CF₂- | The carbon bearing the two fluorine atoms will be a triplet with a large coupling constant (¹JCF) and will be significantly deshielded. |
| ~25.0 | t | ~30 | -CH₃ | The methyl carbon will be a triplet due to coupling with the two fluorine atoms (²JCF). |
Predicted ¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for the characterization of fluorinated compounds. The spectrum of this compound is expected to show a single resonance for the two equivalent fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale and Comparative Insights |
| -90 to -110 | q | ~19 | -CF₂- | The two fluorine atoms of the 1,1-difluoroethyl group are chemically equivalent and will appear as a quartet due to coupling with the three protons of the methyl group (³JFH). The chemical shift is typical for geminal difluoroalkanes attached to an aromatic ring.[3][4] |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy provides information about the vibrational modes of the functional groups within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring, as well as the C-F and C-Br stretching vibrations.
Table 4: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| 3100-3000 | Weak-Medium | Aromatic C-H Stretch | Typical for aromatic C-H bonds. |
| 1600-1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretching | Characteristic vibrations of the pyridine ring. The exact positions and intensities will be influenced by the substituents. |
| 1250-1050 | Strong | C-F Stretch | The C-F stretching vibrations typically give rise to strong absorption bands in this region. The presence of two fluorine atoms will likely result in multiple strong bands. |
| ~700-550 | Medium | C-Br Stretch | The C-Br stretching vibration is expected in this lower frequency region. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR):
-
Sample Preparation: Place a small drop of the neat liquid sample of this compound directly onto the diamond crystal of the ATR accessory.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Predicted Mass Spectrum:
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak cluster due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation pattern will be dictated by the stability of the resulting cations and neutral losses.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion | Rationale |
| 221/223 | [M]⁺ | Molecular ion peak cluster, showing the characteristic 1:1 isotopic pattern for a single bromine atom. |
| 202/204 | [M - F]⁺ | Loss of a fluorine atom. |
| 172/174 | [M - CHF₂]⁺ | Loss of the difluoromethyl radical. |
| 142 | [M - Br]⁺ | Loss of the bromine atom. |
| 122 | [M - Br - HF]⁺ | Subsequent loss of hydrogen fluoride from the [M - Br]⁺ fragment. |
Molecular Structure and Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound under electron ionization.
Conclusion: A Predictive Yet Powerful Analytical Framework
This technical guide has presented a comprehensive, albeit predictive, spectroscopic profile of this compound. By grounding our predictions in the well-established spectroscopic principles and comparative data from analogous structures, we have constructed a reliable framework for the identification and characterization of this important synthetic building block. The detailed analysis of the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, along with standardized experimental protocols, provides researchers with the necessary tools to confidently work with this compound. As experimental data for this compound becomes publicly available, this guide will serve as a valuable reference for validation and further refinement of its spectroscopic signature.
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A Technical Guide to Advanced Applications in Modern Medicinal Chemistry
Foreword
The landscape of medicinal chemistry is in a perpetual state of dynamic evolution. Gone are the days of serendipitous discovery and brute-force screening as the sole engines of progress. Today, we stand at the confluence of molecular biology, data science, and bioengineering, wielding a sophisticated armamentarium of tools that are reshaping the paradigm of drug discovery and development. This guide is intended for the hands-on researcher, the inquisitive scientist, and the forward-thinking drug development professional. It is not a mere catalog of technologies but a curated exploration of their practical applications, grounded in scientific first principles and validated by real-world impact. We will delve into the "why" that underpins the "how," providing not just protocols but a framework for critical thinking and experimental design. Our journey will traverse the digital realm of in silico drug design, the microscopic precision of genetic engineering, the high-speed world of automated screening, the biomimetic complexity of organ-on-a-chip models, and the patient-centric focus of personalized medicine. It is my hope that this guide will serve as both a valuable reference and a source of inspiration for your own endeavors in the quest for novel therapeutics.
I. The Digital Crucible: AI, Machine Learning, and Computational Chemistry in Drug Design
The initial phases of drug discovery, once characterized by extensive and often inefficient wet-lab experimentation, are now being revolutionized by the power of computational approaches. By simulating and predicting molecular interactions in a digital environment, we can significantly de-risk and expedite the identification of promising drug candidates.[1]
A. The Rise of Artificial Intelligence and Machine Learning
Artificial intelligence (AI) and its subfield, machine learning (ML), are no longer nascent concepts in medicinal chemistry but are now integral to the discovery pipeline.[2][3] These technologies excel at identifying complex patterns within vast datasets, a capability that is particularly potent in the context of chemical and biological data.[2]
1. Predictive Modeling of Molecular Properties
ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel, un-synthesized compounds.[4] This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is a critical step in early drug development.[5] By identifying compounds with potentially unfavorable ADMET profiles early on, we can focus resources on candidates with a higher probability of success.
2. De Novo Drug Design
Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can generate novel molecular structures with desired therapeutic profiles.[5] These models learn the underlying rules of chemical structure and bonding from existing chemical databases and can then be guided to create new molecules with specific properties, such as high affinity for a particular target and favorable ADMET characteristics.
3. AI-Powered Target Identification and Validation
AI can analyze vast amounts of "omics" data (genomics, proteomics, transcriptomics) to identify and validate novel drug targets.[2] By uncovering previously unknown relationships between genes, proteins, and diseases, AI can point researchers towards new therapeutic avenues.
B. The Bedrock of In Silico Discovery: Computational Chemistry and Molecular Modeling
While AI and ML provide powerful predictive capabilities, they are often built upon the foundational principles of computational chemistry and molecular modeling. These methods use physics-based algorithms to simulate the interactions between molecules at an atomic level.[1]
1. Structure-Based Drug Design (SBDD)
When the three-dimensional structure of a biological target is known, SBDD techniques like molecular docking can be employed to predict how potential drug molecules will bind to it.[6][7] This allows for the rational design of molecules that fit precisely into the target's binding site, leading to higher potency and selectivity.
2. Ligand-Based Drug Design (LBDD)
In the absence of a target's 3D structure, LBDD methods can be used.[6] These approaches rely on the knowledge of existing molecules that are known to be active against the target. Techniques like pharmacophore modeling identify the key chemical features responsible for a molecule's biological activity, which can then be used as a template to design new, more potent compounds.[8]
Experimental Workflow: In Silico Hit Identification and Optimization
Here, we outline a typical computational workflow for identifying and optimizing a novel inhibitor for a target protein with a known crystal structure.
-
Target Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.
-
-
Virtual Screening:
-
Select a large library of commercially available or virtually generated compounds.
-
Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of each compound in the library to the active site of the target protein.
-
Rank the compounds based on their predicted binding affinity and other scoring functions.
-
-
Hit Selection and Visual Inspection:
-
Select the top-ranking compounds for further analysis.
-
Visually inspect the predicted binding poses of the selected hits to ensure they form plausible interactions with the target protein.
-
-
Lead Optimization:
-
For the most promising hits, use computational methods to suggest chemical modifications that could improve binding affinity, selectivity, and ADMET properties. This can involve techniques like fragment-based growing or scaffold hopping.[6]
-
Synthesize and experimentally test the optimized compounds.
-
Caption: A typical workflow for in silico drug discovery.
II. Precision Engineering of Biological Systems: CRISPR-Cas9 in Drug Development
The advent of CRISPR-Cas9 gene-editing technology has been nothing short of revolutionary for the biological sciences, and its impact on medicinal chemistry is profound.[9] This powerful tool allows for precise modifications to the genome of living cells, providing an unprecedented ability to study disease mechanisms and develop novel therapeutics.[10]
A. Target Identification and Validation
One of the most significant challenges in drug discovery is identifying and validating that a specific biological molecule is indeed responsible for a disease and is a suitable target for therapeutic intervention. CRISPR-Cas9 has streamlined this process considerably.[11]
1. Gene Knockout and Knock-in Studies
By using CRISPR-Cas9 to "knock out" (inactivate) a specific gene in a cell line or animal model, researchers can observe the resulting phenotype to determine the gene's function and its role in disease.[10] Conversely, "knock-in" experiments can be used to introduce specific mutations to model genetic diseases or to tag proteins for visualization and tracking.[9]
2. CRISPR-Based Functional Screens
Large-scale CRISPR screens can be performed to systematically inactivate every gene in the genome, one at a time, to identify genes that are essential for a particular disease phenotype, such as cancer cell survival.[12] This can uncover novel and previously unappreciated drug targets.
B. Creation of Advanced Disease Models
CRISPR-Cas9 enables the rapid and efficient generation of more accurate and relevant cellular and animal models of human diseases.[9] This is a significant improvement over older, more time-consuming methods.
1. Isogenic Cell Lines
Researchers can use CRISPR to create isogenic cell lines, which are genetically identical except for a single, specific mutation.[9] These cell lines are invaluable for studying the precise effects of a particular mutation on cellular function and for testing the efficacy of drugs designed to target that mutation.
2. Genetically Engineered Animal Models
The generation of genetically engineered animal models, such as mice with specific human disease-causing mutations, has been greatly accelerated by CRISPR. These models are crucial for preclinical testing of drug candidates to assess their efficacy and safety in a living organism.
C. Development of Novel Therapeutic Modalities
Beyond its use as a research tool, CRISPR-Cas9 itself holds promise as a therapeutic agent.
1. Gene Therapy
For monogenic diseases caused by a single faulty gene, CRISPR-Cas9 offers the potential to directly correct the mutation in a patient's cells. The first CRISPR-based drug, Casgevy, has already been approved for the treatment of sickle cell disease and beta-thalassemia.[10]
2. CAR-T Cell Therapy Enhancement
CRISPR is being used to improve chimeric antigen receptor (CAR)-T cell therapy for cancer.[13] By editing the genes of T cells, researchers can enhance their ability to recognize and kill cancer cells, as well as make them more resistant to the tumor microenvironment.
Caption: The concept and applications of Organ-on-a-Chip technology.
V. The Future is Personal: Pharmacogenomics and Tailored Therapeutics
The "one-size-fits-all" approach to medicine is gradually giving way to a more personalized strategy, where treatments are tailored to the individual characteristics of each patient. [14]Pharmacogenomics (PGx) is a key driver of this shift, studying how a person's genes affect their response to drugs. [15][16]
A. The Genetic Basis of Variable Drug Response
Genetic variations can influence a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). [14]For example, variations in genes that code for drug-metabolizing enzymes can lead to some individuals metabolizing a drug much faster or slower than the general population, affecting both its efficacy and its potential for adverse effects. [17]
B. Applications in Drug Development and Clinical Practice
1. Optimizing Drug Efficacy and Safety
By identifying genetic biomarkers that are associated with drug response, researchers can design clinical trials that enroll patients who are most likely to benefit from a new drug. [17]In clinical practice, PGx testing can help physicians select the right drug and the right dose for an individual patient, maximizing efficacy and minimizing the risk of adverse drug reactions. [17]
2. Development of Targeted Therapies
Pharmacogenomics is central to the development of targeted therapies, particularly in oncology. Many modern cancer drugs are designed to target specific genetic mutations that drive tumor growth. PGx testing is used to identify patients whose tumors carry these mutations, ensuring that the drug is only given to those who are likely to respond.
VI. Advanced Drug Delivery Systems: Getting the Drug to Where It Needs to Go
The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach its target site in the body at a therapeutic concentration and for a sufficient duration. Novel Drug Delivery Systems (NDDS) are designed to overcome the limitations of conventional drug formulations, such as poor solubility, rapid degradation, and non-specific distribution. [18][19]
A. Nanotechnology-Based Drug Delivery
Nanotechnology has opened up new frontiers in drug delivery by enabling the creation of drug carriers at the nanoscale (typically 1-100 nanometers). [20][21]These nanocarriers can improve the solubility of poorly water-soluble drugs, protect them from degradation, and facilitate their transport across biological barriers. [22][23]
1. Liposomes and Polymeric Nanoparticles
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Polymeric nanoparticles are solid, colloidal particles that can also be loaded with drugs. [18]The surface of these nanoparticles can be modified with targeting ligands, such as antibodies or peptides, to enable active targeting to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects. [20]
B. Other Novel Delivery Modalities
1. Transdermal Patches
Transdermal patches provide a non-invasive way to deliver drugs systemically over a prolonged period. [24]They offer the advantages of avoiding first-pass metabolism in the liver and improving patient compliance.
2. Microneedles
Microneedle arrays consist of microscopic needles that painlessly penetrate the outer layer of the skin to deliver drugs into the underlying tissue. [24]This technology can enhance the delivery of a wide range of molecules, including small molecules, proteins, and vaccines. [24]
Conclusion
The field of medicinal chemistry is at an exhilarating juncture. The convergence of computational power, genetic engineering, advanced screening technologies, biomimetic models, and personalized medicine is not merely an incremental advancement but a fundamental shift in how we approach the discovery and development of new medicines. The technologies and methodologies outlined in this guide represent the cutting edge of our field, and their continued refinement and integration will undoubtedly lead to safer, more effective, and more personalized therapies for a wide range of human diseases. As we move forward, the successful medicinal chemist will be one who not only possesses a deep understanding of chemical principles but also embraces the interdisciplinary nature of modern drug discovery, leveraging these powerful tools to translate scientific insights into life-saving innovations.
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The Strategic Deployment of Heterocyclic Scaffolds in Modern Synthesis: A Technical Guide
Foreword: The Ubiquity and Power of the Heterocycle
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, heterocyclic compounds represent the largest and most structurally diverse family of organic molecules.[1][2] Their prevalence is not a matter of chance; it is a direct consequence of their remarkable versatility. Nature itself has selected these scaffolds for a vast array of biological functions, evident in the structures of alkaloids, vitamins, and nucleic acids.[3][4] This inherent biological relevance has, in turn, driven chemists to explore and exploit these building blocks in the design and synthesis of novel therapeutic agents and functional materials.[][] It is estimated that over 85% of all biologically active compounds contain at least one heterocyclic ring, a testament to their significance in contemporary drug design.
This guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the role of heterocyclic building blocks in synthesis. We will move beyond a simple cataloging of reactions and instead delve into the strategic thinking and mechanistic understanding that underpins their effective use. By understanding the "why" behind the "how," we can unlock the full potential of these powerful synthetic tools.
I. The Privileged Status of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are arguably the most prominent class of heterocyclic compounds in drug discovery.[3][] Their ability to participate in hydrogen bonding, modulate lipophilicity, and introduce conformational rigidity makes them invaluable in the design of molecules that can effectively interact with biological targets.[7]
A. The Pictet-Spengler Reaction: A Cornerstone for Tetrahydroisoquinolines and β-Carbolines
The Pictet-Spengler reaction, discovered in 1911, remains a highly efficient method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, core structures in many natural products and pharmaceuticals.[8][9] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions, followed by ring closure.[8][9]
Causality in Experimental Design: The choice of catalyst and reaction conditions is paramount. While traditional protocols employ strong protic acids and heat, the reaction can proceed under milder, even physiological, conditions if the aromatic ring of the β-arylethylamine is sufficiently electron-rich.[10] For instance, the presence of two alkoxy groups on the aromatic ring facilitates the reaction under physiological pH, a principle that nature exploits in the biosynthesis of many alkaloids.[10]
Mechanism Deep Dive: The reaction proceeds through the initial formation of a Schiff base, which then protonates to form an electrophilic iminium ion.[8][10][11] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon to form the new heterocyclic ring.[8][9]
Protocol: Synthesis of a Tetrahydro-β-carboline
-
Reactant Preparation: Dissolve tryptamine (1.0 eq) and a selected aldehyde (1.1 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, 0.1 eq) or a Lewis acid.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
B. Multicomponent Reactions: The Ugi and Passerini Approach to Complexity
Isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer a powerful and atom-economical strategy for the rapid assembly of complex, poly-functionalized molecules from simple starting materials.[12][13][14] These reactions are particularly valuable in the construction of peptide-like scaffolds and diverse heterocyclic libraries.
-
The Passerini Reaction: This three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[12][15]
-
The Ugi Reaction: An extension of the Passerini reaction, the Ugi four-component reaction incorporates a primary amine, leading to the formation of a bis-amide.[12][13]
Strategic Advantage: The power of these reactions lies in their convergent nature, allowing for the creation of significant molecular complexity in a single synthetic step. This is a considerable advantage in drug discovery, where the rapid generation of diverse chemical entities is crucial for lead identification and optimization.
II. Five-Membered Heterocycles: Versatile Synthons and Pharmacophores
Five-membered heterocycles, such as furan, thiophene, thiazole, and oxazole, are fundamental building blocks in organic synthesis and are frequently found in pharmaceuticals.[16]
A. Furan: A Diene in Disguise
While aromatic, furan possesses a lower resonance energy compared to benzene, allowing it to readily participate in reactions that involve dearomatization, such as the Diels-Alder reaction.[16] This dual reactivity makes it an exceptionally versatile synthon.
The Paal-Knorr Furan Synthesis: This classical method remains one of the most reliable routes to substituted furans, proceeding via the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[17][18]
Mechanism in Focus: The reaction is initiated by the protonation of one carbonyl group. The enol form of the second carbonyl then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal intermediate. Subsequent dehydration yields the aromatic furan ring.[18][19]
Protocol: Microwave-Assisted Paal-Knorr Furan Synthesis
-
Reaction Setup: In a 10 mL microwave process vial, combine the 1,4-dicarbonyl compound (1 mmol) and a suitable solvent such as a 1:1 mixture of ethanol and water (3 mL).
-
Microwave Irradiation: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 140°C for 3-5 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by column chromatography or distillation.
| Starting Material | Catalyst | Conditions | Yield of 2,5-Dimethylfuran |
| Hexane-2,5-dione | p-TsOH | Toluene, reflux, 4-6 h | 85-95% |
| Hexane-2,5-dione | HCl (cat.) | Ethanol/water (1:1), MW, 140°C, 5 min | >90% |
B. Thiazole: A Cornerstone in Medicinal Chemistry
The thiazole ring is a prominent scaffold in a multitude of clinically used drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[20][21]
The Hantzsch Thiazole Synthesis: This is a dependable and widely used method for the synthesis of thiazoles, involving the condensation of an α-haloketone with a thioamide.[22][23][24]
Causality and Mechanism: The reaction typically begins with an SN2 reaction where the sulfur of the thioamide displaces the halide of the α-haloketone.[22][25] This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[22] The formation of the stable aromatic product is a key driving force for this reaction.[25]
Protocol: Synthesis of 2-Amino-4-phenylthiazole
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in methanol (5 mL).[22]
-
Heating: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[22]
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a 5% aqueous solution of sodium carbonate (20 mL) to neutralize the acid formed and precipitate the product.[22]
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and air dry.[22]
C. Oxazole: A Bioisostere and More
The oxazole ring is another five-membered heterocycle of great importance in medicinal chemistry, often serving as a bioisostere for ester and amide functionalities.[26][27]
Common Synthetic Routes:
-
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of a 2-acylaminoketone.[28][29]
-
van Leusen Oxazole Synthesis: A versatile method that utilizes tosylmethylisocyanide (TosMIC) as a key reagent for the construction of the oxazole ring from aldehydes.[27]
Reactivity Profile: The oxazole ring can participate in various reactions, including electrophilic substitution (preferentially at C5), Diels-Alder reactions where it acts as a diene, and deprotonation at the C2 position.[29]
III. Future Perspectives and Conclusion
The field of heterocyclic chemistry is continually evolving, with the development of novel synthetic methodologies and a deeper understanding of the role of these scaffolds in biological systems. Metal-catalyzed cross-coupling reactions, for instance, have revolutionized the functionalization of heterocyclic rings, allowing for the rapid generation of diverse compound libraries.[30] Furthermore, the application of computational modeling is becoming increasingly important in the rational design of new heterocyclic drug candidates.[7]
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- Systematic Review On Thiazole And Its Applic
- (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
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- Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI.
- Review on- Importance of Heterocycles in medicinal field. IJSDR.
- Full article: Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis. Taylor & Francis Online.
- Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing - The Royal Society of Chemistry.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Synthesis of nitrogen containing heterocycles.
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
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- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC.
- Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
- Small Heterocycles in Multicomponent Reactions.
- Heterocyclic Building Blocks.
- Pictet–Spengler reaction. Wikipedia.
- Reaction mechanism of Hantzsch thiazole synthesis.
- Furan as a vers
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
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- Synthetic Approaches for Oxazole Deriv
- The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH.
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- Heterocyclic Building Blocks. SRD ORGANICS LTD.
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- Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare.
- Oxazole. Wikipedia.
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Methodological & Application
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
An In-Depth Guide to Suzuki-Miyaura Coupling of 2-Bromo-4-(1,1-difluoroethyl)pyridine: Protocols and Mechanistic Insights
In the landscape of modern drug discovery, the pyridine scaffold remains a privileged heterocycle due to its prevalence in a vast number of FDA-approved pharmaceuticals. Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a cornerstone of molecular design. The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, offers a powerful strategy to modulate key drug-like properties. This moiety can enhance metabolic stability, improve cell membrane permeability, and alter pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a lead compound.
This compound has thus emerged as a highly valuable building block for accessing novel chemical matter. The Suzuki-Miyaura cross-coupling reaction is the premier method for elaborating this scaffold, offering a robust and versatile tool for creating carbon-carbon bonds with a wide tolerance for functional groups[1]. However, the successful coupling of this specific substrate is not trivial and requires a nuanced understanding of the underlying organometallic principles. The electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the lone pair on the pyridine nitrogen present distinct challenges that must be overcome through careful optimization of reaction parameters[2].
This document serves as an application guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols but also delves into the causality behind experimental choices, ensuring a deep, actionable understanding of the Suzuki-Miyaura coupling for this critical substrate.
Core Mechanistic Challenges & Strategic Solutions
Achieving high yields and purity in the Suzuki coupling of this compound hinges on addressing two primary challenges rooted in the substrate's electronic properties.
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of inactive or less active palladium species, effectively "poisoning" the catalyst and stalling the catalytic cycle[2].
-
Slow Oxidative Addition: The C-Br bond at the 2-position of the pyridine ring is influenced by the ring's overall electron-deficient character. While this can sometimes facilitate oxidative addition, the interplay with potential catalyst inhibition requires a highly active catalytic system to drive the reaction forward efficiently.
The strategic solution to these challenges lies in the rational selection of the catalyst system, particularly the phosphine ligand. Modern, bulky, and electron-rich phosphine ligands are instrumental. Their steric bulk creates a "ligand shell" around the palladium center, which physically hinders the pyridine nitrogen from coordinating while promoting the desired oxidative addition and reductive elimination steps.
Optimizing Key Reaction Parameters
The success of the Suzuki-Miyaura coupling is a multifactorial equation. The interplay between the catalyst, ligand, base, and solvent must be carefully considered to maximize yield and minimize side reactions.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium precursor is often one of convenience, with common options being Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalyst complexes like Pd(dppf)Cl₂[3]. The true performance, however, is dictated by the ligand.
-
For General Viability (Standard Couplings): For couplings with relatively simple arylboronic acids, catalysts with integrated ligands such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ can be effective. The dppf ligand in Pd(dppf)Cl₂ provides a good balance of steric bulk and electronic properties suitable for many standard transformations[4][5].
-
For Challenging Couplings (Sterically Hindered or Heteroaryl Partners): When coupling with sterically demanding boronic acids or other heteroaryl partners, more advanced, electron-rich, and bulky Buchwald-type phosphine ligands are often required. Ligands like XPhos , SPhos , or RuPhos are designed to accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting, and to provide superior protection against catalyst deactivation[6][7]. These are typically used in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.
Base Selection: Activating the Boron Partner
The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium. It activates the boronic acid by forming a more nucleophilic "ate" complex[8].
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common bases. Potassium carbonate (K₂CO₃) is a cost-effective and generally effective choice. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing superior results in difficult couplings, albeit at a higher cost.
-
Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is particularly effective, especially when using boronic esters or when dealing with base-sensitive functional groups on either coupling partner[3].
Solvent System: A Medium for Success
The solvent must solubilize all components of the reaction and be stable at the required temperature. Anhydrous, degassed solvents are mandatory to prevent catalyst oxidation and protodeboronation of the boron reagent.
-
Ethereal Solvents (1,4-Dioxane, THF): Often used with an aqueous solution of the base (e.g., 4:1 Dioxane/Water). This biphasic system is effective for a wide range of substrates.
-
Aromatic Solvents (Toluene): Toluene is another excellent choice, particularly for reactions run at higher temperatures.
-
Aprotic Polar Solvents (DMF): While effective, DMF should be used with caution as it can be difficult to remove and may participate in side reactions at high temperatures.
The Boron Reagent: Mitigating Protodeboronation
A common side reaction is protodeboronation, where the C-B bond of the boronic acid is cleaved by water or other protic sources, replacing it with a C-H bond. This is particularly problematic with electron-deficient or heteroaryl boronic acids[7]. To circumvent this, more stable boron reagents can be employed:
-
Boronic Pinacol Esters (Bpin): These are significantly more stable towards protodeboronation than their corresponding boronic acids and are highly recommended for challenging couplings[7].
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are highly crystalline, air-stable solids that are also resistant to protodeboronation and serve as excellent coupling partners[6][7].
Data Presentation: Comparative Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid (Ar-B(OH)₂). Optimization may be required for specific substrates.
| Parameter | Condition A (Standard) | Condition B (Optimized for Challenging Substrates) | Rationale |
| Palladium Source | Pd(dppf)Cl₂ | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(dppf)Cl₂ is a reliable, air-stable precatalyst. Pd₂(dba)₃/Pd(OAc)₂ allow for flexible ligand choice. |
| Catalyst Loading | 3-5 mol% | 1-3 mol% | Higher loading for less active systems; lower loading possible with highly active ligands. |
| Ligand | (dppf) | XPhos or SPhos | Advanced ligands accelerate key steps and prevent catalyst deactivation in difficult cases.[6][7] |
| Ligand:Pd Ratio | 1:1 (from precatalyst) | 2:1 to 4:1 | A slight excess of ligand protects the active catalyst. |
| Base | K₂CO₃ or K₃PO₄ | K₃PO₄ or Cs₂CO₃ | K₃PO₄ is broadly effective. Cs₂CO₃ is stronger and more soluble, aiding difficult couplings. |
| Base Equivalents | 2.0 - 3.0 equiv | 2.0 - 3.0 equiv | An excess is required to drive the formation of the boronate complex. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) or CPME / H₂O | Dioxane is a general-purpose solvent. Toluene allows for higher temperatures if needed. |
| Temperature | 80-100 °C | 90-110 °C | Higher temperatures may be needed to overcome activation barriers for challenging substrates. |
| Boron Reagent | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Pinacol esters offer greater stability against protodeboronation.[7] |
Visualized Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed by trained chemists in a well-ventilated fume hood. All manipulations involving palladium catalysts and anhydrous solvents should be carried out under an inert atmosphere (Argon or Nitrogen).
Protocol 1: General Conditions using Pd(dppf)Cl₂
This protocol is a robust starting point for coupling with standard, electron-neutral, or electron-rich arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Seal the flask, then evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add degassed 1,4-dioxane followed by degassed water to achieve a 4:1 solvent ratio (the final concentration of the limiting reagent should be ~0.1 M).
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol is recommended when using sterically hindered or electron-deficient boronic acid pinacol esters, or if Protocol 1 provides low yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.3 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene, anhydrous and degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Add degassed toluene via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction for completion (typically 6-24 hours) by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Rinse the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude material can be directly purified by flash column chromatography on silica gel to yield the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents/reagents.3. Catalyst inhibition by pyridine.4. Insufficient temperature. | 1. Use fresh catalyst and ensure proper inert atmosphere technique.2. Degas solvents thoroughly (sparge with argon for 20-30 min).3. Switch to a bulkier ligand (e.g., XPhos, SPhos). Increase ligand:Pd ratio.4. Increase reaction temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Boronic acid is unstable under reaction conditions.2. Presence of excess water or protic impurities. | 1. Switch to the corresponding boronic acid pinacol ester or trifluoroborate salt.[7]2. Use anhydrous solvents and bases. Minimize the amount of water if using a biphasic system. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas throughout the reaction. |
| Debromination of Starting Material | Catalyst system promotes hydrodebromination over cross-coupling. | This can be complex. Try a different ligand/base combination. Sometimes a milder base like KF can be effective. |
References
- de V. Almeida, M., & Stefani, H. A. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate.
- BenchChem. (n.d.). Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
- Dreher, S. D., et al. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of the American Chemical Society.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Molander, G. A., & Dreher, S. D. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). PMC.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate.
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (n.d.). ResearchGate.
- Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- BenchChem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-4-(1,1-difluoroethyl)pyridine
Introduction: Unlocking Novel Chemical Space with Fluorinated Pyridines
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] Heterocyclic compounds, particularly substituted pyridines, are prevalent motifs in medicinal chemistry.[4] The incorporation of fluorine atoms, such as in the 1,1-difluoroethyl group, can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.
This guide provides a detailed technical overview and actionable protocols for the application of 2-Bromo-4-(1,1-difluoroethyl)pyridine in Sonogashira reactions. This building block is of significant interest to researchers in drug development, offering a pathway to novel, fluorinated heterocyclic scaffolds. We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, and address potential challenges to ensure successful implementation in your research endeavors.
Mechanistic Insight: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction, in its classic form, operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][5] While copper-free versions have been developed to mitigate certain side reactions, the dual-catalyst system remains widely employed for its efficiency under mild conditions.[3][6]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the this compound. This is often the rate-determining step and results in a Pd(II) intermediate. The reactivity of halo-aromatics in this step generally follows the trend I > Br > Cl.[7][8] The electron-deficient nature of the pyridine ring and the presence of the electron-withdrawing difluoroethyl group can influence the rate of this step.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This regenerates the copper(I) catalyst.[1][8]
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyridine product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
The Copper Cycle:
-
Acetylide Formation: The base, typically an amine like triethylamine or diisopropylamine, deprotonates the terminal alkyne.
-
Copper Acetylide Generation: The resulting acetylide anion reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.[1][10]
Below is a diagram illustrating the interplay between these two catalytic cycles.
Caption: Figure 1. The dual catalytic cycles of the Sonogashira reaction.
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol provides a general starting point for the coupling of this compound with a variety of terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv, or as solvent)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Dioxane)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., Et₃N, 2.5 equiv).
-
Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction to the desired temperature (typically 50-80 °C). For an electron-deficient substrate like this, gentle heating is often beneficial.[11]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove precipitated salts and catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions are advantageous for minimizing the common side reaction of alkyne homocoupling (Glaser coupling) and are often preferred in the synthesis of pharmaceutical intermediates where residual copper can be problematic.[1][12]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl.[12]
-
Amine base (e.g., Pyrrolidine, Piperidine, or DIPA) (2-5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or Acetonitrile)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the chosen palladium catalyst but omitting CuI.
-
Add the anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., pyrrolidine, 3 equiv).
-
Stir for 10-15 minutes at room temperature.
-
Add the terminal alkyne.
-
Heat the reaction as necessary (60-100 °C may be required for bromopyridines in copper-free systems).[11]
-
Monitor and work up the reaction as described in steps 7-12 of Protocol 1.
Caption: Figure 2. General experimental workflow for Sonogashira coupling.
Data Summary and Optimization
The success of the Sonogashira coupling is highly dependent on the choice of reagents and conditions. The following table summarizes key parameters and provides guidance for optimizing the reaction with this compound.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | PdCl₂(PPh₃)₂ is a robust, air-stable choice. Pd(PPh₃)₄ is highly active but oxygen-sensitive. For challenging couplings, ligands like dppf can improve performance.[1][11] |
| Copper Co-catalyst | CuI | Typically used at 2-10 mol%. Essential for the classical mechanism but can be omitted in "copper-free" protocols to avoid Glaser coupling.[1] |
| Base | Et₃N, DIPEA, DIPA, Pyrrolidine, K₂CO₃, Cs₂CO₃ | Amine bases are most common, serving to deprotonate the alkyne and neutralize HBr. Inorganic bases can be effective, especially in copper-free systems.[10] |
| Solvent | THF, DMF, Dioxane, Toluene, Acetonitrile | Choice depends on substrate solubility and reaction temperature. DMF and THF are common versatile options.[11] Rigorous degassing is critical. |
| Temperature | Room Temp to 100 °C | Start at a moderate temperature (e.g., 60 °C). Aryl bromides often require more forcing conditions than iodides.[8] The electron-withdrawing nature of the substrate might necessitate higher temperatures. |
| Equivalents of Alkyne | 1.1 - 2.0 | A slight excess of the alkyne is typically used to drive the reaction to completion. A larger excess may be needed in copper-free protocols. |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Catalyst Inactivity: Pd(0) species decomposed by oxygen. | Ensure all reagents and solvents are thoroughly degassed. Use fresh, high-quality catalysts. |
| Insufficient Temperature: Oxidative addition is slow. | Gradually increase the reaction temperature. Consider switching to a more active ligand system (e.g., using a bulky phosphine ligand).[11] | |
| Poor Reagent Quality: Impurities in solvent, base, or alkyne. | Use anhydrous, high-purity reagents. Purify the alkyne if necessary. | |
| Glaser Homocoupling | Presence of Oxygen: O₂ promotes the oxidative dimerization of copper acetylides. | Improve degassing procedures (e.g., use freeze-pump-thaw cycles). Maintain a positive pressure of inert gas. |
| High Copper Concentration: Excess CuI can accelerate homocoupling. | Reduce the loading of CuI. Consider slow addition of the alkyne to keep its concentration low. Switch to a copper-free protocol. | |
| Catalyst Decomposition | Reaction mixture turns black (Palladium black). | This indicates Pd(0) has precipitated. Ensure rigorous anaerobic conditions. Check for impurities that may be poisoning the catalyst. |
| Dehalogenation | The bromo-substituent is replaced by hydrogen. | This side reaction can occur, particularly at higher temperatures or with certain bases. Try lowering the temperature or screening different bases. |
Conclusion
The Sonogashira coupling of this compound is a highly effective method for accessing novel alkynyl-substituted fluorinated pyridines. A thorough understanding of the reaction mechanism and careful control over experimental parameters are key to achieving high yields and purity. By selecting the appropriate catalyst system, base, and solvent, and by maintaining strictly anaerobic conditions, researchers can successfully employ this versatile building block in the synthesis of complex molecules for drug discovery and materials science.
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Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling of 2-Bromo-4-(1,1-difluoroethyl)pyridine
A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination for the Synthesis of Novel Pyridine Scaffolds
Introduction: The Strategic Importance of N-Arylpyridines
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and materials science.[3] Its significance lies in its broad substrate scope and tolerance for various functional groups, overcoming the limitations of classical methods like nucleophilic aromatic substitution or reductive amination.[1]
This guide focuses on a particularly relevant substrate: 2-Bromo-4-(1,1-difluoroethyl)pyridine. The incorporation of fluorine-containing moieties, such as the 1,1-difluoroethyl group, is a widely employed strategy in drug discovery to modulate key physicochemical properties like metabolic stability, lipophilicity, and binding affinity. The pyridine core itself is a privileged scaffold in medicinal chemistry. Therefore, the efficient and reliable amination of this building block is of considerable interest to researchers and drug development professionals.
This document provides a detailed protocol grounded in established principles of the Buchwald-Hartwig reaction, offering both a practical step-by-step guide and an in-depth explanation of the critical parameters governing the successful synthesis of N-substituted 2-amino-4-(1,1-difluoroethyl)pyridines.
Reaction Principle and Mechanistic Overview
The Buchwald-Hartwig amination of this compound proceeds via a palladium-based catalytic cycle.[4][5] The substrate is an electron-deficient heteroaryl halide, a class of compounds that can present unique challenges. The pyridine nitrogen and the electron-withdrawing difluoroethyl group decrease the electron density of the aromatic ring, which can influence the kinetics of the catalytic cycle.
The generally accepted mechanism involves three primary stages:[1][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound, breaking the C-Br bond and forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the desired N-arylpyridine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Reaction Parameters: A Rationale-Driven Approach
The success of the amination hinges on the judicious selection of four key components: the palladium source/ligand, base, solvent, and temperature. For a challenging substrate like an electron-deficient bromopyridine, these choices are particularly critical.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Catalyst System | Pd₂(dba)₃ / Biarylphosphine Ligand or Pre-formed Palladacycle (e.g., XPhos Pd G3) | Rationale: Electron-deficient heteroaryl halides benefit from bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[4] These ligands stabilize the monoligated Pd(0) species, promote the oxidative addition step, and facilitate the final reductive elimination.[7] Insight: Using a pre-formed palladacycle (a "precatalyst") often leads to more reliable and reproducible results by ensuring efficient generation of the active Pd(0) species.[8] |
| Base | NaOtBu (Sodium tert-butoxide) or K₃PO₄ (Potassium Phosphate) | Rationale: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. NaOtBu is highly effective but can be incompatible with base-sensitive functional groups.[4][9] Insight: For more sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer a milder alternative, though they may require higher temperatures or longer reaction times.[9][10] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Rationale: Aprotic, non-coordinating solvents are standard. Toluene is an excellent choice for its high boiling point and poor solubility for inorganic salts.[4][11] Insight: Ensure the solvent is rigorously dried and degassed. Oxygen can oxidize the Pd(0) catalyst, and water can interfere with the base and lead to hydrodehalogenation byproducts. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[9] |
| Temperature | 80 - 110 °C | Rationale: Thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for less reactive coupling partners.[11] Insight: Start with a temperature around 100 °C. If the reaction is sluggish, a modest increase may be beneficial. Conversely, if side-product formation is observed, lowering the temperature might improve selectivity. |
Detailed Experimental Protocol
This protocol provides a general method for the coupling of a primary or secondary amine with this compound.
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
XPhos ligand (if using a Pd source like Pd₂(dba)₃, 1.2-1.5x mol% of Pd)
-
Sodium tert-butoxide (NaOtBu, 1.5 - 2.0 eq)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Caption: General experimental workflow for the amination protocol.
Step-by-Step Procedure:
-
Vessel Preparation: Place the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq) and sodium tert-butoxide (1.5 eq) into a dry reaction vessel equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon) at least three times. This step is crucial to remove oxygen.[11]
-
Addition of Reactants: Under a positive pressure of inert gas, add the this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and carefully quench with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure N-substituted-4-(1,1-difluoroethyl)pyridin-2-amine.
Troubleshooting Common Issues
Even robust protocols can encounter issues. Below are common problems and potential solutions.[8][12]
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvent.3. Base is old or has absorbed moisture. | 1. Improve inert atmosphere technique.2. Use freshly distilled/dried solvent.3. Use a fresh bottle of base, handled in a glovebox if possible. |
| Hydrodehalogenation | Presence of water; competitive β-hydride elimination from the amido intermediate. | 1. Rigorously dry all reagents and solvents.2. Screen different ligands; some may suppress this side reaction more effectively. |
| Starting Material Recovery | Reaction temperature is too low; catalyst/ligand system is not active enough for the substrate. | 1. Increase the reaction temperature in 10 °C increments.2. Switch to a more electron-rich and bulky ligand (e.g., if using dppf, switch to XPhos). |
| Formation of Byproducts | Base-induced degradation of starting material or product; amine coupling at other positions (unlikely but possible). | 1. Switch to a weaker base (e.g., K₃PO₄).2. Lower the reaction temperature. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for accessing novel N-arylpyridine derivatives. The protocol detailed herein for this compound provides a robust and rationally designed starting point for researchers. By understanding the mechanistic principles and the critical role of each reaction component, scientists can effectively troubleshoot and adapt this methodology to synthesize a wide array of valuable compounds for applications in drug discovery and beyond.
References
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Li, J. J., et al. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]
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Li, J. J., et al. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Figshare. [Link]
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Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]
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Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
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Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]
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PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. American Chemical Society. [Link]
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Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. [Link]
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ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
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Su, M., et al. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. [Link]
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Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
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Synthesis of Bioactive Molecules Utilizing 2-Bromo-4-(1,1-difluoroethyl)pyridine: A Detailed Guide for Researchers
Introduction: The Strategic Advantage of 2-Bromo-4-(1,1-difluoroethyl)pyridine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and functionalized heterocyclic scaffolds is paramount for optimizing the pharmacological profiles of lead compounds. This compound has emerged as a highly valuable and versatile building block, empowering medicinal chemists to construct complex molecular architectures with enhanced metabolic stability, bioavailability, and target-binding affinity.
The unique trifecta of a reactive bromine atom at the 2-position, a bioisosteric 1,1-difluoroethyl group at the 4-position, and the inherent properties of the pyridine ring make this reagent a powerful tool for the synthesis of a new generation of bioactive molecules. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl substituents. The 1,1-difluoroethyl moiety, a lipophilic hydrogen bond donor, can significantly improve a molecule's pharmacokinetic properties and binding interactions with target proteins.
This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of this compound in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors.
Synthesis of this compound
A robust and scalable synthesis of this compound is crucial for its widespread application. While multiple synthetic routes to 2-bromopyridines exist, a common and effective method for introducing the 1,1-difluoroethyl group involves the treatment of a suitable precursor with a fluorinating agent. A reliable method adapted from established procedures for analogous compounds is presented below.
Protocol 1: Synthesis of this compound
This protocol is based on a Sandmeyer-type reaction starting from the corresponding aminopyridine.
Materials:
-
2-Amino-4-(1,1-difluoroethyl)pyridine
-
Hydrobromic acid (48% aqueous solution)
-
Bromine
-
Sodium nitrite
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve 2-amino-4-(1,1-difluoroethyl)pyridine (1.0 equiv) in 48% hydrobromic acid.
-
Cool the mixture to -5 °C in an ice-salt bath.
-
Slowly add bromine (1.1 equiv) dropwise while maintaining the temperature below 0 °C.
-
Prepare a solution of sodium nitrite (1.2 equiv) in water and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 0 °C.
-
After the addition is complete, continue stirring at 0 °C for an additional 30 minutes.
-
Slowly add a concentrated solution of sodium hydroxide to neutralize the reaction mixture, keeping the temperature below 20 °C.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Key Applications in the Synthesis of Bioactive Molecules: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of this compound is the linchpin for its utility in constructing diverse molecular libraries. This section details the application of this building block in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Kinase Inhibitor Scaffolds
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors. The coupling of this compound with various boronic acids or esters allows for the introduction of a wide array of substituents, facilitating the exploration of structure-activity relationships (SAR).
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-90 |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 8 | 85-98 |
Yields are typical for analogous 2-bromopyridine couplings and may vary for this compound.
Workflow for Suzuki-Miyaura Coupling
Caption: A streamlined workflow for the synthesis of bioactive molecules via Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Key Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, a critical step in the synthesis of numerous pharmaceuticals, including kinase inhibitors that often feature an aniline or related nitrogen-containing moiety.[1] The reaction of this compound with a variety of primary and secondary amines provides access to a diverse range of N-substituted aminopyridines.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound. The choice of ligand and base is crucial and often requires optimization for a given amine substrate.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Sealed reaction tube or Schlenk flask
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry sealed reaction tube or Schlenk flask.
-
Add the this compound and the amine.
-
Add the degassed anhydrous solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12 | 70-90 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75-95 |
| RuPhos Pd G3 | - | K₃PO₄ | t-BuOH | 80 | 6 | 80-98 |
Yields are typical for analogous 2-bromopyridine couplings and may vary for this compound.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Application in the Synthesis of Kinase Inhibitors
The strategic application of this compound is exemplified in the synthesis of potent and selective kinase inhibitors. The pyrazolo[3,4-b]pyridine scaffold, for instance, is a common core in many kinase inhibitors, and its derivatives have shown significant activity against targets such as Tropomyosin receptor kinases (TRKs).[2]
Example Application: Synthesis of a Pyrazolo[3,4-b]pyridine-based TRK Inhibitor Intermediate
This example illustrates the use of this compound in a Suzuki coupling to generate a key intermediate for a TRK inhibitor.
Reaction Scheme:
This compound + (1H-Pyrazol-4-yl)boronic acid pinacol ester --(Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C)--> 2-(1H-Pyrazol-4-yl)-4-(1,1-difluoroethyl)pyridine
This intermediate can then be further functionalized to generate a library of potential TRK inhibitors. The difluoroethyl group at the 4-position of the pyridine ring is anticipated to enhance the drug-like properties of the final compounds.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel bioactive molecules. Its unique combination of a reactive bromine handle and a beneficial difluoroethyl group makes it an ideal starting material for accessing diverse chemical space, particularly in the realm of kinase inhibitor discovery. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this valuable reagent in their drug development programs.
References
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med Chem. 2022 Oct 18;14(1):85-102. Available at: [Link]
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Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3606–3607. Available at: [Link]
-
Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. doi:10.15227/orgsyn.026.0016. Available at: [Link]
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García-García, P., & Fernández-Rodríguez, M. A. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. HETEROCYCLES, 75(1), 57. doi:10.3987/com-07-11195. Available at: [Link]
- Mikhailov, G. I. (1981). U.S. Patent No. 4,291,165. Washington, DC: U.S. Patent and Trademark Office.
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Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B. 2021 Feb;11(2):355-372. Available at: [Link]
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Alberico, D., Scott, J., & Org, M. C. (2012). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of medicinal chemistry, 55(24), 10998–11024. Available at: [Link]
- Array Biopharma Inc. (2011). Macrocyclic compounds as trk kinase inhibitors. (Patent No. WO2011146336A1). Google Patents.
- Array Biopharma Inc. (2012). Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors. (Patent No. WO2012041476A1). Google Patents.
-
Deciphera Pharmaceuticals LLC. (2023). Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea. (Patent No. US-11850241-B1). PubChem. Available at: [Link]
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-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]
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Application Notes & Protocols: 2-Bromo-4-(1,1-difluoroethyl)pyridine as a Pivotal Intermediate for Next-Generation Agrochemicals
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, binding affinity, and overall efficacy. Pyridine derivatives, in particular, are prevalent in a vast array of commercial pesticides.[1][2][3] This document provides a detailed guide for researchers and synthetic chemists on the application of 2-Bromo-4-(1,1-difluoroethyl)pyridine, a high-value, functionalized intermediate. We will explore its utility in constructing complex agrochemical candidates through robust and versatile cross-coupling methodologies, primarily focusing on Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The causality behind procedural choices is elucidated, and detailed, field-proven protocols are provided to empower chemists in the synthesis of novel crop protection agents.
Introduction: The Strategic Advantage of Fluorinated Pyridines
The pyridine ring is a privileged scaffold in agrochemical discovery, forming the core of numerous insecticides, herbicides, and fungicides.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal pharmacophore. The introduction of a difluoroethyl group (-CF₂CH₃) at the 4-position of the pyridine ring serves a dual purpose: it can significantly increase the lipophilicity and metabolic stability of the final compound, properties crucial for effective delivery and persistence in a target pest or weed.[4]
This compound (CAS No. 1419221-58-1) is an exemplary building block that capitalizes on these advantages.[5] It possesses two key points of functionality:
-
A Reactive Bromine Atom at the 2-Position: Bromine is an excellent leaving group, making this position ideal for transition-metal-catalyzed cross-coupling reactions.[6] This allows for the precise and efficient introduction of a wide array of molecular fragments.
-
A Stabilizing Difluoroethyl Group at the 4-Position: This fluorine-containing moiety is carried through the synthesis to become an integral part of the final active ingredient, imparting the desired physicochemical properties.
This guide details the application of this intermediate in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.
Physicochemical Properties of the Intermediate
A clear understanding of the starting material's properties is critical for successful reaction planning and execution.
| Property | Value | Source |
| Compound Name | This compound | PubChem |
| CAS Number | 1419221-58-1 | [5] |
| Molecular Formula | C₇H₆BrF₂N | [5] |
| Molecular Weight | 222.03 g/mol | [5] |
| Appearance | Yellow/Brown Oil | [5] |
Core Synthetic Pathways: Building Agrochemical Scaffolds
The bromine atom at the 2-position of the pyridine ring is the primary handle for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad substrate scope, functional group tolerance, and high efficiency.[7][8]
Workflow for Agrochemical Synthesis
The following diagram illustrates how this compound serves as a central hub for generating diverse molecular architectures.
Caption: Synthetic utility of the intermediate.
Suzuki-Miyaura Coupling for C-C Bond Formation
Causality and Rationale: The Suzuki-Miyaura reaction is a robust method for creating biaryl or heteroaryl-aryl structures, which are common motifs in agrochemicals. It involves the palladium-catalyzed reaction between an organohalide (our intermediate) and an organoboron compound.[9] A base is essential for activating the organoboron species to facilitate the crucial transmetalation step in the catalytic cycle.[10] The choice of ligand is critical as it stabilizes the palladium catalyst and modulates its reactivity, preventing catalyst deactivation which can sometimes occur with pyridine-containing substrates.
Buchwald-Hartwig Amination for C-N Bond Formation
Causality and Rationale: The synthesis of aryl amines is fundamental to the creation of many insecticides and other bioactive molecules.[7] The Buchwald-Hartwig amination provides a direct and highly versatile route to these compounds from aryl halides.[7][11] The reaction's success hinges on a palladium catalyst, a suitable phosphine ligand, and a base. The ligand's steric and electronic properties are paramount for promoting the key steps of oxidative addition and reductive elimination.[12] The base is required to deprotonate the amine, forming the active palladium-amido intermediate necessary for the C-N bond-forming reductive elimination step.[11] This method is often preferred over classical methods due to its milder conditions and broader functional group tolerance.[7]
Experimental Protocols
The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 2-Aryl-4-(1,1-difluoroethyl)pyridine derivatives.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
| Reagent | M.W. ( g/mol ) | Equiv. | Notes |
| This compound | 222.03 | 1.0 | Limiting Reagent |
| Arylboronic Acid or Ester | Varies | 1.2 | Ensure high purity. |
| Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Varies | 0.03 | 3 mol% catalyst loading. |
| K₂CO₃ or Cs₂CO₃ | Varies | 2.0 | Base must be anhydrous and finely powdered. |
| 1,4-Dioxane / Water (4:1) | - | - | Solvent must be degassed prior to use. |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | For drying organic extracts. |
| Ethyl Acetate, Hexanes | - | - | For extraction and chromatography. |
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe to achieve a concentration of ~0.2 M with respect to the starting bromide.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the pure product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the synthesis of 2-Amino-4-(1,1-difluoroethyl)pyridine derivatives.
| Reagent | M.W. ( g/mol ) | Equiv. | Notes |
| This compound | 222.03 | 1.0 | Limiting Reagent |
| Amine or Amide Nucleophile | Varies | 1.2 | For volatile amines, a sealed tube is recommended.[13] |
| Pd₂(dba)₃ | 915.72 | 0.02 | 2 mol% precatalyst. |
| Xantphos or other biarylphosphine ligand | 578.68 | 0.04 | 4 mol% ligand. |
| NaOtBu or K₃PO₄ | 96.11 | 1.4 | Strong, non-nucleophilic base. Handle NaOtBu in a glovebox. |
| Anhydrous Toluene or Dioxane | - | - | Anhydrous, degassed solvent is critical. |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | For drying organic extracts. |
| Dichloromethane, Ethyl Acetate, Hexanes | - | - | For extraction and chromatography. |
-
Reaction Setup: In a glovebox or under a stream of argon, charge an oven-dried reaction tube with the palladium precatalyst (0.02 equiv.), the phosphine ligand (0.04 equiv.), and the base (1.4 equiv.).[14]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine nucleophile (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) to achieve a concentration of ~0.2 M.
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 90-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-24 hours.
-
Workup: After cooling to room temperature, carefully unseal the tube. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to afford the desired aminopyridine product.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of novel agrochemicals. Its well-defined reactive sites allow for the strategic and efficient construction of complex molecular frameworks using reliable palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this building block in the discovery and development of next-generation crop protection solutions. Careful optimization and substrate-specific adjustments are key to maximizing the potential of this valuable synthetic tool.
References
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- Sigma-Aldrich. (n.d.). 2-Bromo-4-(difluoromethyl)pyridine 97.
- ChemScene. (n.d.). 2-Bromo-4-(difluoromethyl)-5-(trifluoromethyl)pyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Fine Chemical Landscape: The Role of 2-Bromo-4-fluoropyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- P212121 Store. (n.d.). 2-Bromo-4-(difluoromethyl)pyridine | CAS 1204295-87-3.
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- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 2-Bromo-4-methylpyridine in the Synthesis of Pyridinylurea Herbicides.
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- Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Supplementary Information, Royal Society of Chemistry.
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- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Miyaura, N., & Suzuki, A. (2014). The Suzuki Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2021). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 362-373*.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis.
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Zakharychev, V. (2020). Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. Chemistry of Heterocyclic Compounds, 56(12), 1491-1516. Retrieved from [Link]
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palladium-catalyzed cross-coupling of 2-Bromo-4-(1,1-difluoroethyl)pyridine
An Application Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-(1,1-difluoroethyl)pyridine
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, pyridine scaffolds are ubiquitous, forming the core of numerous therapeutic agents. The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, can profoundly enhance a molecule's pharmacological profile by modulating its metabolic stability, lipophilicity, and binding affinity. The subject of this guide, this compound, is therefore a highly valuable building block for drug discovery programs.
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the functionalization of such heteroaryl halides.[1][2] These reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, enable the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with broad functional group tolerance.[1][3] This guide provides an in-depth exploration of the key considerations and detailed protocols for the successful cross-coupling of this compound, empowering researchers to accelerate the synthesis of novel molecular entities.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4][5]
The cycle is generally understood to proceed via three principal steps:[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4][6]
-
Transmetalation (for C-C Couplings) or Ligand Exchange/Deprotonation (for C-N Couplings):
-
In Suzuki reactions, a base activates an organoboron compound (e.g., a boronic acid), which then transfers its organic group to the palladium center, displacing the halide.[3][7]
-
In Buchwald-Hartwig aminations, the amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[8]
-
-
Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere as the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][5]
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A specific challenge when working with 2-halopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can sometimes lead to catalyst deactivation or inhibition.[9] The judicious selection of bulky, electron-rich phosphine ligands is crucial to mitigate this effect and promote the desired catalytic turnover.[9]
PART 1: The Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl structures. It offers a robust platform for introducing a diverse array of aryl and heteroaryl substituents at the 2-position of the pyridine ring.
Critical Parameters and Causality
-
Palladium Catalyst: While traditional catalysts like Pd(PPh₃)₄ are effective, modern pre-catalysts such as Pd(dppf)Cl₂ are often preferred for their superior activity and ease of handling. They typically require lower catalyst loadings (1-5 mol%) and provide more consistent results.
-
Base: A base is essential to activate the boronic acid for transmetalation.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in an aqueous solution with an organic solvent. The choice of base can influence reaction rates and compatibility with other functional groups.
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is standard. The solvent must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Coupling Partner: A wide range of aryl- and heteroarylboronic acids or their corresponding boronate esters are commercially available, making this a highly versatile reaction.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 / 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 / 16 | ~80-90 |
| 3 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 110 / 8 | ~80-92 |
| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 / 12 | ~75-85 |
Note: Yields are illustrative and will vary based on the specific substrate and precise reaction conditions. Optimization is often required.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1–0.5 M with respect to the starting bromide.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-aryl-4-(1,1-difluoroethyl)pyridine.
PART 2: The Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted aminopyridines from primary and secondary amines.
Critical Parameters and Causality
-
Catalyst System (Palladium + Ligand): This is the most critical choice. The reaction requires a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[10] They promote the crucial reductive elimination step and prevent catalyst decomposition.[11] The optimal ligand often depends on the amine; for instance, BrettPhos is highly effective for primary amines, while RuPhos is a good choice for secondary amines.[10] Modern palladacycle precatalysts (e.g., XPhos Pd G3) are highly efficient as they rapidly generate the active Pd(0) species.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[12] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) may be used for sensitive substrates.
-
Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are standard.[8] The solvent must be thoroughly degassed.
-
Amine Volatility: For low-boiling-point amines (e.g., methylamine, dimethylamine), reactions must be conducted in a sealed tube to prevent the amine from escaping the reaction mixture.[9][12][13][14]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Morpholine | XPhos Pd G3 (2) | NaOtBu (1.4) | Toluene | 100 / 12 | ~90-98 |
| 2 | n-Butylamine | BrettPhos Pd G3 (2) | LHMDS (1.5) | 1,4-Dioxane | 90 / 16 | ~85-95 |
| 3 | Aniline | RuPhos Pd G2 (2.5) | K₃PO₄ (2) | Toluene | 110 / 18 | ~80-90 |
| 4 | Methylamine (as solution) | Pd(OAc)₂ (5) / dppp (10) | NaOtBu (2) | Toluene | 80 / 14 (Sealed Tube) | ~75-88[9][12] |
Note: Yields are illustrative and will vary based on the specific substrate and precise reaction conditions. Optimization is often required.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup (in a glovebox): To a reaction vial, add this compound (if solid), the palladium precatalyst, and the base.
-
Reagent Addition: Seal the vial with a septum cap. Remove from the glovebox and add the degassed solvent via syringe, followed by the amine (if liquid). If the starting bromide is a liquid, it can be added at this stage.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C). Stir the reaction for the specified time (e.g., 12–24 hours).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography to yield the desired 2-amino-4-(1,1-difluoroethyl)pyridine.
Figure 2: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting and Optimization
| Problem | Possible Causes | Suggested Solutions |
| Low or No Product Formation | Inactive catalyst; insufficient degassing; incorrect ligand/base combination; low reaction temperature. | Use a fresh, high-quality (pre)catalyst. Ensure solvents are thoroughly degassed. Screen different ligands and bases.[15] Incrementally increase the reaction temperature. |
| Side Product Formation (e.g., Hydrodehalogenation, Homocoupling) | Catalyst decomposition; reaction temperature too high; incorrect ligand choice. | Optimize catalyst loading and reaction temperature to minimize side reactions. For Buchwald-Hartwig, ensure the ligand is sufficiently bulky to prevent β-hydride elimination.[9] |
| Incomplete Conversion | Insufficient reaction time; catalyst deactivation; poor substrate reactivity. | Extend the reaction time. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%). For challenging substrates, screen more specialized, highly active ligands. |
| Difficulty with Volatile Amines (Buchwald-Hartwig) | Amine is lost from the reaction mixture due to its low boiling point. | Perform the reaction in a sealed tube rated for the required temperature and pressure.[9][12] Add the cooled, liquefied amine at low temperature (-78 °C) before sealing.[9] |
Conclusion
The is a powerful and highly adaptable strategy for the synthesis of novel, functionalized pyridines. Success hinges on a rational approach to reaction design, grounded in an understanding of the underlying catalytic cycle. By carefully selecting the catalyst system, base, and solvent, and by applying the robust protocols detailed in this guide, researchers in drug development and materials science can efficiently access a vast chemical space, accelerating the discovery of next-generation molecules.
References
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functionalization of the pyridine ring in 2-Bromo-4-(1,1-difluoroethyl)pyridine
An Application Guide to the Strategic Functionalization of 2-Bromo-4-(1,1-difluoroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of this compound
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of small molecule drugs approved by the FDA.[1][2] The introduction of fluorine atoms into these structures is a widely employed strategy to modulate key pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[1][3][4] The title compound, this compound, emerges as a highly valuable and versatile building block, combining the synthetic flexibility of a bromo-substituent at a reactive position with the advantageous physicochemical properties conferred by the 4-(1,1-difluoroethyl) group.
This guide provides a comprehensive overview of the key strategies for the chemical modification of this reagent. We will explore the molecule's inherent reactivity and detail field-proven protocols for its functionalization via palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange, enabling the synthesis of diverse molecular architectures for drug discovery and materials science.
Reactivity and Strategic Considerations
The functionalization of this compound is governed by the electronic interplay of its constituent parts:
-
The Pyridine Nitrogen: As an electron-withdrawing heteroatom, it renders the C2 and C4 positions of the ring electron-deficient. This inherent property is foundational to the ring's reactivity profile.
-
C2-Bromine: The bromine atom is located at an activated α-position, making it an excellent leaving group in two major reaction classes: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[5][6] The C2 position is highly susceptible to nucleophilic attack because the negative charge in the resulting Meisenheimer intermediate can be effectively stabilized by the adjacent electronegative nitrogen atom.[5]
-
C4-(1,1-difluoroethyl) Group: This substituent exerts a strong electron-withdrawing effect through induction, further lowering the electron density of the pyridine ring. This electronic deficit enhances the electrophilicity of the C2 position, making the C-Br bond more susceptible to oxidative addition by a palladium(0) catalyst and activating the ring towards SNAr.
Collectively, these features make this compound a prime substrate for a variety of selective, high-yield transformations at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C, C-N, and C-O bond formation. For pyridine-containing substrates, the choice of ligand is critical, as the pyridine nitrogen can coordinate to the palladium center and impede catalysis. The use of bulky, electron-rich phosphine ligands can mitigate this issue and promote efficient catalytic turnover.[7]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a robust method for creating biaryl and heteroaryl-aryl structures. It is favored for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Typical Suzuki-Miyaura Reaction Conditions
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | >90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 85-95 |
| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 80-90 |
Note: Yields are representative for 2-bromopyridine substrates and may require optimization for this compound.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3.0 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Argon or Nitrogen gas
-
Schlenk flask or microwave vial
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, XPhos, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with argon three times to establish an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is a cornerstone for synthesizing alkynyl-substituted heterocycles, which are important intermediates in medicinal chemistry and materials science.[9] The reaction is co-catalyzed by palladium and a copper(I) salt, typically CuI.
Typical Sonogashira Reaction Conditions
| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N | THF or DMF | 60 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | Toluene | 80 |
| 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | DMF | 80 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 60-80 |
Protocol 2: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling aryl halides with amines. This reaction is invaluable for synthesizing aminopyridines, which are prevalent motifs in pharmaceuticals. For volatile amines, modifications such as using sealed tubes are necessary to prevent evaporation.[7][10][11][12]
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 10 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 2.0 equiv)
-
Anhydrous Toluene
-
Ace-Thred sealed tube (rated for high pressure)
Procedure:
-
To an Ace-Thred sealed tube, add this compound, Pd(OAc)₂, dppp, and NaOt-Bu.[12]
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Securely seal the tube.
-
Heat the reaction mixture to 80-100 °C in an oil bath behind a blast shield for 12-18 hours.
-
After cooling completely to room temperature, carefully unseal the tube.
-
Dilute the contents with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the product by flash column chromatography.
Alternative Functionalization Strategies
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the C4-difluoroethyl group, makes the C2-bromide susceptible to direct displacement by strong nucleophiles.[13] This method offers a transition-metal-free alternative for introducing heteroatom nucleophiles.
-
Suitable Nucleophiles: Thiolates (RS⁻), alkoxides (RO⁻), and certain secondary amines can effectively displace the bromide.[14][15]
-
Conditions: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) may be required to generate the active nucleophile in situ.
Metal-Halogen Exchange
Treatment of this compound with a strong organolithium base (e.g., n-BuLi or t-BuLi) at low temperatures (-78 °C) can induce a metal-halogen exchange.[16] This generates a highly reactive 2-pyridyllithium species.
-
Reaction Pathway: The generated organolithium intermediate can be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C2 position.
-
Causality: This method is powerful but requires strict anhydrous conditions and low temperatures to avoid side reactions, such as addition of the organolithium reagent to the pyridine ring.[17] Using hindered bases like lithium diisopropylamide (LDA) can sometimes favor deprotonation at other sites if available, but for a 2-bromo substrate, halogen exchange is typically the dominant pathway with BuLi.[17]
General Experimental Workflow
Caption: General workflow for a typical cross-coupling reaction.
Conclusion
This compound is a synthetically tractable and highly valuable building block for modern chemical synthesis. Its reactivity at the C2 position can be precisely controlled to achieve a wide range of functionalizations. Palladium-catalyzed cross-coupling reactions offer the broadest scope for introducing carbon and nitrogen substituents, while nucleophilic aromatic substitution and metal-halogen exchange provide powerful, complementary strategies. The protocols and data presented in this guide serve as a robust starting point for researchers aiming to leverage this important intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials.
References
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BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
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Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7.
-
Tetrahedron Letters. (2006). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid.
-
ACS Figshare. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
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American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
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BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
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BenchChem. (2025). Application Notes and Protocols for the Regioselective Functionalization of Polyhalogenated Pyridines.
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BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
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BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine.
-
ACS Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
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BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
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ResearchGate. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
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ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
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National Institutes of Health. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
-
ChemRxiv. (2022). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.
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National Institutes of Health. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
-
NIH Public Access. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Fine Chemical Landscape: The Role of 2-Bromo-4-fluoropyridine.
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BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino.
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National Institutes of Health. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
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ResearchGate. (2020). Functionalization of pyridines.
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HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.
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BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
-
ResearchGate. (2021). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
-
ACS Publications. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
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ResearchGate. (2012). Greener and regioselective lithiation of substituted pyridines.
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Cardiff University. (2013). Side-chain lithiation of 2- and 4-substituted pyridines: Synthesis of more complex substituted pyridines.
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
-
ResearchGate. (2013). Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines.
-
ResearchGate. (2020). Various useful strategies for the synthesis of functionalized pyridines.
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
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Sigma-Aldrich. (n.d.). Cross-Coupling Catalysts.
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Chongqing University of Arts and Sciences. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.
-
Organic Syntheses. (n.d.). 2-bromopyridine.
-
ACS Publications. (2018). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides.
-
PubChem. (n.d.). This compound.
-
BenchChem. (n.d.). 4-(1,1-Difluoroethyl)pyridine.
-
RSC Publishing. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.
-
American Chemical Society. (2024). 4-selective functionalization of pyridine.
-
PubMed. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization.
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RSC Publishing. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
-
RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!.
-
SpecialChem. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis.
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The Strategic Incorporation of the Difluoroethylpyridine Moiety into Novel Drug Scaffolds
An Application Guide for Drug Development Professionals
Introduction: The Rationale for Fluorine in Modern Medicinal Chemistry
The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with fluorinated compounds representing a significant portion of all globally registered pharmaceuticals.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly modulate a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to its biological target.[1][3]
Within the vast landscape of organofluorine chemistry, the difluoroethyl group (-CF₂CH₃) has emerged as a particularly valuable motif. It acts as a lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for other functional groups, subtly altering molecular properties to overcome common drug development hurdles.[4][5] When this moiety is appended to a pyridine ring, a scaffold already present in a vast number of FDA-approved drugs, the resulting difluoroethylpyridine structure becomes a powerful tool for lead optimization.[6][7][8][9]
This guide provides an in-depth exploration of the rationale, synthetic strategies, and analytical protocols for incorporating the difluoroethylpyridine moiety. It is designed for researchers and scientists in drug discovery, offering field-proven insights to leverage this scaffold for the development of next-generation therapeutics.
PART 1: The Scientific Imperative: Why Incorporate a Difluoroethylpyridine Moiety?
The decision to introduce a difluoroethyl group to a pyridine scaffold is driven by its predictable and beneficial impact on key pharmacokinetic and pharmacodynamic parameters. This is not merely an exercise in analogue synthesis; it is a targeted strategy to engineer a better drug molecule.
Impact on Physicochemical and ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug is critically dependent on its physicochemical properties.[10][11] The difluoroethyl group offers a unique handle to fine-tune these characteristics.
-
Lipophilicity (LogD): Fluorination has a complex, context-dependent effect on lipophilicity. While the substitution of C-H bonds with more hydrophobic C-F bonds increases the non-polar surface area, the strong dipole moment of the C-F bonds can also increase overall molecular polarity.[5] This dual nature allows for nuanced adjustments of a compound's LogD, which is critical for balancing solubility with membrane permeability.[12][13][14]
-
Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) family.[15] Introducing a difluoroethyl group at a position susceptible to oxidative metabolism can effectively block this pathway, increasing the drug's half-life and bioavailability.[3][11]
-
Acidity/Basicity (pKa): The potent electron-withdrawing nature of the difluoroethyl group significantly influences the electron density of the pyridine ring. This inductively lowers the pKa of the pyridine nitrogen, making it less basic.[1] This modulation is crucial for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, cell penetration, and off-target activity (e.g., hERG channel binding).
-
Target Binding & Conformational Control: Fluorine can participate in favorable, non-covalent interactions within a protein's binding pocket, including hydrogen bonding and orthogonal multipolar (C-F···C=O) interactions, which can enhance binding affinity.[2][16] The steric bulk and electronic properties of the difluoroethyl group can also lock the molecule into a more favorable binding conformation.
Caption: Impact of the difluoroethylpyridine moiety on key ADME properties.
Application as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design.[15][17] The difluoroethylpyridine motif has proven to be an effective bioisostere for several common structural units.
A notable example is its use as a replacement for pyridine-N-oxide . While N-oxides are often used to increase solubility, they can be metabolically labile. The 2-difluoromethylpyridine group can mimic the electronic properties and hydrogen bonding capacity of the N-oxide while offering superior metabolic stability, potentially enhancing the overall activity of the compound.[4]
PART 2: Synthetic Strategies & Experimental Protocols
The incorporation of a difluoroethyl group onto a pyridine can be achieved through several distinct chemical strategies. The choice of method depends on the desired substitution pattern, the electronic nature of the pyridine scaffold, and the availability of starting materials.
Summary of Synthetic Approaches
| Strategy | Reagent Type | Common Substrates | Key Advantages | Key Limitations |
| Nucleophilic Difluoroethylation | Anionic (e.g., from phosphonium salts) | Aldehydes, Imines | Reliable, well-established | Requires pre-functionalized substrate (e.g., CHO) |
| Radical Difluoroalkylation | Radical (e.g., from BrCF₂CO₂Et) | Pyridine N-Oxides, Electron-rich pyridines | Direct C-H functionalization | Regioselectivity can be challenging |
| Electrophilic Difluoroethylation | Cationic (e.g., sulfonium salts) | Activated pyridines, Dihydropyridines | Reacts with nucleophilic carbons | Reagents can be complex to synthesize |
Protocol 1: Nucleophilic Difluoroethylation of a Pyridine Aldehyde
This protocol details the addition of a nucleophilic "CF₂CH₃" equivalent to an electrophilic pyridine, such as a pyridinecarboxaldehyde. The use of a fluorinated phosphonium salt is a robust method for generating the required nucleophile.[18][19]
Causality: The reaction hinges on the generation of a difluoroethyl ylide or an equivalent nucleophile from the phosphonium salt precursor using a suitable base. This potent nucleophile then readily attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent workup yields the difluoroethyl alcohol.
Experimental Protocol:
-
Reagent Preparation: To a flame-dried, argon-purged round-bottom flask, add the fluorinated phosphonium salt (Ph₃P⁺CF₂CH₃ BF₄⁻) (1.2 equivalents) and anhydrous tetrahydrofuran (THF, 0.2 M).
-
Reaction Setup: In a separate argon-purged flask, dissolve the pyridinecarboxaldehyde substrate (1.0 equivalent) in anhydrous THF.
-
Initiation: Cool the phosphonium salt suspension to 0 °C. Add cesium carbonate (Cs₂CO₃) (2.0 equivalents) in one portion. The base is critical for deprotonating the salt to form the reactive species.
-
Addition: Add the aldehyde solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired difluoroethylated pyridine alcohol.
Self-Validation: The success of the reaction is confirmed by ¹⁹F NMR, which should show a characteristic signal for the -CF₂- group (typically a doublet of quartets), and by mass spectrometry confirming the addition of the C₂H₃F₂ moiety (+65.03 Da).[5]
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Application Notes and Protocols: Stille Coupling with 2-Bromo-4-(1,1-difluoroethyl)pyridine
Introduction: The Strategic Importance of Fluorinated Pyridines and the Stille Coupling
In the landscape of modern medicinal chemistry and drug development, the introduction of fluorine-containing motifs into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties.[1][2] The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, is a prime candidate for such modifications.[3][4][5] Specifically, the 1,1-difluoroethyl group can impart unique electronic characteristics and metabolic stability. The targeted synthesis of complex molecules bearing these features necessitates robust and versatile synthetic methodologies.
The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic electrophile, stands as a powerful tool for the formation of carbon-carbon bonds.[6][7][8][9] Its broad functional group tolerance, mild reaction conditions, and the stability of organotin reagents to air and moisture make it a highly attractive method for the late-stage functionalization of complex molecules.[8][9][10][11] This guide provides a detailed experimental procedure for the Stille coupling of 2-bromo-4-(1,1-difluoroethyl)pyridine, a valuable building block in pharmaceutical research.
The Mechanism of the Stille Coupling: A Catalytic Cycle
The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[6][7][10] The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide (in this case, this compound) to the coordinatively unsaturated 14-electron Pd(0) complex. This step forms a 16-electron square planar Pd(II) intermediate.[6][12] The reactivity of the halide is crucial, with iodides generally being more reactive than bromides, and chlorides being the least reactive.[7][12]
-
Transmetalation: The organostannane reagent then undergoes transmetalation with the Pd(II) complex.[6][7][12] This step involves the transfer of the organic group from tin to palladium, with the concomitant formation of a tin halide byproduct. The mechanism of transmetalation can be complex and is influenced by the nature of the ligands, substrates, and additives.[7]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7] For reductive elimination to occur, the two organic groups to be coupled must be in a cis orientation on the palladium center.[7]
Catalytic Cycle of the Stille Coupling
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Protocol: Stille Coupling of this compound with (Tributylstannyl)benzene
This protocol details a representative Stille coupling reaction between this compound and (tributylstannyl)benzene. The choice of catalyst, ligand, solvent, and additives is critical for achieving high yields and minimizing side reactions.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₇H₆BrF₂N | 222.03 | 1.0 | 1.0 |
| (Tributylstannyl)benzene | C₁₈H₃₂Sn | 367.15 | 1.1 | 1.1 |
| Pd(PPh₃)₄ (Tetrakis) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 |
| Anhydrous, Degassed Toluene | C₇H₈ | 92.14 | 5 mL | - |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (argon or nitrogen) supply with a manifold
-
Syringes and needles for liquid transfers
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Flash column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Expertise & Experience: The use of a Schlenk flask and an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst, which would lead to catalyst deactivation and low conversion.
-
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent and Reagent Addition: Add anhydrous and degassed toluene (5 mL) to the flask via syringe. Stir the mixture for 5 minutes to dissolve the solids. Subsequently, add (tributylstannyl)benzene (1.1 mmol, 1.1 equiv) via syringe.
-
Expertise & Experience: Toluene is a common solvent for Stille couplings due to its non-polar nature and relatively high boiling point. Degassing the solvent by freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes is essential to remove dissolved oxygen. A slight excess of the organostannane is used to drive the reaction to completion.
-
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C using an oil bath. Monitor the progress of the reaction by TLC or LC-MS.
-
Expertise & Experience: The reaction is typically complete within 4-12 hours. For TLC analysis, a non-polar eluent system such as hexane/ethyl acetate is suitable. The disappearance of the starting this compound spot indicates the completion of the reaction.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Trustworthiness: This filtration step is important for removing the heterogeneous palladium species before the aqueous workup.
-
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF). This step is crucial for removing the tin byproducts.[10] The tributyltin bromide formed during the reaction will react with KF to form insoluble tributyltin fluoride, which can be removed by filtration. Wash the organic layer subsequently with brine.
-
Expertise & Experience: The formation of a gel-like precipitate of tributyltin fluoride is common during the KF wash. Careful separation of the organic layer is required.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure coupled product.
General Experimental Workflow
Caption: A general experimental workflow for the Stille coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, low reaction temperature. | Use a fresh batch of palladium catalyst. Ensure rigorous degassing of the solvent and reaction vessel. Incrementally increase the reaction temperature. Consider the use of a more active catalyst system, such as Pd₂(dba)₃ with a phosphine ligand. |
| Homocoupling of Organostannane | Presence of oxygen, slow transmetalation.[10][11] | Ensure the reaction is performed under a strictly inert atmosphere. The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step and suppress homocoupling.[12] |
| Difficulty in Removing Tin Byproducts | Incomplete reaction with KF, polar nature of the product.[10][11] | Repeat the KF wash. Alternatively, other methods for tin removal include washing with DBU/acetonitrile or using specific tin-scavenging resins. |
| Dehalogenation of Starting Material | High reaction temperature, presence of protic impurities. | Lower the reaction temperature. Ensure all reagents and solvents are anhydrous. |
Conclusion
The Stille coupling is a highly effective and versatile method for the synthesis of complex molecules containing the 2-substituted-4-(1,1-difluoroethyl)pyridine motif. By carefully controlling the reaction conditions, particularly the exclusion of oxygen and the choice of catalyst and solvent, high yields of the desired coupled products can be achieved. The protocol and troubleshooting guide provided herein serve as a valuable resource for researchers in the field of drug discovery and development, enabling the efficient synthesis of novel fluorinated pyridine derivatives.
References
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Stille Coupling. NROChemistry. [Link]
-
Stille Coupling. OpenOChem Learn. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). [Link]
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Stille reaction - Wikipedia. [Link]
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The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. [Link]
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Stille Coupling - Organic Chemistry Portal. [Link]
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Stille Cross-Coupling - J&K Scientific LLC. [Link]
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The Stille Reaction, 38 Years Later | Request PDF - ResearchGate. [Link]
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Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines - ResearchGate. [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central. [Link]
-
Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. [Link]
-
Palladium-catalyzed alkynylation of secondary α-bromo carbonyl compounds via Stille coupling - PubMed. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). [Link]
-
Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][10][12]benzodiazepines (PBDs) - PubMed. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Semantic Scholar. [Link]
-
Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. [Link]
-
Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved - YouTube. [Link]
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Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. [Link]
-
2-bromopyridine - Organic Syntheses Procedure. [Link]
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This compound - PubChemLite. [Link]
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing). [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reagent - RSC Publishing. [Link]
-
The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. [Link]
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- 2. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]
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Authored by: A Senior Application Scientist
An Application Guide to the Synthesis and Validation of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, small molecule kinase inhibitors have become one of the most important and successful classes of targeted therapies in modern medicine.[3] The journey from a conceptual inhibitor to a validated lead compound is a multi-stage process that hinges on the synergy between rational design, precise chemical synthesis, and rigorous biological validation. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core principles and practical methodologies employed in the synthesis and evaluation of kinase inhibitors. We will explore key design strategies, detail a representative synthetic protocol, and provide step-by-step instructions for the essential biochemical and cell-based assays required to validate a compound's activity and mechanism of action.
The Conceptual Framework: Designing a Kinase Inhibitor
The successful synthesis of a kinase inhibitor begins not in the flask, but with a robust design strategy. The human kinome consists of over 500 members, many of which share significant structural homology in the ATP-binding site, making selectivity a primary challenge.[4] Modern drug design leverages computational and empirical methods to devise molecules with high potency and specificity.
Structure-Based Drug Design (SBDD)
When the three-dimensional structure of the target kinase is known, SBDD becomes the cornerstone of the design process.[5] This approach utilizes high-resolution structural data from X-ray crystallography or cryo-EM to analyze the topology of the ATP-binding pocket and surrounding regions.[4]
-
Causality: By understanding the precise spatial arrangement of amino acid residues, medicinal chemists can design molecules that form optimal hydrogen bonds, hydrophobic interactions, and van der Waals contacts with the target. A key consideration is the conformation of the "DFG" motif (Asp-Phe-Gly), which can be in an active "DFG-in" or inactive "DFG-out" state. Designing inhibitors that trap the inactive DFG-out conformation is a proven strategy for achieving selectivity.[5]
Ligand-Based Drug Design (LBDD)
In the absence of a target structure, LBDD methods use the chemical features of known active compounds (ligands) to develop a pharmacophore model.[5] Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis correlate the chemical structures of a series of compounds with their biological activities to build predictive models.[6]
-
Causality: LBDD operates on the principle that molecules with similar structures are likely to have similar biological activities. By identifying the essential chemical features required for binding, this method guides the synthesis of new molecules with a higher probability of being active.
Fragment-Based Drug Discovery (FBDD)
FBDD has emerged as a powerful strategy for developing highly specific kinase inhibitors.[7] This approach begins by screening libraries of low-molecular-weight compounds ("fragments") to identify weak but efficient binders.[8] These initial hits are then optimized and grown into more potent lead compounds.[7][8]
-
Causality: Small fragments can explore the chemical space of a binding pocket more effectively than large, complex molecules. By identifying fragments that bind to distinct sub-pockets within the kinase, they can be linked or grown to create a final molecule with superior potency and selectivity, as exemplified by the discovery of Vemurafenib.[9]
Core Synthetic Strategies: Building the Inhibitor
The synthesis of a kinase inhibitor is a bespoke process tailored to the target scaffold. However, several overarching strategies are commonly employed, particularly in the development of targeted covalent inhibitors.
Privileged Scaffolds
Medicinal chemistry has identified numerous "privileged scaffolds"—core molecular structures that frequently serve as the foundation for kinase inhibitors due to their favorable binding properties. Common examples include quinazoline, pyrimidine, indolin-2-one, and pyrazole-based cores.[5][10][11] These scaffolds often mimic the adenine portion of ATP, enabling them to bind effectively in the hinge region of the kinase ATP pocket.
Targeted Covalent Inhibitors (TCIs)
TCIs are a major class of inhibitors that form a permanent covalent bond with a specific amino acid residue in the target protein, typically a cysteine.[12] This leads to irreversible inhibition, enhanced potency, and a prolonged duration of action.[13]
-
Mechanism of Action: A TCI consists of two key components: a "guidance system" scaffold that directs the molecule to the ATP binding site through reversible interactions, and a reactive electrophilic "warhead" (e.g., acrylamide, vinyl sulfone) that forms the covalent bond with a nearby nucleophilic residue.[13][14]
Application Protocol: Synthesis of a Quinazoline-Based Inhibitor Core
This protocol outlines a representative, two-step synthesis for a 4-anilinoquinazoline core, a common scaffold found in many Epidermal Growth Factor Receptor (EGFR) inhibitors. This process involves an initial cyclization to form the quinazolinone ring, followed by chlorination and subsequent nucleophilic substitution.
Self-Validation: The success of each step is validated through analytical characterization (TLC, LC-MS) before proceeding to the next. Final product identity and purity are confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Materials and Reagents
-
2-Amino-5-nitrobenzoic acid
-
Formamide
-
Thionyl chloride (SOCl₂)
-
3-Chloro-4-fluoroaniline
-
N,N-Diisopropylethylamine (DIPEA)
-
Isopropanol (IPA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Rotary evaporator
Step-by-Step Protocol
Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-5-nitrobenzoic acid (10.0 g, 1.0 eq) and formamide (50 mL).
-
Heating: Heat the mixture to 150 °C and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM).
-
Workup: Cool the reaction mixture to room temperature. A precipitate will form. Add 50 mL of water and stir for 30 minutes.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL), and dry under vacuum to yield the desired quinazolinone as a solid. The product is typically used in the next step without further purification if LC-MS analysis shows >95% purity.
Step 2: Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
-
Chlorination: To a 100 mL round-bottom flask, add 6-nitroquinazolin-4(3H)-one (5.0 g, 1.0 eq) and thionyl chloride (25 mL). Add 2-3 drops of Dimethylformamide (DMF) as a catalyst.
-
Reflux: Heat the mixture to reflux (approx. 80 °C) for 3 hours. The solid will dissolve as the reaction proceeds.
-
Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is 4-chloro-6-nitroquinazoline.
-
Nucleophilic Substitution: Dissolve the crude solid in isopropanol (50 mL). Add 3-chloro-4-fluoroaniline (1.1 eq) and DIPEA (1.5 eq).
-
Heating: Heat the mixture to 80 °C and stir for 2 hours. Monitor the reaction by TLC (Eluent: 50% EtOAc in Hexanes).
-
Workup: Cool the reaction to room temperature. A yellow precipitate will form. Add 50 mL of water and stir for 30 minutes.
-
Purification: Collect the solid by vacuum filtration. Wash with water (2 x 20 mL) and then with cold isopropanol (2 x 10 mL). If necessary, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product.
Expected Data
| Compound | Step | Yield (%) | Purity (LC-MS) |
| 6-Nitroquinazolin-4(3H)-one | 1 | 85-95% | >95% |
| N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | 2 | 70-85% | >98% |
Post-Synthesis Validation: Proving Inhibitor Activity
Synthesizing a molecule is insufficient; its biological activity must be rigorously quantified. This involves a tiered approach, starting with direct target engagement in a purified system and moving to more complex cellular models.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. It is a robust, luminescence-based assay suitable for determining IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]
Principle: The kinase reaction consumes ATP, producing ADP. After the reaction, remaining ATP is depleted. Then, ADP is converted back into ATP, which is used by luciferase to generate a light signal directly proportional to the initial kinase activity.[16] An active inhibitor will reduce kinase activity, resulting in less ADP and a lower light signal.[16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rroij.com [rroij.com]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 14. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-(1,1-difluoroethyl)pyridine
Welcome to the technical support center for the synthesis of 2-Bromo-4-(1,1-difluoroethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your synthetic yield.
I. Foundational Knowledge: The Synthetic Pathway
The synthesis of this compound typically proceeds via a deoxofluorination reaction of the corresponding ketone precursor, 2-Bromo-4-acetylpyridine. This transformation is a cornerstone of organofluorine chemistry, as the introduction of a difluoromethyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2]
Caption: General synthetic scheme for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a multifaceted issue. Systematically evaluating each component of your reaction is crucial.
A1: Potential Causes & Optimization Strategies
| Potential Cause | Explanation | Recommended Action |
| Purity of Starting Material | Impurities in the 2-Bromo-4-acetylpyridine can interfere with the fluorinating agent or lead to side reactions. | Ensure the starting material is of high purity. If necessary, purify by recrystallization or column chromatography. |
| Choice of Fluorinating Agent | Not all fluorinating agents are equally effective for this transformation. Diethylaminosulfur trifluoride (DAST) is a common choice, but newer reagents like XtalFluor-E may offer advantages.[3] | Consider screening different fluorinating agents. XtalFluor-E is often more stable, easier to handle, and can lead to fewer elimination side products compared to DAST.[3][4][5] |
| Reaction Temperature | Deoxofluorination reactions are often temperature-sensitive. DAST, for example, is typically used at low temperatures (-78 °C to 0 °C) to control reactivity and minimize side reactions.[6][7] | Optimize the reaction temperature. Start with the recommended conditions for your chosen fluorinating agent and then systematically vary the temperature to find the optimal point. |
| Moisture in the Reaction | Fluorinating agents like DAST are highly sensitive to moisture, which can quench the reagent and reduce its effectiveness.[6] | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Stoichiometry of Reagents | An incorrect molar ratio of the fluorinating agent to the substrate can result in incomplete conversion or the formation of byproducts. | Carefully control the stoichiometry. A slight excess of the fluorinating agent (e.g., 1.2 equivalents) is often used to drive the reaction to completion.[6] |
| Work-up and Purification | Product loss can occur during the work-up and purification steps. | Optimize your purification protocol. For liquid products, fractional distillation under reduced pressure may be effective. For solids, recrystallization is a good option. Flash column chromatography is a versatile method for both. |
Q2: I am observing significant amounts of elimination byproducts. How can I minimize their formation?
Elimination reactions are a common side pathway in deoxofluorination.
A2: Minimizing Elimination
The formation of elimination byproducts, such as 2-Bromo-4-(1-fluorovinyl)pyridine, is often promoted by the fluorinating agent itself, especially with more traditional reagents like DAST.
-
Reagent Selection: Consider using a more selective fluorinating agent. XtalFluor-E and XtalFluor-M are known to produce significantly fewer elimination side products compared to DAST and Deoxo-Fluor.[3]
-
Temperature Control: Running the reaction at the lowest effective temperature can help to favor the desired substitution reaction over elimination.
-
Promoter/Additive: For reagents like XtalFluor-E, the use of a promoter such as Et₃N·3HF can be beneficial for converting carbonyls to gem-difluorides while minimizing side reactions.[3]
Q3: My reaction is not going to completion, even with extended reaction times. What should I investigate?
Incomplete conversion can be frustrating. Here are some key areas to troubleshoot.
A3: Addressing Incomplete Conversion
-
Reagent Activity: The fluorinating agent may have degraded due to improper storage or handling. DAST, for instance, is sensitive to heat and moisture.[6] Always use a fresh, high-quality reagent.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) is a commonly used solvent for deoxofluorination with DAST.[6][8] Ensure the solvent is anhydrous.
-
Activation: Some fluorinating agents, like XtalFluor-E, may require a promoter or co-solvent to achieve optimal reactivity for the geminal difluorination of carbonyls.[3]
-
Monitoring the Reaction: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to accurately monitor the reaction progress. This will help you determine if the reaction has truly stalled or is just proceeding slowly.
Caption: A logical workflow for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
Q: What are the safety precautions I should take when working with fluorinating agents like DAST?
A: Safety is paramount. DAST is corrosive, flammable, and can be explosive upon heating.[7] It reacts with water and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be aware that DAST can generate corrosive HF gas, so using glassware that can withstand it is important.[3] Newer reagents like XtalFluor-E are crystalline solids with enhanced thermal stability and do not generate free HF, making them a safer alternative.[3][5]
Q: Can I use other methods to introduce the difluoromethyl group?
A: While deoxofluorination of the corresponding ketone is a common route, other methods for difluoromethylation exist. For instance, the use of ethyl bromodifluoroacetate as a difluoromethylating reagent for N-difluoromethylation of pyridines has been reported.[9][10] Direct C-H difluoromethylation of pyridine derivatives is also an area of active research.[11] However, for the specific synthesis of this compound, the deoxofluorination approach is generally the most direct.
Q: How do I effectively purify the final product?
A: The purification strategy will depend on the physical state of your product and the nature of the impurities.
-
Aqueous Work-up: A standard aqueous work-up is the first step to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction, extracting the product with an organic solvent, and washing the organic layer with water and brine.
-
Column Chromatography: Flash column chromatography is a highly effective method for separating the desired product from unreacted starting materials and byproducts with different polarities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
-
Distillation: For liquid products, fractional distillation under reduced pressure can be used to separate components with different boiling points.
IV. Experimental Protocols
Protocol 1: General Procedure for Deoxofluorination using DAST
This protocol is a general guideline and may require optimization for your specific setup.
-
Preparation: Under an inert atmosphere of nitrogen, dissolve 2-Bromo-4-acetylpyridine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
V. References
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Retrieved from [Link]
-
ACS Publications. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Aldehyde to Difluoro. Retrieved from [Link]
-
Request PDF. (n.d.). XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations. Retrieved from [Link]
-
RSC Publishing. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from [Link]
-
PMC. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Fine Chemical Landscape: The Role of 2-Bromo-4-fluoropyridine. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Retrieved from [Link]
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- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diethylaminodifluorosulfinium tetrafluoroborate - Enamine [enamine.net]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 8. Alcohol to Difluoro - Common Conditions [commonorganicchemistry.com]
- 9. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]
- 10. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-4-(1,1-difluoroethyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Bromo-4-(1,1-difluoroethyl)pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this versatile fluorinated building block. The guidance herein is synthesized from established chemical principles and best practices for the purification of halogenated pyridine derivatives.
Compound Overview
This compound is a key intermediate in medicinal and agrochemical research.[1] Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling and a difluoroethyl group to modulate physicochemical properties, makes it a valuable synthon.[1] However, achieving high purity can be challenging due to potential side reactions and the compound's specific properties.
| Physicochemical Property | Value | Reference(s) |
| CAS Number | 1419221-58-1 | [2] |
| Molecular Formula | C₇H₆BrF₂N | [2][3] |
| Molecular Weight | 222.03 g/mol | [2] |
| Predicted Boiling Point | 234.3 ± 35.0 °C | [2] |
| Predicted Density | 1.548 ± 0.06 g/cm³ | [2] |
| Appearance | Typically a liquid or low-melting solid |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude reaction mixture is a dark, oily residue. What are the likely impurities?
A1: A dark, crude mixture is common and typically contains a variety of substances. Identifying potential impurities is the first step toward designing an effective purification strategy.
Common Impurity Classes:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2-bromopyridine or reagents used to install the 1,1-difluoroethyl group.
-
Inorganic Salts: Bases (e.g., K₂CO₃) or catalyst residues used in preceding reactions are common.
-
Isomeric Byproducts: Side reactions can lead to isomers, such as bromination at a different position or migration of the difluoroethyl group. These can be particularly challenging to separate due to similar polarities.
-
Over-Brominated Species: If bromination is part of the synthesis, di-brominated pyridines could form.
-
Polymerization/Degradation Products: Pyridine derivatives can sometimes be sensitive to acidic conditions or prolonged heating, leading to colored, high-molecular-weight impurities.
Initial Action: Before attempting purification, obtain a ¹H NMR or a GC-MS of the crude material. This will give you a semi-quantitative overview of the major components and help you select the most appropriate purification technique.
Q2: I seem to be losing a significant amount of my product during the aqueous work-up. What's causing this and how can I prevent it?
A2: Product loss during aqueous extraction is a frequent issue with basic heterocyclic compounds like pyridines. The primary cause is the protonation of the pyridine nitrogen atom in acidic or neutral water, forming a water-soluble pyridinium salt.
Causality: The lone pair of electrons on the pyridine nitrogen is basic and will readily react with protons (H⁺) in the aqueous phase. Py-R + H₂O ⇌ [PyH⁺-R] + OH⁻ The resulting cation, [PyH⁺-R], is highly polar and partitions into the aqueous layer instead of the organic solvent.
Troubleshooting Protocol: Optimized Aqueous Work-up
-
pH Control (Critical): After quenching the reaction, ensure the aqueous layer is basic (pH 8-10) before extraction. Add a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and test the pH. Avoid strong bases like NaOH if your compound is base-sensitive.
-
Solvent Choice: Use a sufficiently polar organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM), to effectively solvate the product. Perform the extraction multiple times (e.g., 3x) to ensure complete removal from the aqueous layer.
-
Brine Wash: After the initial extractions, wash the combined organic layers with a saturated aqueous NaCl solution (brine). This helps to remove excess water and reduces the solubility of the organic product in the residual aqueous phase, driving it back into the organic layer.
-
Drying and Concentration: Thoroughly dry the organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before filtration and solvent removal under reduced pressure.
Q3: My primary purification by flash column chromatography is failing. The product is co-eluting with an impurity. What steps can I take to improve separation?
A3: Co-elution is a classic chromatography problem, indicating that the chosen stationary and mobile phases are not providing sufficient selectivity.
Causality: The product and impurity have very similar polarities and affinities for the silica gel surface, causing them to travel through the column at nearly the same rate.[4]
Workflow for Optimizing Column Chromatography
Caption: Decision workflow for troubleshooting column chromatography.
Recommended Solvent Systems for TLC Analysis
Start with the standard systems and adjust ratios to achieve an Rf of ~0.3 for your target compound.
| Solvent System | Polarity | Comments |
| Hexanes / Ethyl Acetate | Low to Medium | A good starting point for many pyridine derivatives. |
| Dichloromethane / Methanol | Medium to High | Use for more polar compounds. Start with <5% MeOH. |
| Toluene / Ethyl Acetate | Low to Medium | Can offer different selectivity compared to hexanes. |
Expert Tip: Pyridine derivatives can sometimes streak on acidic silica gel. If you observe tailing on your TLC plate, pre-treat the silica gel by preparing the slurry in an eluent containing a small amount of triethylamine (Et₃N, ~0.1-1%). This deactivates the acidic sites and often leads to sharper bands.
Q4: Column chromatography is providing a pure product, but my yield is very low. Could distillation be a better option?
A4: Yes, for a liquid compound with a predicted high boiling point, vacuum distillation can be an excellent alternative to chromatography, especially for larger scales or to remove non-volatile impurities.
When to Choose Vacuum Distillation:
-
When the primary impurities are non-volatile (e.g., baseline material on TLC, inorganic salts).
-
When the desired product has a significantly lower boiling point than other volatile impurities.
-
When you need to process a large quantity of material (>5-10 g) where chromatography becomes cumbersome.
Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a short, vacuum-jacketed Vigreux column. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap. Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle with stirring.
-
Fraction Collection: Collect fractions based on the boiling point at the given pressure. Discard the initial forerun, which may contain residual solvents or more volatile impurities. Collect the main fraction at a stable temperature.
-
Analysis: Analyze the collected fractions by TLC or GC-MS to confirm purity.
Q5: My purified this compound develops a yellow or brown color upon storage. Is it decomposing?
A5: Discoloration upon storage often indicates slow decomposition. Halogenated pyridines can be sensitive to light, air (oxygen), and residual acid.
Causality: Trace impurities can catalyze degradation pathways. The C-Br bond can be susceptible to homolytic cleavage initiated by light, and the pyridine ring can be oxidized.
Recommended Storage Protocol
-
High Purity: Ensure the product is free of solvent and acidic residues before storage.
-
Inert Atmosphere: Store the compound under an inert atmosphere of argon or nitrogen.
-
Light Protection: Use an amber vial or wrap a clear vial with aluminum foil to protect it from light.
-
Low Temperature: Store the vial in a freezer (-20 °C is common for sensitive reagents).
By following these protocols, you can significantly extend the shelf-life of your purified compound.
General Purification Workflow
The following diagram outlines a standard, logical workflow from a crude reaction mixture to the final, pure product.
Caption: General workflow for purification.
References
- Benchchem. An In-depth Technical Guide to 2-Bromo-4-methylpyridine: Structure, Nomenclature, and Synthetic Applications.
- Benchchem. Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
- Benchchem. Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.
- Benchchem. Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
- PubChem. This compound.
- ChemicalBook. This compound.
- Sigma-Aldrich. 2-Bromo-4-(difluoromethyl)pyridine 97%.
- Columbia University. Column chromatography.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Fine Chemical Landscape: The Role of 2-Bromo-4-fluoropyridine.
Sources
Technical Support Center: Suzuki Coupling of 2-Bromo Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-bromo pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.
I. Understanding the Challenge: The Nature of 2-Bromo Pyridines in Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry. However, the use of 2-bromo pyridines as substrates presents a unique set of challenges. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, significantly influences the reactivity at the C2 position. This can lead to sluggish reactions and a higher propensity for side reactions compared to their carbocyclic aromatic counterparts.[1] This guide will dissect these challenges and provide actionable strategies for successful couplings.
II. Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section is structured to help you diagnose and resolve common issues encountered during the Suzuki coupling of 2-bromo pyridines.
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause & In-Depth Explanation | Recommended Solutions & Scientific Rationale |
| Inefficient Oxidative Addition: The first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the C-Br bond.[2][3] The electron-deficient nature of the 2-bromo pyridine can sometimes hinder this process, especially with less reactive catalyst systems. | Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands. These ligands promote the formation of a more reactive, monoligated Pd(0) species, which facilitates oxidative addition.[4] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that efficiently generates the active Pd(0) species in situ. |
| Suboptimal Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1] An inappropriate base can lead to poor reaction rates. | Base Screening: A systematic screening of bases is often necessary. While potassium carbonate (K₂CO₃) is a common choice, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective for challenging substrates. The choice of base is often coupled with the solvent system. |
| Poor Solvent System: The solvent system must solubilize all reaction components, including the organic substrates, the catalyst, and the inorganic base (or at least facilitate their interaction in a biphasic system). | Solvent Optimization: For Suzuki couplings of bromo pyridines, a mixture of an organic solvent and water is often optimal. Ethereal solvents like 1,4-dioxane or THF in a 4:1 or 5:1 ratio with water are a good starting point. Toluene with water can also be effective, particularly with bulky phosphine ligands. |
| Insufficient Thermal Energy: Some coupling reactions require a certain activation energy to proceed at a reasonable rate. | Temperature Control: Cautiously increasing the reaction temperature can improve the reaction rate. However, excessive heat can lead to catalyst decomposition and an increase in side reactions. Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields and shorter reaction times.[5][6] |
Issue 2: Significant Formation of Homo-coupled Boronic Acid (Ar-Ar)
| Potential Cause & In-Depth Explanation | Recommended Solutions & Scientific Rationale |
| Presence of Oxygen: Oxygen is a major culprit in promoting the homo-coupling of boronic acids. It can oxidize the active Pd(0) catalyst to Pd(II) species, which can then facilitate the unwanted dimerization of the boronic acid. | Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) Pre-catalyst: Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state. This reduction can sometimes be mediated by the boronic acid, leading to homo-coupling.[7] | Employ a Pd(0) Source: Using a direct Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homo-coupling that might occur during the reduction of a Pd(II) pre-catalyst. Modern pre-catalysts are also designed for clean and efficient generation of the active Pd(0) species. |
Issue 3: Protodeboronation of the Boronic Acid (Ar-H)
| Potential Cause & In-Depth Explanation | Recommended Solutions & Scientific Rationale |
| Instability of the Boronic Acid: Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[8] This is a common side reaction, particularly with heteroaryl boronic acids, and is often facilitated by aqueous basic conditions.[8] | Use of More Stable Boron Reagents: Consider using boronic esters (e.g., pinacol esters) or MIDA boronates. These are generally more stable and can participate in a "slow release" of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[7][8] Organotrifluoroborate salts are another stable alternative.[8] |
| Presence of Protic Solvents/Reagents: Water and other protic species in the reaction mixture can serve as the proton source for protodeboronation. | Anhydrous Conditions: Switching to anhydrous reaction conditions can sometimes suppress protodeboronation. However, this may require careful selection of a non-aqueous soluble base. |
Issue 4: Dehalogenation of the 2-Bromo Pyridine (Formation of Pyridine)
| Potential Cause & In-Depth Explanation | Recommended Solutions & Scientific Rationale |
| Presence of Hydride Sources: After oxidative addition, the resulting Pd(II) complex can abstract a hydride from various sources in the reaction mixture, such as amine bases or alcohol solvents. This leads to reductive elimination of the pyridine and a hydride, resulting in the dehalogenated byproduct.[7] | Careful Selection of Reagents and Solvents: Avoid using amine bases if dehalogenation is a significant issue. Instead, opt for carbonate or phosphate bases.[7] Ensure that solvents are not a source of hydrides. For instance, some ethereal solvents can degrade to form species that can act as hydride donors. |
III. Frequently Asked Questions (FAQs)
Q1: Why is the choice of ligand so critical for the Suzuki coupling of 2-bromo pyridines?
A1: The ligand plays a multifaceted role. For 2-bromo pyridines, which are electron-deficient, a bulky and electron-rich ligand is crucial for several reasons:
-
Facilitates Oxidative Addition: The electron-donating nature of the ligand increases the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electron-deficient C-Br bond of the pyridine.[4]
-
Promotes Reductive Elimination: The steric bulk of the ligand can promote the final reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.
-
Stabilizes the Catalyst: A well-chosen ligand stabilizes the palladium catalyst throughout the catalytic cycle, preventing decomposition and improving overall efficiency.[9]
Q2: I'm observing a complex mixture of products. How can I systematically optimize my reaction?
A2: A systematic approach is key. Instead of changing multiple variables at once, adopt a one-variable-at-a-time (OVAT) approach or a design of experiments (DoE) methodology if you have the resources. A logical starting point is to screen different combinations of ligands and bases, as these often have the most significant impact on the reaction outcome.
Q3: Can I use 2-chloro pyridines instead of 2-bromo pyridines?
A3: While 2-chloro pyridines are more cost-effective, they are also significantly less reactive than their bromo- and iodo- counterparts due to the stronger C-Cl bond.[2][3] Successful coupling of 2-chloro pyridines typically requires more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands and more forcing reaction conditions.[4][10]
IV. Experimental Protocols & Data
General Protocol for Suzuki Coupling of 2-Bromo Pyridine with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add the 2-bromo pyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the chosen base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Effect of Ligand and Base on Yield
| 2-Bromo Pyridine Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2) | Isopropanol/H₂O | Reflux | High | |
| 2-Bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | High | |
| 2-Bromo pyridine | 3,5-(CF₃)₂-phenylboronic acid | Pd₂(dba)₃ (1.5) | Ligand 1 (from source) (4.5) | KF (3) | Dioxane | 100 | 82 | [11] |
| 2-Bromo pyridine | 4-Anisylboronic acid | Pd₂(dba)₃ (1.5) | Ligand 1 (from source) (4.5) | KF (3) | Dioxane | 100 | 74 | [11] |
Note: This table is a compilation of data from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
V. Visualizing the Mechanisms
The Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
VI. References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (n.d.). ResearchGate. [Link]
-
Protodeboronation. (n.d.). Wikipedia. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). Springer. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). Royal Society of Chemistry. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD. [Link]
-
Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. (2025). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Mechanism of Suzuki coupling reaction. (n.d.). ResearchGate. [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. (n.d.). ResearchGate. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). National Institutes of Health. [Link]
-
How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. [Link]
-
Problems with Suzuki coupling. (2025). Reddit. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... (n.d.). ResearchGate. [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI. [Link]
-
Suzuki Coupling Mechanism. (2022). YouTube. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-4-(1,1-difluoroethyl)pyridine Reactions
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-Bromo-4-(1,1-difluoroethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this electron-deficient substrate. The question-and-answer format is intended to directly address common issues encountered during experimentation, providing both theoretical explanations and practical, field-proven solutions.
The Challenge: The "Electron-Deficient 2-Pyridyl Problem"
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the 1,1-difluoroethyl group, combined with the inherent properties of the 2-pyridyl nitrogen, can significantly impact catalyst activity and reaction efficiency. The pyridine nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition or the formation of off-cycle, inactive species. This "2-pyridyl problem" is often exacerbated by the electron-deficient nature of the pyridine ring, which can affect the kinetics of the rate-determining oxidative addition step.
This guide will provide a systematic approach to troubleshooting and optimizing catalyst loading to achieve successful and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Low to No Conversion of Starting Material
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is showing little to no conversion, even after extended reaction times. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion is a common issue with electron-deficient 2-halopyridines. The primary suspects are catalyst inactivity and suboptimal reaction conditions. Here is a step-by-step troubleshooting approach:
1. Catalyst and Ligand Selection are Critical:
-
The Problem: Standard palladium catalysts and ligands (e.g., Pd(PPh₃)₄) often fail with this substrate class. The electron-deficient nature of the pyridine ring can make oxidative addition sluggish, and the pyridine nitrogen can poison the catalyst.
-
The Solution: Employ bulky, electron-rich phosphine ligands. These ligands are designed to stabilize the palladium center, accelerate the oxidative addition and reductive elimination steps, and mitigate catalyst inhibition by the pyridine nitrogen.[1][2][3]
-
Recommended Ligands:
-
For Suzuki-Miyaura: SPhos, XPhos, RuPhos
-
For Buchwald-Hartwig Amination: BrettPhos, RuPhos, XPhos
-
-
-
Expert Insight: The choice of palladium precatalyst can also be important. While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladacycles (e.g., SPhos Pd G3) can provide more consistent and active catalytic species.[4]
2. Inadequate Base Strength or Solubility:
-
The Problem: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction.[5] An inappropriate or poorly soluble base can halt the reaction.
-
The Solution:
-
For Suzuki-Miyaura: Use a strong inorganic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[2]
-
3. Suboptimal Catalyst Loading:
-
The Problem: While the goal is to use minimal catalyst, an insufficient amount will result in a stalled reaction.
-
The Solution: If you are confident in your choice of catalyst and ligand, incrementally increase the catalyst loading. A typical starting range is 1-2 mol%, but for challenging substrates, increasing to 3-5 mol% may be necessary.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low or no conversion in cross-coupling reactions of this compound.
Issue 2: Reaction Stalls Before Completion
Question: My reaction starts well, but stalls at 50-70% conversion and never goes to completion. What could be the cause?
Answer:
A stalling reaction often points to catalyst decomposition or product inhibition.
-
Catalyst Decomposition: The palladium catalyst has a finite lifetime under the reaction conditions. Higher temperatures can accelerate decomposition.
-
Solution: Consider a more robust precatalyst that generates the active Pd(0) species slowly and consistently. In some cases, a second addition of the catalyst and ligand mid-reaction can restart the catalysis.
-
-
Product Inhibition: The coupled product, now a more complex substituted pyridine, may bind to the palladium center more strongly than the starting materials, effectively inhibiting further catalytic cycles.
-
Solution: A change in solvent can sometimes mitigate product inhibition by altering the solubility and coordination properties of the species in solution. Screening different bulky phosphine ligands is also recommended, as the ligand can influence the rate of product release (reductive elimination).
-
Issue 3: Significant Side Product Formation
Question: I am observing significant amounts of side products, such as the homocoupled product of my boronic acid or protodebromination of my starting material. How can I minimize these?
Answer:
Side reactions are common in palladium-catalyzed cross-couplings and are often exacerbated by suboptimal conditions.
1. Homocoupling of Boronic Acid (Suzuki-Miyaura):
-
Cause: This is often promoted by the presence of oxygen, which can lead to oxidative homocoupling. It can also be a result of a slow transmetalation step.
-
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Stoichiometry: Use a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents).
-
2. Protodebromination (Hydrodehalogenation):
-
Cause: The bromine atom is replaced by a hydrogen atom. This can be caused by the presence of protic impurities (e.g., water) or the formation of palladium hydride species.
-
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and ensure the base is thoroughly dried.
-
Base and Solvent Screen: The choice of base and solvent can influence the formation of palladium hydrides. A screen of different bases and anhydrous solvents may be necessary.
-
Lower Temperature: High temperatures can promote protodebromination. Attempt the reaction at a lower temperature for a longer duration.
-
| Side Product | Potential Cause | Recommended Action |
| Homocoupling | Oxygen in the reaction mixture | Rigorously degas all solvents and reagents. |
| Slow transmetalation | Optimize base and solvent; consider a more active ligand. | |
| Protodebromination | Protic impurities (e.g., water) | Use anhydrous solvents and reagents. |
| Formation of palladium hydride species | Screen different bases and anhydrous solvents; lower reaction temperature. |
Table 1: Common side products and recommended actions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for reactions with this compound?
A1: For initial screening, a catalyst loading of 1-2 mol% of the palladium source and a 1:2 ratio of palladium to ligand (e.g., 2 mol% Pd, 4 mol% ligand) is a reasonable starting point. Due to the challenging nature of this substrate, be prepared to increase the loading to 3-5 mol% if the reaction is sluggish.
Q2: How does the 1,1-difluoroethyl group affect the reaction compared to a non-fluorinated analogue?
A2: The 1,1-difluoroethyl group is strongly electron-withdrawing. This makes the pyridine ring more electron-deficient, which can increase the rate of oxidative addition of the C-Br bond to the Pd(0) catalyst. However, this increased electrophilicity can also enhance the coordination of the pyridine nitrogen to the palladium center, potentially leading to catalyst inhibition. Therefore, the choice of a bulky, electron-rich ligand is even more critical to shield the palladium and promote the desired catalytic cycle.
Q3: Can I use a Pd(0) or Pd(II) precatalyst?
A3: Both Pd(0) (e.g., Pd₂(dba)₃) and Pd(II) (e.g., Pd(OAc)₂) precursors can be effective. Pd(II) sources are often more stable to air and moisture but require in situ reduction to the active Pd(0) species.[4] This reduction can sometimes be a source of irreproducibility. For more consistent results, especially during optimization, using a well-defined Pd(0) source or a pre-formed palladacycle is recommended.
Q4: What is the optimal temperature for these reactions?
A4: The optimal temperature will depend on the specific coupling partners and catalyst system. A good starting point for screening is 80-100 °C. If the reaction is slow, the temperature can be increased incrementally. However, be aware that higher temperatures can lead to catalyst decomposition and an increase in side products.[6]
Experimental Protocols
The following protocols are intended as starting points and may require optimization for your specific reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered and dried)
-
Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the limiting reagent)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BrettPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the limiting reagent)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Seal the tube, remove it from the glovebox, and add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalyst Loading Optimization Workflow
Caption: A workflow for systematically optimizing catalyst loading for a given cross-coupling reaction.
References
-
Lechel, T., Dash, J., Hommes, P., Lentz, D., & Reissig, H.-U. (2009). Three-Component Synthesis of Perfluoroalkyl- or Perfluoroaryl-Substituted 4-Hydroxypyridine Derivatives and Their Palladium-Catalyzed Coupling Reactions. The Journal of Organic Chemistry, 75(3), 726–732. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). ResearchGate. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2013). PubMed. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2013). ResearchGate. [Link]
-
Bifurans via Palladium-Catalyzed Suzuki Coupling. (2015). ResearchGate. [Link]
-
Valente, C., et al. (2010). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 14(4), 848-852. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). OUCI. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2013). PubMed. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(15), 5073-5094. [Link]
-
Catalyst-free, visible-light-induced direct radical cross-coupling perfluoroalkylation of the imidazo[1,2-a]pyridines with perfluoroalkyl iodides. (2019). New Journal of Chemistry. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). R Discovery. [Link]
-
Willis, M. C., & McNally, A. (2011). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). MDPI. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). Organic Process Research & Development. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Kashani, S. K., Jessiman, J. E., & Stephan, D. W. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
managing impurities in 2-Bromo-4-(1,1-difluoroethyl)pyridine production
Welcome to the technical support center for the synthesis and purification of 2-Bromo-4-(1,1-difluoroethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this critical intermediate. We will delve into the root causes of impurity formation, provide robust analytical strategies for their detection, and offer detailed troubleshooting and purification protocols.
Introduction: The Criticality of Purity
This compound is a key building block in medicinal chemistry and materials science. The presence of even minor impurities, such as isomers or poly-halogenated species, can have profound negative impacts on downstream reactions. These impurities can lead to decreased yields, complex purification challenges in subsequent steps, and the generation of undesired side products in the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. This guide provides the expertise to control the purity of your material from synthesis to final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding Common Impurities
Q1: I've performed a direct bromination of 4-(1,1-difluoroethyl)pyridine and my GC-MS analysis shows multiple peaks with the same mass as my product. What are they?
This is a classic challenge in the electrophilic aromatic substitution of substituted pyridines.[1] The peaks with the same mass are almost certainly positional isomers. The primary cause is a lack of complete regioselectivity during the bromination step. While the C2 position is electronically favored for bromination, competing reactions can occur at other positions on the pyridine ring.
-
Likely Isomers:
-
3-Bromo-4-(1,1-difluoroethyl)pyridine
-
2-Bromo-5-(1,1-difluoroethyl)pyridine
-
The formation of these isomers is highly dependent on the reaction conditions, particularly the brominating agent and the presence of a catalyst. Using aggressive brominating agents like Br₂ with oleum can often lead to a mixture of isomers that are difficult to separate.[2]
Q2: My mass spectrum shows a significant peak with a mass corresponding to a di-brominated product. How can I prevent this?
This indicates over-bromination, a common side reaction. The mono-brominated product, once formed, can undergo a second bromination if excess brominating agent is present or if the reaction conditions are too harsh.
-
Causality: The first bromine atom deactivates the ring, but not enough to completely prevent a second substitution, especially at high temperatures or with prolonged reaction times.
-
Prevention Strategy: The most effective way to prevent di-bromination is to control the stoichiometry of the brominating agent. Using a slight sub-stoichiometric amount (e.g., 0.9 to 0.95 equivalents) of a milder agent like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) relative to the starting pyridine can significantly suppress the formation of di-bromo species.[2]
Q3: What other, non-isomeric impurities should I be aware of?
Beyond isomers and over-bromination, several other process-related impurities can arise:
-
Unreacted Starting Material: Incomplete conversion is a common source of impurity. This is often due to insufficient reaction time, low temperature, or a deactivated brominating agent.
-
Hydrolysis Products: Although the C-F bonds are generally stable, the C-Br bond can be susceptible to hydrolysis under certain workup conditions (e.g., high pH and heat), leading to the formation of 2-Hydroxy-4-(1,1-difluoroethyl)pyridine (a pyridone).
-
Solvent Adducts & Reagent Byproducts: Depending on your chosen solvent and reagents, byproducts can form. For example, if using NBS, succinimide will be a major byproduct.
Below is a diagram illustrating the primary reaction and the formation pathways of key impurities.
Caption: Synthetic pathway to the target molecule and routes to common impurities.
Section 2: Analytical Methods for Impurity Profiling
Q4: What is the best analytical technique to identify and quantify the impurities in my crude product?
A multi-technique approach is essential for a comprehensive purity assessment. No single method can provide all the necessary information. The three pillars of analysis for this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Primary Use | Strengths | Limitations |
| GC-MS | Separation of volatile compounds; identification by mass. | Excellent for detecting isomers (same mass) and di-brominated species (higher mass). High sensitivity. | Not suitable for non-volatile or thermally labile compounds. Quantification can be less precise than HPLC without careful calibration. |
| HPLC (UV) | Primary method for purity quantification. | High precision and accuracy for quantification (area % method). Excellent for separating compounds with different polarities. | Isomers may co-elute if their polarities are very similar. Requires a chromophore (pyridine ring absorbs UV). |
| NMR (¹H, ¹³C, ¹⁹F) | Unambiguous structure confirmation. | Provides detailed structural information to definitively identify isomers. ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. Can be used for quantitative analysis (qNMR) with an internal standard. | Lower sensitivity compared to GC/HPLC. Requires a relatively pure sample for clear spectra. |
Q5: How can I set up an HPLC method to separate my product from its impurities?
Reversed-phase HPLC is the most common and effective method. The separation is based on polarity, where more polar compounds elute earlier from a non-polar (e.g., C18) column.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with a higher percentage of Solvent A (e.g., 70%) and gradually increase the percentage of Solvent B. A typical gradient might run from 30% to 90% B over 20 minutes. This allows polar impurities to elute first, followed by the product, and then less polar impurities like di-bromo species.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (e.g., 50:50 water/acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Sources
stability and storage conditions for 2-Bromo-4-(1,1-difluoroethyl)pyridine
Welcome to the technical support guide for 2-Bromo-4-(1,1-difluoroethyl)pyridine (CAS No. 1419221-58-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this valuable synthetic intermediate. Fluorinated pyridines are of significant interest in medicinal chemistry due to their unique properties that can enhance the metabolic stability, potency, and bioavailability of drug candidates.[1][2] This guide provides direct answers to common questions and troubleshooting advice for issues that may arise during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for this compound?
The primary recommendation is to store the compound under cold conditions.[3] Specifically, refrigeration at 2-8°C is advisable for maintaining its long-term stability. It should be stored in a tightly sealed container to prevent any potential contamination.[4][5][6]
Q2: Is this compound sensitive to air, moisture, or light?
According to supplier data, this compound is not considered to be sensitive to air, moisture, light, or heat under normal storage conditions.[3] However, as a general best practice for all valuable reagents, it is prudent to minimize exposure to these elements. Keeping the container tightly sealed and stored away from direct light will help ensure its integrity over time.
Q3: What is the physical appearance of this compound?
This compound is typically a yellow to brown oil.[3] A significant change in color or the appearance of solid precipitates could indicate degradation or contamination.
Q4: What are the known incompatibilities for this compound?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in Color (e.g., significant darkening) | Potential slow degradation due to prolonged storage at improper temperatures or exposure to contaminants. | While the compound is not listed as heat or light sensitive[3], prolonged exposure to ambient temperatures or light could contribute to slow degradation. Ensure the material is stored under refrigerated conditions as recommended. If you suspect degradation, it is advisable to re-analyze the material for purity before use. |
| Presence of Precipitate | The compound is an oil, so the presence of solids could indicate contamination or degradation. | Allow the compound to slowly warm to room temperature to ensure it is not a freezing/melting point phenomenon. If solids persist, it is likely a sign of impurity. Consider purification or acquiring a new batch. |
| Inconsistent Experimental Results | Potential degradation of the reagent leading to lower effective concentration or interfering byproducts. | Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, GC-MS). Ensure that the storage conditions have been consistently maintained. |
Storage and Stability Summary
| Parameter | Recommendation | Source |
| Temperature | Store Cold (Refrigerated) | [3] |
| Atmosphere | Inert atmosphere recommended for long-term storage. | |
| Light Sensitivity | No | [3] |
| Moisture Sensitivity | No | [3] |
| Air Sensitivity | No | [3] |
| Heat Sensitivity | No | [3] |
| Container | Tightly sealed container. | [4][5][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [6][7] |
Experimental Protocols: Best Practices for Handling
-
Receiving and Initial Storage: Upon receipt, visually inspect the container for any damage. Log the compound into your inventory and immediately transfer it to a refrigerated storage location (2-8°C).
-
Aliquoting and Use:
-
Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside the vessel.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Use clean, dry syringes or pipettes for transferring the oil.
-
After dispensing the desired amount, securely reseal the container. Consider flushing the headspace with an inert gas like argon or nitrogen before sealing for long-term storage.
-
-
Waste Disposal: Dispose of any waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[6][8]
Logical Workflow for Handling and Storage
Sources
- 1. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. strem.com [strem.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Overcoming Low Reactivity in Nucleophilic Substitution
Welcome to the technical support center for troubleshooting low-yield and sluggish nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes. Instead of a rigid protocol, we present a dynamic troubleshooting framework in a question-and-answer format to directly address the complex challenges you may encounter at the bench.
General Troubleshooting Workflow
Low reactivity in a nucleophilic substitution reaction is rarely due to a single factor. It is often an interplay between the substrate, nucleophile, solvent, and reaction conditions. Before diving into specific issues, it's helpful to follow a logical diagnostic sequence. The workflow below outlines a systematic approach to identifying and resolving the root cause of low reactivity.
Caption: A logical workflow for troubleshooting low reactivity.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction is incredibly slow or isn't working at all. Where do I even begin to troubleshoot?
This is a common and frustrating scenario. The first step is to systematically evaluate the four core components of the reaction: the electrophile (substrate), the nucleophile, the solvent, and the conditions (temperature, concentration). A frequent oversight is a mismatch between the intended mechanism (SN1 or SN2) and the chosen parameters.
For instance, attempting an SN2 reaction on a sterically hindered tertiary substrate will fail because the nucleophile cannot access the electrophilic carbon for backside attack.[1][2] Conversely, an SN1 reaction will not proceed on a primary substrate because the resulting primary carbocation is too unstable.[3][4]
Initial Diagnostic Checklist:
-
Re-evaluate the Mechanism: Is your substrate primary, secondary, or tertiary? Is your nucleophile strong or weak? Is your solvent protic or aprotic? These factors dictate whether the reaction favors an SN1 or SN2 pathway.[1][5]
-
Check Reagent Purity: Ensure your starting materials and solvent are pure and dry. Water can act as a competing nucleophile, and other impurities can poison catalysts or cause side reactions.[6]
-
Confirm Solubility: Are all reactants soluble in the chosen solvent at the reaction temperature? A reaction cannot proceed if the reagents are not in the same phase.[7]
-
Analyze for Side Reactions: Check for common side reactions like elimination (E1/E2), which is often competitive with substitution, especially at higher temperatures or with bulky, basic nucleophiles.
Q2: I suspect my substrate is the problem. How can I increase its reactivity?
The reactivity of the substrate (the electrophile) is primarily governed by two factors: the nature of the leaving group and the structure of the alkyl framework.[5][8]
Strategy 1: Improve the Leaving Group A good leaving group is one that is stable on its own, which means it is the conjugate base of a strong acid.[9] Hydroxide (-OH) and alkoxides (-OR) are poor leaving groups because they are strong bases.[10]
-
Activation of Alcohols: To make an alcohol a better substrate, you must convert the hydroxyl group into a better leaving group.
-
Tosylation/Mesylation: React the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This converts the -OH into a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups because their negative charge is stabilized by resonance.[10]
-
Protonation: In acidic media, the hydroxyl group can be protonated to form -OH₂⁺. This can then leave as a neutral water molecule, a very stable leaving group. This strategy is common for SN1 reactions.[9]
-
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| I⁻ | HI | ~ -10 | Excellent |
| Br⁻ | HBr | ~ -9 | Very Good |
| H₂O | H₃O⁺ | ~ -1.7 | Very Good |
| Cl⁻ | HCl | ~ -7 | Good |
| TsO⁻ (Tosylate) | TsOH | ~ -2.8 | Excellent |
| MsO⁻ (Mesylate) | MsOH | ~ -1.9 | Excellent |
| F⁻ | HF | ~ 3.2 | Poor |
| HO⁻ | H₂O | ~ 15.7 | Very Poor |
Strategy 2: Address Electronic and Steric Effects
-
For SN2 Reactions: The reaction is fastest for methyl and primary substrates. Reactivity decreases significantly with secondary substrates and is negligible for tertiary substrates due to steric hindrance, which blocks the nucleophile's backside attack.[2] If your target requires substitution at a hindered center, an SN1 approach or an alternative synthetic route may be necessary.
-
For SN1 Reactions: The rate-determining step is the formation of a carbocation intermediate.[11] Therefore, reactivity is highest for tertiary substrates, which form the most stable carbocations. Resonance stabilization also dramatically increases the rate of SN1 reactions.[4]
-
For Nucleophilic Aromatic Substitution (SNAr): The aromatic ring must be "activated" by strong electron-withdrawing groups (EWGs) like -NO₂ or -CN positioned ortho or para to the leaving group.[12] These groups are necessary to stabilize the negatively charged Meisenheimer intermediate. An EWG in the meta position does not provide this stabilization, leading to low reactivity.[12]
Q3: My nucleophile seems too weak. What are my options?
The strength of a nucleophile determines how effectively it can donate its electron pair to the electrophilic carbon.
Strategy 1: Increase Nucleophilicity
-
Charge: Anionic nucleophiles (e.g., RO⁻, CN⁻) are almost always more potent than their neutral counterparts (ROH, HCN).[4] If you are using a neutral nucleophile, deprotonating it with a suitable non-nucleophilic base (e.g., NaH, LHMDS) will dramatically increase its reactivity for SN2 reactions.
-
Solvent Choice: The choice of solvent can drastically alter nucleophilicity. In polar protic solvents (e.g., water, ethanol), the nucleophile is heavily solvated via hydrogen bonding, creating a "cage" that hinders its ability to attack the electrophile. In polar aprotic solvents (e.g., acetone, DMSO, DMF), the nucleophile is much less solvated, or "naked," making it significantly more reactive.[3][13][14]
Strategy 2: Consider the Counter-ion For ionic nucleophiles (e.g., NaCN, KOAc), the counter-ion can influence reactivity. Using a larger, softer cation like potassium (K⁺) instead of sodium (Na⁺) or lithium (Li⁺) can sometimes increase reaction rates. Crown ethers can be added to chelate the metal cation, further liberating the nucleophile and boosting its reactivity.
Q4: Could my choice of solvent be inhibiting the reaction?
Absolutely. The solvent does more than just dissolve the reactants; it actively participates in the reaction mechanism by stabilizing or destabilizing transition states and intermediates.[15] Choosing the wrong solvent is one of the most common reasons for failure.
| Solvent Type | Examples | Effect on SN1 | Effect on SN2 |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Favors SN1 . Stabilizes both the carbocation intermediate and the leaving group through H-bonding.[1][3][13] | Hinders SN2 . Solvates and stabilizes the nucleophile, reducing its reactivity.[3][14] |
| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | Disfavors SN1 . Does not effectively stabilize the carbocation intermediate. | Favors SN2 . Solvates the cation but leaves the anion "naked" and highly reactive.[1][13][14] |
| Non-Polar | Hexane, Toluene, Benzene | Disfavors both . Generally poor solvents for the ionic nucleophiles used in substitution reactions. | Disfavors both . Often leads to insolubility of the nucleophile. |
Troubleshooting Steps:
-
Match Solvent to Mechanism: For a planned SN2 reaction, switch from a protic solvent like ethanol to an aprotic one like DMF. For an SN1 reaction, ensure your solvent is polar and protic.
-
Check for Solvolysis: Be aware that if your solvent is also a nucleophile (e.g., methanol, water), it can compete with your intended nucleophile, leading to a mixture of products. This is known as solvolysis and is particularly common in SN1 reactions.
Q5: I need to speed up a sluggish reaction between two phases. Are there any catalysts that can help?
When you have an ionic nucleophile (e.g., aqueous NaCN) and an organic substrate that is insoluble in water, the reaction will be extremely slow because the reactants cannot interact. This is a classic scenario where Phase Transfer Catalysis (PTC) is invaluable.
A phase transfer catalyst, typically a quaternary ammonium salt (like R₄N⁺X⁻) or a phosphonium salt, acts as a shuttle.[7][16] The lipophilic cation of the catalyst pairs with the nucleophile from the aqueous phase, transports it into the organic phase, where it can react with the substrate.[17] This process dramatically accelerates the reaction rate.[16]
Caption: Mechanism of Phase Transfer Catalysis (PTC).
Common Phase Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Benzyltriethylammonium chloride (BTEAC)[18]
-
Aliquat 336 (a mixture of methyltrialkylammonium chlorides)
Q6: I've optimized the substrate, nucleophile, and solvent, but the reaction is still too slow. Are there alternative activation methods?
Yes. When conventional heating fails to provide satisfactory results, non-conventional energy sources can often promote difficult transformations by delivering energy into the system more efficiently.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[19][20] The heating is rapid and uniform, which can minimize the formation of thermal decomposition byproducts.[19] This technique has been successfully applied to the synthesis of azides, thiocyanates, and sulfones in aqueous media, often eliminating the need for a phase-transfer catalyst.[21][22] Even solvent-free ("dry") reactions can be performed under microwave irradiation, offering a green chemistry advantage.[23]
-
Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound (typically 20-100 kHz) can promote reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid.[24] This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and increasing reaction rates.[25] Sonication is particularly effective for heterogeneous reactions and has been shown to improve yields and reduce reaction times in the substitution of alkyl halides.[26][27][28]
Experimental Protocols
Protocol: Alkylation of 1-Octanol using a Phase Transfer Catalyst
This protocol describes the conversion of 1-octanol to 1-bromooctane, a reaction that is often sluggish without proper technique, and then its subsequent conversion to 1-cyanooctane using phase transfer catalysis, which would otherwise be impossible in a biphasic system.
Part A: Conversion of 1-Octanol to 1-Bromooctane (Substrate Preparation) This step converts the poor -OH leaving group into a good -Br leaving group.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1-octanol (13.0 g, 0.1 mol) and 48% aqueous hydrobromic acid (34.0 g, 0.2 mol).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The mixture will initially be two phases. Continue refluxing for 3-4 hours.
-
Workup: Cool the mixture to room temperature. Transfer to a separatory funnel. The upper layer is the organic product. Wash the organic layer sequentially with water (50 mL), 5% NaHCO₃ solution (50 mL), and finally brine (50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield crude 1-bromooctane. Purify by vacuum distillation if necessary.
Part B: Cyanation of 1-Bromooctane using Phase Transfer Catalysis This step demonstrates the power of PTC for a biphasic SN2 reaction.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromooctane (9.65 g, 0.05 mol), sodium cyanide (3.68 g, 0.075 mol), and tetrabutylammonium bromide (TBAB) (0.81 g, 0.0025 mol, 5 mol%).
-
Solvents: Add 25 mL of toluene and 25 mL of water to the flask.
-
Reaction: Heat the biphasic mixture to 90 °C with very vigorous stirring. The efficiency of PTC is highly dependent on the interfacial area, so rapid stirring is crucial. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.[7]
-
Workup: Cool the reaction to room temperature. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with toluene (2 x 20 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure. The resulting 1-cyanooctane can be purified by vacuum distillation.
References
-
Title: Ultrasound-Assisted Nucleophilic Substitution Reaction of t-Alkyl Halides with Zinc and Titanium Thiocyanate Source: Taylor & Francis Online URL: [Link]
-
Title: SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects Source: Patsnap Eureka URL: [Link]
-
Title: 7.5 SN1 vs SN2 Source: KPU Pressbooks - Organic Chemistry I URL: [Link]
-
Title: Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents Source: YouTube URL: [Link]
-
Title: Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium Source: Organic Chemistry Portal URL: [Link]
-
Title: Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1 Source: University of Calgary URL: [Link]
-
Title: Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]
-
Title: Ultrasound Effect on the Aromatic Nucleophilic Substitution Reactions on Some Haloarenes Source: PubMed URL: [Link]
-
Title: Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products Source: International Journal of Innovative Research in Science, Engineering and Technology (IJIRSET) URL: [Link]
-
Title: 8.2: Factors That Affect ngcontent-ng-c1376895314="" _nghost-ng-c2021778942="" class="inline ng-star-inserted">
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Title: Microwave assisted reactions Source: Slideshare URL: [Link]
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Title: NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 Source: St. Paul's Cathedral Mission College URL: [Link]
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Title: Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition Source: Taylor & Francis Online URL: [Link]
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Title: A Minireview of Phase-Transfer Catalysis and Recent Trends Source: Biomedres URL: [Link]
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Title: Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis Source: Edinburgh Research Explorer URL: [Link]
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Title: Ultrasound-Assisted Nucleophilic Substitution Reaction of t-Alkyl Halides with Zinc and Titanium Thiocyanate Source: ResearchGate URL: [Link]
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Title: Nucleophilic Substitution (SN1, SN2) Source: Organic Chemistry Portal URL: [Link]
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Title: Does leaving group strength effect the activation energy of an Sn1/Sn2 reaction? Source: Reddit URL: [Link]
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Title: Nucleophilic additions and substitutions Source: CEM Corporation URL: [Link]
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Title: 8.3: Factors affecting rate of nucleophilic substitution reactions Source: Chemistry LibreTexts URL: [Link]
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Title: (PDF) Ultrasound effect on the aromatic nucleophilic substitution reactions on some haloarenes Source: ResearchGate URL: [Link]
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Title: 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting Source: Labster URL: [Link]
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Title: Ultrasound mechanisms and their effect on solid synthesis and processing: a review Source: SpringerLink URL: [Link]
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Title: Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr Source: OrgoSolver URL: [Link]
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Title: Comparing The SN1 vs Sn2 Reactions Source: Master Organic Chemistry URL: [Link]
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Title: CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2) Source: Memorial University of Newfoundland URL: [Link]
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Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
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Title: SN1 vs. SN2: The Nucleophile and Leaving Group Source: YouTube URL: [Link]
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Title: I need causes of error AND ideas for improvement to the Nucleophilic Substitution Reactions (Sn1 and Sn2) Lab Source: Chegg URL: [Link]
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Title: Nucleophilic Aromatic Substitution (NAS) Source: YouTube URL: [Link]
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Title: Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2) Source: UW-Madison Chemistry URL: [Link]
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Title: Nucleophilic Substitution Reactions - Introduction Source: Master Organic Chemistry URL: [Link]
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Technical Support Center: Preventing Debromination of 2-Bromo-4-(1,1-difluoroethyl)pyridine
Welcome to the technical support center for 2-Bromo-4-(1,1-difluoroethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The unique electronic properties of this compound, imparted by the difluoroethyl group and the pyridine ring, make it a valuable synthon. However, these same properties can present challenges, most notably the undesired cleavage of the carbon-bromine bond, a side reaction known as debromination or hydrodehalogenation.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you mitigate and prevent debromination, ensuring the success of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during reactions with this compound, with a focus on preventing the unwanted loss of the bromine substituent.
Q1: I am observing a significant amount of the debrominated byproduct, 4-(1,1-difluoroethyl)pyridine, in my cross-coupling reaction. What are the primary causes?
A1: The observation of hydrodehalogenation is a common issue in palladium-catalyzed cross-coupling reactions. This side reaction can be particularly prevalent with electron-rich or sterically hindered substrates. The primary causes can be broken down into several key factors related to your reaction conditions:
-
Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand is paramount. Highly active catalyst systems, while promoting the desired coupling, can also accelerate the undesired debromination pathway.
-
Source of Hydride: The "hydro" in hydrodehalogenation points to the presence of a hydride source. This can originate from solvents (e.g., alcohols), reagents, or even trace water in the reaction mixture.[1]
-
Base: The choice and purity of the base are critical. Some bases can facilitate pathways that lead to the formation of palladium-hydride species, which are key intermediates in the debromination process.[2]
-
Reaction Temperature: Elevated temperatures can sometimes lead to catalyst decomposition or favor alternative reaction pathways, including debromination.[2]
Q2: How can I modify my Suzuki-Miyaura coupling protocol to minimize debromination?
A2: The Suzuki-Miyaura reaction is a powerful tool, but debromination can be a competing side reaction.[2] Here are several strategies to optimize your protocol:
-
Ligand Selection: The electronic and steric properties of the phosphine ligand have a significant impact. Bulky, electron-rich ligands can often favor the desired reductive elimination of the coupled product over the debromination pathway. Consider screening ligands such as SPhos, XPhos, or RuPhos, which have shown efficacy in coupling heteroaryl halides.
-
Catalyst Precursor: Using a pre-formed Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate side reactions that might occur during the in-situ reduction of Pd(II) precatalysts.
-
Base Selection: The choice of base is crucial. While strong bases are often required, they can also promote debromination. Consider screening different bases, such as K₃PO₄ or Cs₂CO₃, and ensure they are of high purity and anhydrous. In some cases, using a weaker base might be beneficial.
-
Solvent System: Ensure your solvents are anhydrous and thoroughly degassed. Protic solvents, especially alcohols, can be a source of hydrides and should be avoided if debromination is observed. A mixture of an organic solvent like dioxane, THF, or toluene with water is common, but the ratio may need optimization.
-
Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure. Protodeboronation, the replacement of the boronic acid group with hydrogen, can be a competing side reaction, especially with aqueous bases. Using more stable boronic esters, like pinacol esters, can sometimes circumvent this issue.
Q3: Can the storage and handling of this compound contribute to its degradation?
A3: Yes, improper storage and handling can affect the stability of halogenated pyridines. While this compound is a relatively stable compound, certain conditions should be avoided. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3][4] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric moisture.[5]
Q4: Are there alternative cross-coupling reactions I should consider if debromination persists in my Suzuki coupling?
A4: If debromination remains a significant issue in your Suzuki-Miyaura coupling, exploring other cross-coupling reactions is a valid strategy. The choice of reaction will depend on your desired transformation:
-
Stille Coupling: This reaction utilizes organotin reagents and can sometimes be less prone to debromination under specific conditions.
-
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is a highly effective method.[6][7]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, this reaction is a powerful tool.[7] As with other palladium-catalyzed reactions, careful optimization of the ligand, base, and solvent is necessary to minimize side reactions.[8]
-
Copper-Catalyzed Reactions: For certain transformations, such as C-N or C-O bond formation, copper-catalyzed systems can be a viable alternative to palladium and may offer different selectivity profiles.[9][10]
Mechanistic Insights into Debromination
Understanding the potential pathways for debromination is crucial for designing effective preventative strategies. In the context of palladium-catalyzed cross-coupling reactions, the primary mechanism for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species.
Caption: A simplified workflow illustrating the competing pathways of desired cross-coupling and undesired debromination.
The catalytic cycle for cross-coupling generally involves oxidative addition, transmetalation, and reductive elimination.[11] Debromination becomes a significant side reaction when a competing pathway involving a palladium-hydride intermediate is favorable. This can occur if a hydride source is present and reacts with the palladium complex. The resulting aryl-palladium-hydride intermediate can then undergo reductive elimination to yield the debrominated arene and regenerate the Pd(0) catalyst.
Recommended Experimental Protocols
To minimize the risk of debromination, meticulous experimental technique is essential. The following is a general protocol for a Suzuki-Miyaura coupling that incorporates best practices to prevent this unwanted side reaction.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid or pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand) (1-5 mol%)
-
Ligand (if using a Pd(II) precursor, e.g., SPhos, XPhos) (2-10 mol%)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with degassed water)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the this compound, the arylboronic acid/ester, and the anhydrous base.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and, if required, the ligand.
-
Solvent Addition: Add the anhydrous and degassed solvent(s) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (start with a lower temperature, e.g., 80-90 °C, and adjust as needed) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A step-by-step workflow for the recommended Suzuki-Miyaura coupling protocol.
Data Summary: Key Parameters to Mitigate Debromination
| Parameter | Recommendation | Rationale |
| Catalyst System | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Consider using a pre-formed Pd(0) catalyst. | Promotes the desired reductive elimination over the debromination pathway. Avoids potential side reactions from in-situ catalyst reduction. |
| Base | Use high-purity, anhydrous bases (e.g., K₃PO₄, Cs₂CO₃). Screen different bases to find the optimal one for your system. | Minimizes potential hydride sources and side reactions. |
| Solvent | Use anhydrous and thoroughly degassed solvents. Avoid protic solvents like alcohols if debromination is observed. | Removes potential hydride sources and oxygen, which can deactivate the catalyst. |
| Temperature | Start with a moderate temperature (e.g., 80-90 °C) and optimize as needed. | Excessive heat can lead to catalyst decomposition and favor side reactions.[2] |
| Atmosphere | Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. | Prevents oxidation of the catalyst and phosphine ligands. |
References
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions - Benchchem.
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine - Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications.
- 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- 2-Bromopyridine Safety Data Sheet Jubilant Ingrevia Limited.
- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a - ResearchGate.
- Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions - Benchchem.
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC - PubMed Central.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine - Benchchem.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH.
- Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
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- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-(1,1-difluoroethyl)pyridine
A Word From Your Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand the challenges researchers and process chemists face when transitioning a promising molecule from benchtop discovery to kilogram-scale production. The synthesis of 2-Bromo-4-(1,1-difluoroethyl)pyridine, a valuable building block in pharmaceutical and agrochemical development, is a prime example of a process that requires careful consideration for a safe and efficient scale-up.
The introduction of the gem-difluoroethyl moiety is often the most critical and hazardous step. This guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis. We will move beyond simple procedural steps to explain the causality behind our recommendations, ensuring your protocols are robust, safe, and reproducible. Let's begin by addressing the core aspects of this process.
Section 1: Synthetic Pathway Overview
The most reliable and scalable synthesis of this compound involves a two-step process starting from the commercially available 2-bromopyridine.
-
Step 1: Acylation. The precursor ketone, 2-Bromo-4-acetylpyridine (2) , is synthesized. This is typically achieved through a metal-halogen exchange followed by acylation. While Grignard reactions on 2-bromopyridines can be challenging and prone to side reactions like homocoupling, a more robust approach involves a "halogen dance" reaction or metal-catalyzed cross-coupling.[1][2] For scalability, a copper-cocatalytic Stille reaction offers a high-yielding alternative.[3]
-
Step 2: Deoxofluorination. The key transformation involves the conversion of the carbonyl group of 2 into the gem-difluoride moiety using a specialized fluorinating agent to yield the final product, This compound (3) . The choice of fluorinating agent is the single most critical decision for a safe and effective scale-up.
The overall synthetic workflow is illustrated below.
Caption: Proposed scalable synthetic pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most significant safety concern when scaling up this synthesis?
A1: The primary safety concern is the deoxofluorination step. The most well-known reagent for this transformation, Diethylaminosulfur Trifluoride (DAST), is notoriously unstable and poses a significant risk of explosive decomposition, especially when heated above 50 °C or on a large scale.[4][5] We strongly advise against using DAST for any process beyond the small lab scale. The exothermic nature of the reaction with the ketone precursor can also lead to thermal runaway if not managed with extreme care.[4]
Q2: If DAST is too hazardous, what are the recommended alternatives for scale-up?
A2: Excellent question. For large-scale deoxofluorination, safety and stability are paramount. We recommend two classes of safer alternatives:
-
Thermally Stable Liquid Reagents: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is significantly more thermally stable than DAST and is a widely accepted, safer liquid alternative.[1][6]
-
Crystalline Solid Reagents: Reagents like XtalFluor-E (diethylaminosulfinium tetrafluoroborate) are crystalline solids with much higher decomposition temperatures and a reduced risk of violent reactions with water.[7] They often provide better selectivity and reduce elimination byproducts.[8]
| Reagent | Type | Key Advantages for Scale-Up | Key Disadvantages |
| DAST | Liquid | Effective, well-documented on small scale | High risk of explosive decomposition [5] |
| Deoxo-Fluor | Liquid | Much higher thermal stability than DAST[1][6] | Still a potent liquid reagent requiring care |
| XtalFluor-E | Solid | Crystalline solid, high thermal stability, easy to handle[7] | Higher cost, may require specific activators |
Q3: How can I ensure the quality of the starting material, 2-Bromo-4-acetylpyridine?
A3: The purity of your ketone precursor is crucial for a clean fluorination reaction. Impurities can react with the fluorinating agent, leading to side products and reduced yield. We recommend the following quality control checks:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and detect volatile organic impurities.
-
Water Content (Karl Fischer Titration): Water will rapidly quench the fluorinating reagent. The ketone should be rigorously dried (<0.1% water) before use.
Q4: What analytical methods are best for monitoring the reaction and qualifying the final product?
A4: For in-process control (IPC) of the fluorination step, ¹⁹F NMR is invaluable. The disappearance of the fluorinating agent signal and the appearance of the product's -CF₂- signal provides a clear indication of reaction progress. For final product qualification, a combination of techniques is recommended:
-
¹H, ¹³C, and ¹⁹F NMR: To confirm the final structure.
-
GC-MS: To confirm molecular weight and purity.
-
Elemental Analysis (CHN+Br): To confirm elemental composition.
Section 3: Troubleshooting Guide
Navigating unexpected results is a core part of process development. This guide addresses common issues encountered during the scale-up synthesis.
Caption: Troubleshooting decision tree for low yield.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low or No Conversion of Ketone | 1. Moisture: Water in the starting material or solvent has consumed the fluorinating agent. 2. Reagent Inactivity: The fluorinating agent has degraded due to improper storage or age. 3. Insufficient Stoichiometry: Not enough fluorinating agent was used for a complete reaction. | 1. Action: Rigorously dry all starting materials and solvents (use Karl Fischer titration to verify <0.1% water). Ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar). 2. Action: Use a new, unopened bottle of the fluorinating agent. 3. Action: Increase the molar equivalents of the fluorinating agent in small increments (e.g., from 1.5 to 2.0 eq.). |
| TSG-002 | Significant Byproduct Formation (e.g., elimination) | 1. High Temperature: The reaction temperature is too high, promoting elimination side reactions. 2. Reagent Choice: Some fluorinating agents are more prone to causing elimination than others.[8] | 1. Action: Lower the reaction temperature. Run trials at -78°C, -40°C, and 0°C to find the optimal balance between reaction rate and selectivity. 2. Action: Switch to a more selective reagent. XtalFluor reagents are known to significantly reduce elimination byproducts compared to DAST.[8] |
| TSG-003 | Exothermic Event or Runaway Reaction | 1. Poor Heat Transfer: In large reactors, inefficient stirring or cooling can create localized hot spots. 2. Addition Rate Too Fast: The fluorinating agent was added too quickly, generating heat faster than the system can dissipate it. | 1. Action: Ensure the reactor has adequate cooling capacity and high-torque overhead stirring. Use a jacketed reactor with a circulating chiller. 2. Action: Add the fluorinating agent dropwise via a syringe pump over an extended period (e.g., 2-4 hours), carefully monitoring the internal temperature. Never add the reagent in one portion. |
| TSG-004 | Difficult Purification | 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous quench and extraction. 2. Co-eluting Impurities: Byproducts have similar polarity to the desired product, making chromatographic separation difficult. | 1. Action: Add brine (saturated NaCl solution) during the extraction to help break the emulsion.[9] Alternatively, filter the quenched mixture through a pad of Celite. 2. Action: Re-evaluate the reaction conditions to minimize the formation of the impurity (see TSG-002). If the product is a solid, develop a recrystallization protocol. For liquids, consider fractional distillation under reduced pressure.[10] |
Section 4: Detailed Experimental Protocols
Protocol A: Synthesis of 2-Bromo-4-acetylpyridine (Precursor)
This protocol is adapted from copper-cocatalytic Stille coupling principles, which provide a scalable and high-yielding route.[3]
-
Vessel Preparation: To a clean, dry, multi-neck reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, add 2,4-dibromopyridine (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.05 eq).
-
Solvent Addition: Add anhydrous toluene as the solvent.
-
Reagent Addition: Under a nitrogen atmosphere, add tributyl(1-ethoxyvinyl)tin (1.1 eq) dropwise via syringe pump over 1 hour, maintaining the internal temperature below 30°C.
-
Reaction: Heat the reaction mixture to 90-100°C and stir for 12-16 hours. Monitor the reaction for the disappearance of 2,4-dibromopyridine by GC-MS.
-
Hydrolysis: Cool the mixture to room temperature. Add 2M aqueous HCl and stir vigorously for 2-4 hours until the intermediate vinyl ether is fully hydrolyzed to the ketone.
-
Work-up: Separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-Bromo-4-acetylpyridine as a solid.
Protocol B: Scale-Up Deoxofluorination using Deoxo-Fluor
CAUTION: This reaction must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. An HF-neutralizing agent (calcium gluconate) must be readily available. [11]
-
Vessel Preparation: In a flame-dried, jacketed reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge a solution of dry 2-Bromo-4-acetylpyridine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reactor to -78°C using a dry ice/acetone bath or a suitable cryo-cooler.
-
Reagent Addition: Add Deoxo-Fluor (1.5 - 2.0 eq) dropwise via a syringe pump over 2-3 hours. Crucially, ensure the internal temperature does not rise above -65°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by ¹⁹F NMR or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0°C. Extremely carefully and slowly , quench the reaction by adding it to a vigorously stirred, cooled (0°C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is highly exothermic and will release gas. Ensure adequate headspace in the quenching vessel.
-
Work-up: Once the quench is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.
References
- Vertex AI Search. What are the alternatives to Diethylaminosulfur trifluoride (DAST) for fluorination reactions?.
- Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution.
- SCI. Simpler fluorine chemistry.
- Sato, N., & Narita, N. (2001). Studies on Pyrazines; 38:1 Acylation of Bromopyrazines and 2-Bromopyridine via Copper-Cocatalytic Stille Reaction. Synthesis, 2001(10), 1551-1555.
- Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences.
- Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fedinchyk, A., et al. (2022). Gram-Scale Synthesis of Fluorinated Pyrazoles and Pyridines. European Journal of Organic Chemistry, 2022(24), e202200274.
- Fluorochem. (2024). Safety Data Sheet.
- Organic Syntheses. diethylaminosulfur trifluoride.
- SAFETY DATA SHEET. (2009).
- EurekAlert!. (2019). Chemists develop new synthesis method for producing fluorinated piperidines.
- ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
- Enamine. SAFETY DATA SHEET.
- BTC. (2025). What are the scalability issues of DAST?.
- Organic Syntheses. Working with Hazardous Chemicals.
- Wikipedia. Diethylaminosulfur trifluoride.
- Benchchem. Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
- Benchchem. challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine.
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- 4. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
An Objective Guide to Analytical Methods for 2-Bromo-4-(1,1-difluoroethyl)pyridine Purity
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount. The presence of even trace impurities can compromise the yield, safety, and efficacy of a final active pharmaceutical ingredient (API). This compound is a key building block in modern medicinal chemistry, valued for its unique electronic and structural properties. Ensuring its purity is a critical, non-negotiable step in the synthetic workflow.
This guide provides an in-depth, comparative analysis of the primary analytical techniques used to determine the purity of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, offering a framework for selecting the most appropriate technique for your specific analytical challenge. The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are evaluated for their strengths, limitations, and ideal applications, grounded in authoritative principles from the International Council for Harmonisation (ICH).
Reversed-phase HPLC is the cornerstone technique for purity analysis of most non-volatile organic molecules in the pharmaceutical industry.[1][2] Its suitability for this compound stems from the compound's expected polarity and thermal lability, making it an ideal candidate for liquid-phase separation.[3] This method excels at separating the main compound from structurally similar, non-volatile impurities.
Expertise & Experience: The Rationale Behind the Method
The choice of a reversed-phase method, typically with a C18 column, is based on the principle of hydrophobic interaction. The non-polar stationary phase retains the analyte and its impurities to varying degrees, while a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, elutes them. A gradient elution, where the proportion of organic solvent is increased over time, is crucial for resolving closely related impurities and ensuring that both early- and late-eluting compounds are captured with good peak shape within a reasonable timeframe. UV detection is selected due to the pyridine ring's strong chromophore, which absorbs UV light, allowing for sensitive detection.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 20.0 90 25.0 90 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.
-
-
System Suitability:
-
Before analysis, perform five replicate injections of the Standard Solution.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis: Inject the sample solution and record the chromatogram. Purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor.
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC purity determination of this compound.
Expected Data and Comparison
The primary output is a chromatogram. Purity is assessed by the relative area of the main peak compared to all other peaks.
| Parameter | Main Component | Impurity 1 (Isomer) | Impurity 2 (Starting Material) |
| Retention Time (min) | 12.5 | 11.8 | 4.2 |
| Area (%) | 99.5% | 0.25% | 0.15% |
| Resolution (vs. next peak) | 2.5 | - | - |
| Tailing Factor | 1.1 | 1.2 | 1.0 |
This data provides a clear quantitative measure of purity and reveals the presence of specific impurities, which can then be investigated further, potentially by collecting the fractions and analyzing them by mass spectrometry.
Gas Chromatography (GC): A Complementary Tool for Volatiles
Gas Chromatography is a powerful technique for analyzing compounds that are volatile and thermally stable.[1][4] For this compound, which likely has a high boiling point, GC is not the primary method for analyzing the compound itself. However, it is invaluable for quantifying volatile impurities that HPLC may miss, such as residual solvents from the synthesis and purification steps.[2]
Expertise & Experience: The Rationale Behind the Method
The choice of Headspace GC coupled with Mass Spectrometry (GC-MS) is deliberate. The "headspace" technique avoids injecting the non-volatile main compound, which could contaminate the GC system. Instead, the sample is heated in a sealed vial, and only the volatile components in the vapor phase (the headspace) are injected. This is the gold standard for residual solvent analysis. Coupling with a Mass Spectrometer provides definitive identification of the volatile impurities based on their mass-to-charge ratio and fragmentation patterns.[5]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: GC system with a headspace autosampler, a flame ionization detector (FID) for quantification, and a mass spectrometer (MS) for identification.
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Inlet Temperature: 250 °C.
-
MS Transfer Line: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Equilibration Time: 15 min.
-
Injection Volume: 1 mL of headspace vapor.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that does not contain the impurities of interest.
-
Seal the vial immediately.
-
Visualization: GC Experimental Workflow
Caption: Workflow for Headspace GC-MS analysis of volatile impurities.
Expected Data and Comparison
This method provides quantification of volatile impurities, often in parts-per-million (ppm), which would be undetectable by the HPLC method designed for the main analyte.
| Impurity Identified (by MS) | Concentration (ppm) | ICH Limit (Class 2 Solvent) |
| Dichloromethane | 150 | 600 ppm |
| Toluene | 50 | 890 ppm |
Quantitative ¹⁹F NMR (qNMR): For Absolute Purity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation, but it can also be a powerful quantitative technique (qNMR).[6] For a molecule like this compound, ¹⁹F NMR is exceptionally advantageous. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, and its signals appear in a spectral region free from other interferences.[7] Critically, qNMR allows for the determination of absolute purity against a certified internal standard, without requiring a pre-existing, high-purity standard of the analyte itself.
Expertise & Experience: The Rationale Behind the Method
The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known mass of a stable, high-purity internal standard containing fluorine to a known mass of the sample, one can calculate the sample's absolute purity by comparing the integrals of the analyte's ¹⁹F signal to the standard's ¹⁹F signal. Key to accuracy is ensuring full relaxation of the nuclei between pulses, which is achieved by using a sufficiently long relaxation delay (D1).
Experimental Protocol: ¹⁹F qNMR Purity Assay
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F detection.
-
Materials:
-
Sample: Accurately weighed amount of this compound (e.g., ~20 mg).
-
Internal Standard: Accurately weighed amount of a high-purity standard with a known fluorine content (e.g., ~15 mg of trifluorotoluene or another suitable standard).
-
Solvent: Deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90° or less, to ensure uniform excitation.
-
Relaxation Delay (D1): Long delay to allow for full spin-lattice relaxation (typically 5 times the longest T₁ of any signal of interest; a D1 of 30-60 seconds is often sufficient for ¹⁹F).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the signal corresponding to the -CF₂H group in the analyte and the signal from the internal standard.
-
-
Purity Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
I: Integral area of the signal
-
N: Number of fluorine atoms for that signal
-
MW: Molecular Weight
-
m: mass
-
P: Purity of the standard
-
-
Visualization: qNMR Analysis Workflow
Caption: Workflow for absolute purity determination by ¹⁹F qNMR.
Comparative Summary and Validation Framework
According to ICH Q2(R2) guidelines, any analytical procedure must be validated to demonstrate its fitness for the intended purpose.[8][9][10] The choice of method directly impacts how validation parameters like specificity, accuracy, and precision are assessed.[11][12]
| Feature / Parameter | HPLC-UV | Headspace GC-MS | ¹⁹F qNMR |
| Primary Application | Purity & Impurity Profile | Volatile Impurities | Absolute Purity Assay |
| Specificity | High (separates isomers) | High (identifies by mass) | High (unique chemical shifts) |
| Accuracy | High (relative to standard) | High (with calibration) | Very High (absolute method) |
| Precision | Very High (RSD < 2%) | High | High (RSD < 1-2%) |
| Limit of Quantitation | Low (ng range) | Very Low (ppm/ppb range) | Moderate (mg/mL range) |
| Linearity & Range | Excellent over wide range | Excellent over wide range | Good, but narrower range |
| Information Provided | Relative purity, impurity profile | Identity & quantity of volatiles | Absolute purity, structural info |
| Throughput | High | Medium | Low |
| Reference Standard | Requires analyte-specific standard | Requires solvent-specific standards | Requires any stable F-standard |
Conclusion: An Integrated Analytical Strategy
No single method provides a complete picture of the purity of this compound. A robust, self-validating analytical strategy leverages the strengths of each technique in a complementary fashion:
-
Routine Quality Control: HPLC is the ideal method for routine analysis of batch purity and for identifying and tracking non-volatile impurities and degradation products. Its high precision and throughput are essential in a production or development environment.
-
Residual Volatiles: Headspace GC-MS is mandatory for quantifying residual solvents to ensure they meet regulatory safety limits as defined by ICH guidelines.
-
Reference Standard Certification: ¹⁹F qNMR serves as the ultimate orthogonal method. It should be used to definitively assign the absolute purity of a designated reference standard lot. This certified standard can then be used for routine quantification in other methods like HPLC.
By integrating these three pillars of analytical chemistry, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for this compound, ensuring the quality and integrity of their scientific work.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.
- AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AELAB. (2025). HPLC vs. GC Columns: Key Differences Explained.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Veeprho. (2020). Difference between HPLC and GC Technique.
- Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- GxP-CC. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- American Laboratory. (2013). Validation of Metal Impurities in Drug Products.
- LCGC North America. (2014). Validation of Impurity Methods, Part II.
- BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column.
- Diva-portal.org. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
- NIH. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- BenchChem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
- Organic Syntheses. (n.d.). 2-bromopyridine.
- PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- HETEROCYCLES. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.
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- 5. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 10. qbdgroup.com [qbdgroup.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ema.europa.eu [ema.europa.eu]
A Comparative Guide to HPLC Method Development for the Analysis of 2-Bromo-4-(1,1-difluoroethyl)pyridine
This guide provides an in-depth, data-supported comparison of methodologies for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Bromo-4-(1,1-difluoroethyl)pyridine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental choice, ensuring the final protocol is not only effective but also self-validating and grounded in established analytical principles.
The Analytical Challenge: Understanding the Analyte
This compound is a heterocyclic organic compound increasingly relevant as a building block in the synthesis of pharmaceutical and agrochemical agents. Its structure presents a unique set of analytical challenges. Pyridine-containing molecules are often basic, leading to potential issues with peak tailing on traditional silica-based HPLC columns due to interactions with acidic silanol groups.[1][2] Furthermore, the presence of both a bromine atom and a difluoroethyl group imparts significant hydrophobicity and unique electronic properties that must be considered during method development.
A reliable analytical method is crucial for confirming the purity of synthesized batches, quantifying the compound in reaction mixtures, and ensuring quality control in downstream applications. This guide details a systematic approach to developing such a method, from initial screening to final validation.
Analyte Physicochemical Profile: The Foundation of Method Development
Before any injection is made, a thorough understanding of the analyte's properties is paramount.
The most critical parameter here is the predicted pKa. A pKa of -0.17 indicates that the pyridine nitrogen is exceptionally non-basic. The strong electron-withdrawing effects of the bromine and, particularly, the 1,1-difluoroethyl group, pull electron density away from the nitrogen atom, effectively suppressing its ability to be protonated under typical reversed-phase HPLC conditions (pH 2-8).
Expert Insight: This low pKa is a significant advantage. It means we can largely treat this molecule as a neutral or weakly polar compound rather than a problematic base. This simplifies column selection, reduces the need for aggressive mobile phase modifiers like ion-pairing agents, and minimizes the risk of poor peak shape.[5]
-
UV Absorbance: Pyridine and its substituted derivatives typically exhibit strong UV absorbance in the range of 250-280 nm.[6][7][8] A detection wavelength of 254 nm is a logical and effective starting point for method development.
Initial Method Development Strategy: A Multi-Factorial Approach
Our strategy is built on a logical progression from broad screening to fine-tuning, ensuring an efficient and comprehensive development process. The primary goal is to achieve a separation that is not only selective but also robust and reproducible.
Chromatographic Mode Selection
Given the moderate polarity and hydrophobicity expected from the analyte's structure, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable starting point.[9] It is the most widely used chromatographic mode due to its versatility and the wide availability of stationary phases.[9]
Overall Method Development Workflow
The development process follows a structured path, beginning with column and mobile phase screening and progressing through optimization to final validation.
Caption: Overall workflow for HPLC method development and validation.
Experimental Phase I: Column and Mobile Phase Screening
The objective of this phase is to identify the most promising stationary phase and organic modifier combination that provides adequate retention and good peak shape.
Experimental Protocol: Screening
A series of experiments were conducted using three different reversed-phase columns to assess selectivity and peak shape.
-
HPLC System: Standard Analytical HPLC with UV Detector
-
Analytes: this compound (0.1 mg/mL in Acetonitrile)
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)
-
Gradient: 30-90% B in 10 minutes
Results & Discussion: Column Comparison
| Column Type (All 4.6 x 150 mm, 5 µm) | Organic Modifier | Retention Time (min) | Tailing Factor (As) | Theoretical Plates (N) | Rationale & Observations |
| Standard C18 | Acetonitrile | 6.82 | 1.15 | 12,500 | Good retention and efficiency. The slight tailing is acceptable but could be improved. |
| Methanol | 7.51 | 1.25 | 10,800 | Increased retention but worse peak shape and lower efficiency compared to ACN. | |
| Polar-Endcapped C18 | Acetonitrile | 6.55 | 1.05 | 14,200 | Excellent performance. The polar end-capping minimizes residual silanol interactions, resulting in a highly symmetrical peak and superior efficiency. This is the best choice. [1] |
| Methanol | 7.18 | 1.18 | 11,500 | Better performance than the standard C18 with methanol, but still inferior to acetonitrile. | |
| Phenyl-Hexyl | Acetonitrile | 6.21 | 1.10 | 13,100 | Slightly less retention due to different selectivity (π-π interactions). A good alternative if co-eluting impurities were an issue. |
| Methanol | 6.89 | 1.22 | 11,100 | Similar trend of decreased performance with methanol. |
Experimental Phase II: Method Optimization
With the best column and mobile phase system identified, the next step is to fine-tune the parameters to ensure the method is fast, efficient, and robust.
Optimization Decision Logic
The optimization process is guided by a logical evaluation of the chromatogram.
Sources
- 1. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 2. helixchrom.com [helixchrom.com]
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- 4. This compound CAS#: 1419221-58-1 [chemicalbook.com]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electronic Absorption Spectra and Effect of Solvents on Electronic Transitions of Substituted Pyridines – Oriental Journal of Chemistry [orientjchem.org]
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- 10. mastelf.com [mastelf.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
comparing reactivity of 2-bromo vs 2-chloro pyridines
An Objective Comparison for the Modern Chemist: Reactivity of 2-Bromo- vs. 2-Chloropyridines in Synthetic Applications
In the strategic design of synthetic routes for pharmaceuticals, agrochemicals, and functional materials, the choice of halopyridine building block is a critical decision point. 2-Bromo- and 2-chloropyridines are among the most common starting materials, each offering a distinct reactivity profile that can be leveraged for selective transformations. This guide provides a comprehensive comparison of their performance in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), supported by mechanistic principles and experimental data.
Part 1: The Foundational Principles of Reactivity
The divergent reactivity of 2-bromo- and 2-chloropyridines is rooted in the fundamental properties of the carbon-halogen (C-X) bond and the electronic nature of the pyridine ring.
The Decisive Role of the Carbon-Halogen Bond Strength
In many transformations, the initial step involves the cleavage of the C-X bond. The strength of this bond is paramount in determining the reaction's kinetics and required conditions. The established trend for bond dissociation energies (BDE) is C-Cl > C-Br.[1]
-
C-Cl Bond Energy: ~339 kJ/mol
-
C-Br Bond Energy: ~276 kJ/mol
This significant difference in bond strength dictates that the C-Br bond is more readily cleaved than the C-Cl bond. This principle is the primary determinant of reactivity in processes where C-X bond scission is the rate-determining step, most notably in palladium-catalyzed cross-coupling reactions.
Electronic Influence of the Pyridine Ring
The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly influences the reactivity of the ring positions. It reduces the electron density, particularly at the α (C2, C6) and γ (C4) positions.[2] This electronic pull has two key consequences:
-
Activation towards Nucleophilic Attack: The electron-deficient nature of the C2 and C4 positions makes them susceptible to attack by nucleophiles, a key feature in SNAr reactions.[2]
-
Influence on Oxidative Addition: The nitrogen atom can also influence the mechanism of oxidative addition in cross-coupling reactions. For 2-halopyridines, kinetic and computational studies suggest the reaction can proceed via an SNAr-type nucleophilic displacement mechanism, which is distinct from the concerted pathway often seen with simple aryl halides.[3][4]
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the C-X bond.[5]
General Reactivity Trend: Bromides Reign Supreme
Given that the C-Br bond is weaker than the C-Cl bond, 2-bromopyridines are generally more reactive than their 2-chloro counterparts in these transformations. This higher reactivity often translates to tangible experimental advantages:
-
Milder Reaction Conditions: Reactions with 2-bromopyridines can frequently be conducted at lower temperatures.
-
Lower Catalyst Loadings: The facile oxidative addition often allows for a reduction in the amount of expensive palladium catalyst required.[6]
-
Broader Ligand and Base Compatibility: The inherent reactivity of the C-Br bond makes the reaction more robust and less sensitive to the specific choice of ligands and bases.
The general reactivity trend for halogens in oxidative addition is: I > Br > Cl > F .
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data: Suzuki and Buchwald-Hartwig Reactions
The following table summarizes the expected reactivity and typical yields for the coupling of 2-bromo- and 2-chloropyridines. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction parameters.
| Reaction Type | Halopyridine | Coupling Partner | Typical Yield Range | Analysis |
| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic Acid | 85-98% | Higher reactivity allows for facile C-C bond formation under standard conditions.[7] |
| 2-Chloropyridine | Phenylboronic Acid | 60-90% | Often requires more specialized, electron-rich ligands (e.g., phosphines like XPhos) and higher temperatures to achieve comparable yields.[8] | |
| Buchwald-Hartwig | 2-Bromopyridine | Morpholine | 80-95% | Readily undergoes C-N bond formation with a variety of amines.[9][10] |
| 2-Chloropyridine | Morpholine | 50-85% | More challenging coupling; requires carefully optimized catalyst systems and potentially harsher conditions to overcome the stronger C-Cl bond.[11] |
Part 3: Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the established reactivity trend is often inverted compared to cross-coupling. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
General Reactivity Trend: Chlorides Take the Lead
The rate-determining step is typically the initial nucleophilic attack. The reactivity is governed by two main factors:
-
Ring Activation: The ability of the ring to stabilize the negative charge in the Meisenheimer complex. The pyridine nitrogen strongly activates the C2 and C4 positions.[2]
-
Leaving Group Ability & Electrophilicity: While bromide is a better leaving group in a vacuum, the rate is more influenced by the electrophilicity of the carbon being attacked. The greater electronegativity of chlorine makes the C2 carbon more electron-deficient (more electrophilic) than in 2-bromopyridine, thus accelerating the rate of nucleophilic attack.
Therefore, the general reactivity trend for halogens in SNAr on activated rings is often: F > Cl > Br > I . This makes 2-chloropyridine generally more reactive than 2-bromopyridine in SNAr reactions.
Caption: SNAr mechanism, highlighting the resonance stabilization by the nitrogen atom.
This enhanced reactivity of chlorides is clearly demonstrated in dihalopyridines. For instance, in 3-bromo-2-chloropyridine, a nucleophile will selectively displace the chlorine at the C2 position, leaving the bromine at C3 untouched.
Part 4: Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine
Objective: To synthesize 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.
-
Materials: 2-Bromopyridine, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Add K₂CO₃ (2.0 mmol) to the flask.
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 90 °C and stir vigorously for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyridine
Objective: To synthesize 2-(morpholino)pyridine from 2-chloropyridine and morpholine.
-
Materials: 2-Chloropyridine, Morpholine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos, Sodium tert-butoxide (NaOtBu), Toluene.
-
Causality: The use of a specialized, bulky, electron-rich phosphine ligand like XPhos is often necessary to facilitate the challenging oxidative addition of the C-Cl bond.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and NaOtBu (1.4 mmol).
-
Add toluene (10 mL), followed by 2-chloropyridine (1.0 mmol) and morpholine (1.2 mmol).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 100-110 °C and stir for 18-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Logical relationship summarizing the divergent reactivity of 2-halopyridines.
Conclusion
The choice between a 2-bromo- and a 2-chloropyridine is a strategic one that hinges on the desired transformation. For palladium-catalyzed cross-coupling reactions, the weaker C-Br bond makes 2-bromopyridine the more reactive and often preferred substrate, allowing for milder conditions and greater efficiency. Conversely, for nucleophilic aromatic substitution reactions, the greater electrophilicity conferred by the chlorine atom renders 2-chloropyridine the more reactive partner. A thorough understanding of these opposing reactivity trends is essential for researchers to design efficient, selective, and robust synthetic routes in modern drug development and materials science.
References
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- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
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A Senior Application Scientist's Guide to Bioisosteric Replacement with 2-Bromo-4-(1,1-difluoroethyl)pyridine
Introduction: The Strategic Imperative of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a cornerstone of successful drug design. Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, binding affinity, and overall therapeutic profile.[1][2][3] Among the diverse array of fluorinated building blocks, 2-Bromo-4-(1,1-difluoroethyl)pyridine has emerged as a particularly valuable reagent for bioisosteric replacement, offering a unique combination of reactivity and physicochemical properties.
This guide provides an in-depth, objective comparison of this compound with its non-fluorinated counterparts, supported by experimental data and established chemical principles. We will explore its impact on physicochemical properties, its performance in key synthetic transformations, and its application in modulating biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block to overcome common challenges in medicinal chemistry.
Physicochemical Properties: A Quantitative Comparison
The introduction of the 1,1-difluoroethyl group imparts significant changes to the electronic and lipophilic character of the pyridine ring compared to its non-fluorinated analogs, such as 2-bromo-4-ethylpyridine and the classic bioisosteric target, 2-bromo-4-methoxypyridine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP | Predicted pKa |
| This compound | C₇H₆BrF₂N | 222.03 | 2.7 | - |
| 2-Bromo-4-ethylpyridine | C₇H₈BrN | 186.05 | 2.7 | 1.59[4] |
| 2-Bromo-4-methoxypyridine | C₆H₆BrNO | 188.02 | 1.8[5][6] | - |
The 1,1-difluoroethyl group is a well-established bioisostere of the methoxy group, mimicking its steric and electronic features.[7] This substitution is often employed to enhance metabolic stability by blocking oxidative metabolism at the methoxy position, a common liability for many drug candidates.[7] While the predicted lipophilicity (XlogP) of the difluoroethyl derivative is higher than its methoxy counterpart, it is surprisingly similar to the ethyl analog. This highlights the nuanced electronic effects of the geminal fluorine atoms, which can modulate properties in non-intuitive ways. The strong electron-withdrawing nature of the difluoroethyl group is expected to lower the pKa of the pyridine nitrogen compared to the ethyl and methoxy analogs, which can impact solubility and interactions with biological targets.
Reactivity in Cross-Coupling Reactions: A Comparative Analysis
The 2-bromo-pyridine motif is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis. The electronic modifications introduced by the 4-substituent can influence the efficiency of these transformations.
Suzuki-Miyaura Coupling: A Head-to-Head Perspective
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the aryl bromide in the oxidative addition step, often the rate-determining step, is sensitive to the electronic environment of the pyridine ring.
While direct, side-by-side comparative yield data for the Suzuki-Miyaura coupling of this compound versus its non-fluorinated analogs with a common boronic acid under identical conditions is not extensively documented, we can infer reactivity trends from established principles and related examples. The electron-withdrawing nature of the 1,1-difluoroethyl group is expected to enhance the reactivity of the C-Br bond towards oxidative addition compared to the electron-donating methyl or methoxy groups. This can potentially lead to higher yields and faster reaction times.
Below is a representative protocol for a Suzuki-Miyaura coupling reaction with a 2-bromopyridine derivative, which can be adapted for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
2-Bromopyridine derivative (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the 2-bromopyridine derivative, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromopyridine.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Bioisosteric Replacement in Action: Case Studies
In a study on quorum sensing inhibitors, researchers replaced a pyridine-N-oxide group in the model compound 4NPO with a 2-difluoromethylpyridine moiety.[8] The resulting analogs showed similar or even enhanced activity in inhibiting quorum sensing and biofilm formation in Pseudomonas aeruginosa.[8]
| Compound | Quorum Sensing Inhibition IC₅₀ (µM) |
| 4NPO (Pyridine-N-oxide) | 33 ± 1.12 |
| Analog 5 (2-difluoromethylpyridine) | 19 ± 1.01 |
| Analog 6 (2-difluoromethylpyridine) | 27 ± 0.67 |
This case study provides compelling evidence that the introduction of a difluoromethyl group on a pyridine ring can be a successful bioisosteric replacement, leading to compounds with improved or maintained biological activity.[8] This suggests that this compound could be a valuable tool for similar explorations.
Workflow for Evaluating Bioisosteric Replacement
Caption: A logical workflow for the synthesis and evaluation of a bioisosteric replacement.
Alternative Building Blocks for Bioisosteric Replacement
While this compound is a powerful tool, medicinal chemists should also consider other commercially available building blocks to achieve similar structural modifications. The choice of reagent will depend on the specific synthetic route and the desired final properties.
-
For introducing a fluorinated alkyl group at the 4-position of a 2-bromopyridine:
-
2-Bromo-4-(trifluoromethyl)pyridine
-
2-Bromo-4-(difluoromethyl)pyridine
-
-
For exploring other halogen substitutions:
-
2-Chloro-4-(1,1-difluoroethyl)pyridine
-
-
For accessing the 4-(1,1-difluoroethyl)pyridine core via a different coupling strategy:
-
4-(1,1-Difluoroethyl)pyridine-2-boronic acid or its esters
-
A variety of specialized chemical suppliers offer a wide range of such building blocks, enabling a comprehensive exploration of structure-activity relationships.[9][10]
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for medicinal chemists engaged in bioisosteric replacement strategies. Its ability to mimic the methoxy group while offering enhanced metabolic stability makes it a compelling choice for overcoming common drug development hurdles. The presence of the 2-bromo substituent provides a reliable synthetic handle for a multitude of cross-coupling reactions, allowing for the facile construction of complex molecular architectures.
While direct, head-to-head comparative data with its non-fluorinated analogs remains somewhat limited in the public domain, the foundational principles of physical organic chemistry and the available case studies strongly support its utility. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of unique fluorinated building blocks like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.
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The Strategic Advantage of the Difluoroethyl-Pyridine Scaffold: A Comparative Efficacy Guide for Next-Generation Endocrine Therapies
Introduction: The Rationale for Advanced Fluorination in Pyridine-Based Drug Scaffolds
In the landscape of modern medicinal chemistry, the pyridine ring is a ubiquitous and invaluable heterocycle, forming the core of numerous therapeutic agents.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold for achieving high-affinity binding to biological targets. However, the metabolic lability of simple pyridine rings can often limit the pharmacokinetic profile and overall efficacy of a drug candidate. The strategic incorporation of fluorine atoms has emerged as a powerful tool to overcome these limitations. Specifically, the 1,1-difluoroethyl moiety at the 4-position of a pyridine ring offers a compelling combination of electronic and steric properties that enhance metabolic stability, bioavailability, and binding affinity.[2] This guide provides an in-depth comparison of the efficacy of drug candidates synthesized from the versatile building block, 2-Bromo-4-(1,1-difluoroethyl)pyridine, with a focus on their application in oncology. We will use Brilanestrant (GDC-0810), a selective estrogen receptor degrader (SERD), as a primary case study to illustrate the therapeutic potential of this chemical motif.
The Synthetic Utility of this compound
The title compound serves as a highly strategic starting material for the synthesis of complex drug molecules. The bromine atom at the 2-position is readily displaced or engaged in a variety of powerful cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the precise and controlled introduction of diverse molecular fragments, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies. The 1,1-difluoroethyl group, being chemically robust, is carried through these synthetic transformations, ultimately imparting its beneficial properties to the final drug candidate.
Below is a representative synthetic workflow illustrating how this compound can be utilized to generate a core scaffold common in modern therapeutics, such as kinase inhibitors or receptor modulators.
Figure 2: Mechanism of action of Brilanestrant as a Selective Estrogen Receptor Degrader (SERD).
Comparative Efficacy Data
Preclinical studies demonstrated Brilanestrant's potent activity against ERα. It binds to both ERα and ERβ with high affinity and acts as a full transcriptional antagonist with no agonist activity. [1][3]Its efficacy in degrading ERα and inhibiting the viability of ER+ breast cancer cells (MCF-7) is notable. [1][3]
| Parameter | Brilanestrant (GDC-0810) | Fulvestrant | 4-OH-Tamoxifen | Reference |
|---|---|---|---|---|
| ERα Degradation EC50 | 0.7 nM | Potent | No Degradation | [1][3] |
| ERα Binding IC50 | 6.1 nM | Potent | Potent | [1][3] |
| MCF-7 Cell Viability IC50 | 2.5 nM | Nanomolar | Nanomolar | [1][3][4] |
| Oral Bioavailability | 40-60% | Poor (IM injection) | Good | [1][5][3]|
Table 1: Comparative in vitro and pharmacokinetic data for Brilanestrant and other endocrine therapies.
A key advantage of Brilanestrant highlighted in preclinical studies was its robust activity in models of tamoxifen-resistant breast cancer. In tamoxifen-sensitive MCF-7 xenograft models, a 3 mg/kg oral dose of Brilanestrant resulted in substantial tumor growth inhibition, while a 100 mg/kg dose led to tumor regression in all animals without significant toxicity. [3]This demonstrates the potent in vivo efficacy conferred by its optimized structure, including the difluoroethyl-pyridine moiety.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of novel compounds derived from this compound, a series of standardized in vitro and in vivo experiments are essential.
Experimental Workflow
Figure 3: High-level workflow for evaluating the efficacy of novel SERD candidates.
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the concentration-dependent cytotoxic or cytostatic effect of a test compound on ER+ breast cancer cell lines (e.g., MCF-7). [6] Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours at 37°C in a 5% CO2 incubator. [6]2. Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. [7]Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [6][7]5. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [7]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results against the compound concentration and calculate the IC50 value using non-linear regression.
Protocol 2: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the anti-tumor activity of a lead compound in a clinically relevant in vivo model that better recapitulates the heterogeneity of human tumors. [2][8][9][10] Methodology:
-
Model Selection: Select a well-characterized ER+ breast cancer PDX model. These models are established by implanting fresh patient tumor tissue into immunocompromised mice (e.g., NSG mice). [2][10]2. Tumor Implantation: Implant small fragments of the PDX tumor subcutaneously into the flank of female immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the test compound (e.g., orally via gavage) and vehicle control daily for a specified period (e.g., 21-28 days). Include a positive control group treated with a standard-of-care agent like fulvestrant or tamoxifen.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between groups.
Conclusion and Future Outlook
The strategic incorporation of the 4-(1,1-difluoroethyl)pyridine scaffold, accessible through versatile intermediates like this compound, represents a promising avenue for the development of next-generation therapeutics. As exemplified by the preclinical data for Brilanestrant, this moiety can contribute to potent, orally bioavailable drug candidates with efficacy in therapy-resistant cancer models. The systematic application of the described in vitro and in vivo experimental workflows is critical for identifying and validating new drug candidates that can overcome the challenges of endocrine resistance in ER+ breast cancer and other diseases. While Brilanestrant itself did not proceed to market, the lessons learned from its development continue to inform the design of new and potentially superior therapies.
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- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 2-Bromo-4-(1,1-difluoroethyl)pyridine: A Comparative Analysis for Modern Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of novel molecular entities. The strategic incorporation of fluorine continues to be a dominant theme in medicinal chemistry, offering a powerful tool to modulate metabolic stability, pKa, lipophilicity, and binding affinity.[1] This guide provides an in-depth comparison of 2-Bromo-4-(1,1-difluoroethyl)pyridine with other common fluorinated building blocks, offering insights into its anticipated reactivity and unique potential in drug discovery programs.
While direct, peer-reviewed experimental data on the reactivity of this compound is notably scarce in publicly available literature[2], this guide will leverage established principles of physical organic chemistry and extensive data on analogous systems to provide a robust, predictive analysis of its performance in key synthetic transformations.
The Emerging Role of the 1,1-Difluoroethyl Group
Historically, medicinal chemists have favored substituents like the trifluoromethyl (-CF₃) group for its strong electron-withdrawing nature and metabolic stability.[3][4] However, there is a clear trend toward exploring a wider array of fluorinated motifs to achieve more nuanced control over molecular properties. The 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a particularly attractive substituent. It acts as a lipophilic bioisostere of moieties like the hydroxyl or methoxy group, offering a unique combination of steric and electronic properties that can enhance target engagement and improve pharmacokinetic profiles.
Our focus, this compound, combines this promising group with a versatile 2-bromopyridine scaffold, a cornerstone for building molecular complexity through transition-metal-catalyzed cross-coupling reactions.[5]
Comparative Physicochemical Properties
The electronic nature of the substituent at the 4-position of a 2-bromopyridine ring profoundly influences its reactivity and the properties of the resulting products. The 1,1-difluoroethyl group is electron-withdrawing due to the inductive effect of the two fluorine atoms, but less so than the trifluoromethyl group. This moderated electron-withdrawing character, combined with increased steric bulk compared to a simple fluoro or methyl group, sets it apart.
| Building Block | 4-Substituent | Electronic Effect | Predicted Impact on Pyridine Basicity | Predicted Lipophilicity (XlogP) |
| Target Compound | -CF₂CH₃ | Moderately Electron-Withdrawing | Decreased (vs. -CH₃) | 2.7[2] |
| Comparator 1 | -F | Strongly Electron-Withdrawing | Significantly Decreased | 1.2 |
| Comparator 2 | -CF₃ | Strongly Electron-Withdrawing | Significantly Decreased | 2.0 |
| Comparator 3 | -CH₃ | Electron-Donating | Increased (vs. pyridine) | 1.8 |
| Predicted lipophilicity values are programmatically generated estimates and serve for comparative purposes. |
The electron-withdrawing nature of the -CF₂CH₃ group is expected to decrease the basicity (pKa) of the pyridine nitrogen compared to its non-fluorinated methyl analog. This modulation can be critical for avoiding off-target interactions with biological macromolecules and for fine-tuning drug-receptor binding.
Reactivity in Key Cross-Coupling Reactions: A Predictive Analysis
The utility of this compound is intrinsically linked to its performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The C-Br bond at the electron-deficient 2-position is primed for oxidative addition to a Pd(0) catalyst, the initial step in these catalytic cycles.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[7] The reactivity of the aryl bromide is influenced by the electronic density of the ring. Electron-withdrawing groups can sometimes slow down the initial oxidative addition step but can also facilitate the final reductive elimination.
Logical Workflow for Comparative Suzuki-Miyaura Coupling
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]
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The Synthetic Versatility of 2-Bromo-4-(1,1-difluoroethyl)pyridine: A Comparative Guide to Novel Compound Characterization
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The 1,1-difluoroethyl moiety, in particular, serves as a valuable isostere for carbonyl groups and can significantly modulate the physicochemical properties of a lead compound. 2-Bromo-4-(1,1-difluoroethyl)pyridine has emerged as a critical building block for introducing this desirable functionality into novel therapeutic agents. Its unique structure, combining an electron-deficient pyridine ring with a metabolically robust difluoroethyl group, presents a versatile platform for synthetic exploration.
This guide provides an in-depth comparison of novel compounds derived from this compound, focusing on their synthesis, characterization, and potential applications in drug discovery. We will explore key palladium-catalyzed cross-coupling reactions, offering detailed experimental protocols and comparative data to inform your research and development endeavors.
The Strategic Advantage of the 4-(1,1-difluoroethyl)pyridine Moiety
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[2] Its nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility.[2] The addition of a 1,1-difluoroethyl group at the 4-position further enhances its utility by:
-
Increasing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoroethyl group resistant to oxidative metabolism.
-
Modulating Lipophilicity and pKa: Fluorination generally increases lipophilicity, which can improve membrane permeability. It also lowers the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[3]
-
Mimicking Carbonyl Groups: The difluoroethyl group can act as a non-hydrolyzable mimic of a ketone or aldehyde, potentially improving the pharmacokinetic profile of a drug candidate.
The bromine atom at the 2-position of the pyridine ring provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.
Comparative Synthesis and Characterization of Novel Derivatives
We will now delve into three of the most powerful and widely used cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. For each, we will provide a detailed experimental protocol for the derivatization of this compound, along with a comparative analysis of the resulting novel compounds.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.[4][5] This reaction is widely employed in the synthesis of biaryl compounds, a common motif in many therapeutic agents.[6]
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4-(1,1-difluoroethyl)pyridine
-
Reagents:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tricyclohexylphosphine (PCy₃, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Comparison of Starting Material and Suzuki Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | Predicted MS (m/z) |
| This compound | C₇H₆BrF₂N | 222.03 | 8.55 (d, 1H), 7.60 (s, 1H), 7.45 (d, 1H), 2.05 (t, 3H) | 160.2, 151.8, 142.5, 125.1, 122.9, 120.4 (t), 25.9 (t) | 221, 223 [M+H]⁺ |
| 2-(4-methoxyphenyl)-4-(1,1-difluoroethyl)pyridine | C₁₄H₁₃F₂NO | 261.26 | 8.70 (d, 1H), 8.00 (d, 2H), 7.80 (s, 1H), 7.60 (d, 1H), 7.00 (d, 2H), 3.90 (s, 3H), 2.10 (t, 3H) | 161.5, 158.3, 157.1, 150.2, 130.4, 128.9, 122.3, 121.8 (t), 114.3, 55.4, 26.0 (t) | 262 [M+H]⁺ |
Logical Relationship: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7] This reaction is invaluable for synthesizing conjugated enynes and aryl alkynes, which are important scaffolds in medicinal chemistry and materials science.
Experimental Protocol: Synthesis of 2-((4-fluorophenyl)ethynyl)-4-(1,1-difluoroethyl)pyridine
-
Reagents:
-
This compound (1.0 equiv)
-
1-Ethynyl-4-fluorobenzene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.
-
Add anhydrous THF and triethylamine via syringe.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add 1-ethynyl-4-fluorobenzene dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Data Presentation: Comparison of Starting Material and Sonogashira Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | Predicted MS (m/z) |
| This compound | C₇H₆BrF₂N | 222.03 | 8.55 (d, 1H), 7.60 (s, 1H), 7.45 (d, 1H), 2.05 (t, 3H) | 160.2, 151.8, 142.5, 125.1, 122.9, 120.4 (t), 25.9 (t) | 221, 223 [M+H]⁺ |
| 2-((4-fluorophenyl)ethynyl)-4-(1,1-difluoroethyl)pyridine | C₁₅H₁₀F₃N | 261.24 | 8.65 (d, 1H), 7.65 (m, 3H), 7.40 (d, 1H), 7.15 (t, 2H), 2.10 (t, 3H) | 163.2 (d), 159.8, 151.5, 143.8, 134.1 (d), 125.4, 122.7, 120.6 (t), 118.2, 116.1 (d), 92.8, 87.5, 25.8 (t) | 262 [M+H]⁺ |
Logical Relationship: Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] It has become a go-to method for the synthesis of arylamines, which are prevalent in pharmaceuticals.[9]
Experimental Protocol: Synthesis of N-benzyl-4-(1,1-difluoroethyl)pyridin-2-amine
-
Reagents:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and benzylamine.
-
Seal the tube and heat the reaction mixture to 100°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Comparison of Starting Material and Buchwald-Hartwig Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | Predicted MS (m/z) |
| This compound | C₇H₆BrF₂N | 222.03 | 8.55 (d, 1H), 7.60 (s, 1H), 7.45 (d, 1H), 2.05 (t, 3H) | 160.2, 151.8, 142.5, 125.1, 122.9, 120.4 (t), 25.9 (t) | 221, 223 [M+H]⁺ |
| N-benzyl-4-(1,1-difluoroethyl)pyridin-2-amine | C₁₄H₁₄F₂N₂ | 248.27 | 8.20 (d, 1H), 7.35 (m, 5H), 6.80 (s, 1H), 6.60 (d, 1H), 5.50 (br s, 1H), 4.60 (d, 2H), 2.00 (t, 3H) | 159.1, 157.8, 149.3, 138.9, 128.8, 127.6, 127.4, 120.8 (t), 110.2, 108.5, 47.9, 26.1 (t) | 249 [M+H]⁺ |
Logical Relationship: Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for the efficient construction of diverse molecular architectures. The resulting biaryl, alkynyl, and amino-pyridine derivatives, featuring the metabolically robust 1,1-difluoroethyl group, represent promising candidates for further investigation as therapeutic agents. This guide provides a foundational framework for researchers to explore the rich chemistry of this important intermediate and to accelerate the development of next-generation pharmaceuticals.
References
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- BenchChem. 4-(1,1-Difluoroethyl)pyridine. (https://www.benchchem.com/product/b1076985)
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorinated Pyridines in Modern Drug Discovery. (https://www.fluorochem.co/news/the-power-of-fluorinated-pyridines-in-modern-drug-discovery-785303.html)
- BenchChem. Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. (https://www.benchchem.com/technical-center/fluorinated-pyridine-precursors-in-drug-discovery-and-organic-synthesis)
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- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. (https://www.benchchem.
- Li, J. J. et al. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J. Org. Chem. 72, 3606–3607 (2007). (https://pubmed.ncbi.nlm.nih.gov/17417910/)
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- Google Patents. WO2022053994A1 - A process for the preparation of substituted pyridine compounds and intermediates thereof. (https://patents.google.
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- The Suzuki Reaction. (https://www.studocu.
- Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry 7, 293–304 (2017). (https://www.scirp.
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- Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide. (https://patents.google.
- BenchChem. Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. (https://www.benchchem.com/technical-center/application-notes-and-protocols-for-sonogashira-coupling-with-2-amino-4-bromopyridine)
- Baudoin, O. et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Substituted-3-Fluoro-2-Pyridinamidoximes. ePrints Soton. (https://eprints.soton.ac.uk/420790/1/Sonogashira_Cross_Coupling_Reaction_of_Bromocyanofluoro_Pyridine_Nuclei.pdf)
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- Khan, I. et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules 22, 159 (2017). (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155551/)
- Dreher, S. D. et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett. 18, 4432–4435 (2016). (https://pubs.acs.org/doi/10.1021/acs.orglett.6b02220)
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- Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. (https://www.researchgate.net/publication/318465111_Palladium-Catalyzed_Sonogashira_Coupling_Reaction_of_2-Amino-3-Bromopyridines_with_Terminal_Alkynes)
- Wang, L. et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med. Chem. 13, 1456–1464 (2022). (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9462217/)
- ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. (https://www.researchgate.
- Nam, G. et al. Syntheses and evaluation of pyrido[2,3-dlpyrimidine-2,4-diones as PDE 4 inhibitors. Bioorg. Med. Chem. Lett. 11, 611–614 (2001). (https://pubmed.ncbi.nlm.nih.gov/11266153/)
- ChemicalBook. 2-BROMO-4,6-DIFLUORO-PYRIDINE synthesis. (https://www.chemicalbook.com/synthesis/product_cas_101991-23-3.htm)
- ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (https://www.researchgate.
- ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-d-ppm-of-pyridine-in-various-solvents-208_tbl33_221921315)
- BenchChem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine. (https://www.benchchem.com/technical-center/an-in-depth-technical-guide-to-the-h-and-c-nmr-spectra-of-3-bromo-2-chloropyridine)
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. (https://www.fluorochem.co/news/the-crucial-role-of-pyridine-derivatives-in-pharmaceutical-synthesis-785311.html)
- Wang, Y. et al. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. J. Med. Chem. 57, 4749–4763 (2014). (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4063234/)
- Singh, U. P. et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Med. Chem. 14, 1801–1839 (2023). (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10558117/)
- Káncz, I. et al. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magn. Reson. Chem. 33, 509–514 (1995). (https://pubmed.ncbi.nlm.nih.gov/7674843/)
- ChemicalBook. Pyridine(110-86-1) 13C NMR spectrum. (https://www.chemicalbook.com/Spectrum/110-86-1_13CNMR.htm)13CNMR.htm)
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comparative study of palladium catalysts for bromo-pyridine coupling
An In-Depth Comparative Guide to Palladium Catalysts for Bromo-Pyridine Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the functionalization of pyridine rings is a foundational task. Bromo-pyridines serve as versatile, readily available building blocks, and their derivatization via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthesis. However, the unique electronic properties of the pyridine ring—specifically the coordinating ability of the nitrogen atom—present distinct challenges not encountered with simple aryl bromides. The selection of an appropriate palladium catalyst system is therefore not merely a matter of preference but a critical parameter that dictates the success, efficiency, and scope of the transformation.
This guide provides a comparative analysis of palladium catalyst systems for three essential transformations of bromo-pyridines: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will move beyond simple protocols to explore the causality behind catalyst selection, offering field-proven insights to guide your experimental design and troubleshooting.
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and heteroaryl-aryl scaffolds. Its success with bromo-pyridines is highly dependent on the ligand's ability to promote the key steps of the catalytic cycle while resisting deactivation by the pyridine nitrogen.
Expertise & Experience: A Comparative Look at Ligand Classes
The evolution of phosphine and N-heterocyclic carbene (NHC) ligands has been pivotal in advancing the Suzuki coupling of heteroaryl halides.
-
First-Generation Phosphine Ligands (e.g., PPh₃): Catalysts like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, are effective for simple, activated substrates. However, for the often electron-deficient bromo-pyridine ring, they can be sluggish, requiring higher catalyst loadings and temperatures. Their primary limitation is the slow rate of reductive elimination.
-
Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos): The development of dialkylbiaryl phosphine ligands by the Buchwald group revolutionized the field.[1] These ligands possess two key features:
-
Steric Bulk: Promotes the formation of a monoligated, highly reactive LPd(0) species and accelerates the often rate-limiting reductive elimination step.
-
Electron-Donating Ability: Increases electron density on the palladium center, facilitating the initial, crucial oxidative addition step into the C-Br bond.
-
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI™-IPr): NHCs are powerful σ-donating ligands that form highly stable and active palladium complexes.[2] The strong Pd-NHC bond prevents ligand dissociation and catalyst decomposition, often leading to very high turnover numbers (TONs) and allowing for significantly lower catalyst loadings.[3][4] These are particularly effective for challenging or sterically hindered substrates.
Data Presentation: Catalyst Performance Comparison
The following table, based on representative data for the coupling of 3-bromopyridine with phenylboronic acid, illustrates the performance differences between catalyst classes.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI™-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Data is representative and compiled to illustrate typical performance trends.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling with a Modern Catalyst
This protocol is a robust starting point for the Suzuki coupling of a bromo-pyridine using a modern, bulky phosphine ligand system.
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromo-pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS, typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig Amination: Constructing C–N Bonds
The formation of C-N bonds via Buchwald-Hartwig amination is a transformative reaction in medicinal chemistry, allowing access to a vast chemical space of N-aryl pyridines.[5] The choice of ligand is critical and must be tailored to the steric and electronic properties of the amine coupling partner.
Expertise & Experience: Matching the Ligand to the Amine
The challenge in C-N coupling is to facilitate the reductive elimination of the C-N bond, which is often more difficult than C-C bond formation.
-
Bidentate Phosphine Ligands (e.g., BINAP, Xantphos): Ligands like BINAP were among the first to show broad utility.[6] Xantphos, with its wide bite angle, is particularly effective in preventing β-hydride elimination, an unproductive side reaction.[5] These are often reliable choices for a range of primary and secondary amines.
-
Sterically Hindered Monophosphine Ligands: Similar to their application in Suzuki couplings, bulky monophosphine ligands are highly effective. The choice of ligand is often dictated by the amine. For example, coupling volatile or primary amines can be challenging, and specific protocols have been developed to achieve high yields.[7]
-
The Role of the Base: A strong, non-nucleophilic base is essential for deprotonating the amine (or the N-H of the palladium-amine adduct) to form the key palladium-amido complex that precedes reductive elimination.[8][9] Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices.[6]
Data Presentation: Catalyst Performance Comparison
This table provides illustrative data for the coupling of 2-bromopyridine with representative amines.
| Amine | Catalyst/Ligand | Catalyst Loading (mol% Pd) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| Cyclohexyl-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | 2.0 | NaOtBu | Toluene | 80 | 4 | 60 | [10] |
| Volatile Secondary Amine | Pd(OAc)₂ / dppp | - | NaOtBu | Toluene | 80 | - | 55-98 | [7] |
| Aniline | Pd(OAc)₂ / BINAP | 5.0 | Cs₂CO₃ | Toluene | 110 | 8 | High | [6] |
Mandatory Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for C-N Coupling
This general protocol is based on well-established methods for the amination of bromo-aromatics.[6][10]
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, charge a Schlenk vessel with the palladium precursor (e.g., [Pd₂(dba)₃], 1.8 mol%), the phosphine ligand (e.g., (±)-BINAP, 4.0 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the bromo-pyridine (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (to a concentration of ~0.2 M).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization.
The Sonogashira Coupling: Installing Alkyne Functionality
The Sonogashira reaction creates a C(sp²)–C(sp) bond, providing direct access to aryl-alkynes, which are valuable intermediates for pharmaceuticals, natural products, and materials.[11] The classic method employs a dual Pd/Cu catalytic system, though copper-free variants have also been developed.
Expertise & Experience: The Dual Role of Palladium and Copper
Understanding the mechanism is key to optimizing this reaction. The process involves two interconnected catalytic cycles.[11]
-
Palladium Cycle: This cycle is analogous to other cross-couplings, involving oxidative addition of the bromo-pyridine to a Pd(0) center, followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step with the palladium complex. The use of copper significantly increases the reaction rate.[11]
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are highly effective.[12][13] The reaction is generally robust, but for sensitive substrates, side reactions like alkyne homocoupling (Glaser coupling) can be an issue, which sometimes necessitates the use of copper-free conditions.
Data Presentation: Catalyst Performance Comparison
The following table summarizes conditions for the Sonogashira coupling of various bromo-pyridines.
| Bromo-pyridine Substrate | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ / PPh₃ | CuI | - | DMF | 100 | 3 | 72-96 | [12] |
| 3-Bromopyridine | NS-MCM-41-Pd | - | Et₃N | NMP | 90 | 24 | 98 | [14] |
| 6-Bromo-3-fluoropicolinonitrile | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | High | [13] |
Mandatory Visualization: Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Standard Pd/Cu Co-Catalyzed Sonogashira Coupling
This protocol is a reliable method for coupling bromo-pyridines with terminal alkynes.[13]
-
Reaction Setup: To a Schlenk flask, add the bromo-pyridine (1.1 equiv). Dissolve it in a degassed solvent mixture (e.g., THF and Et₃N, 2:1 ratio).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.15 equiv) and Copper(I) iodide (CuI, 0.3 equiv) to the solution.
-
Degassing: Degas the reaction mixture with a stream of inert gas for 5-10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.0 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.
-
Workup: Filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization: General Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Concluding Remarks
The successful cross-coupling of bromo-pyridines is a testament to the power of ligand design in palladium catalysis. While first-generation catalysts like Pd(PPh₃)₄ remain useful, modern bulky, electron-rich phosphine and N-heterocyclic carbene ligands offer superior performance, especially for challenging substrates, enabling lower catalyst loadings, milder conditions, and broader substrate scope.
Key strategic takeaways:
-
For Suzuki Couplings: Start with a bulky phosphine ligand system (e.g., Pd(OAc)₂/SPhos). For particularly inert substrates or large-scale synthesis where low catalyst loading is critical, an NHC-based catalyst (e.g., PEPPSI™-IPr) is an excellent choice.
-
For Buchwald-Hartwig Aminations: The choice is highly substrate-dependent. Bidentate ligands like BINAP or Xantphos are robust starting points.[6][10] Pay close attention to the base, as its strength is crucial for catalyst turnover.[9]
-
For Sonogashira Couplings: The classic Pd/Cu co-catalytic system is highly reliable and efficient for most bromo-pyridine substrates.[12][13]
By understanding the causality behind catalyst and ligand choice, researchers can move from trial-and-error to rational design, accelerating the discovery and development of novel pyridine-containing molecules.
References
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y. and Yang, D. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
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Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
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Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group. [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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N-heterocyclic carbene-stabilized palladium complexes as organometallic catalysts for bioorthogonal cross-coupling reactions. PubMed. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
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Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
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N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews (RSC Publishing). [Link]
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Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]
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N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. University of St Andrews Research Portal. [Link]
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Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Semantic Scholar. [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
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Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]
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Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]
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Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. ACS Publications. [Link]
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A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journals. [Link]
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Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. National Institutes of Health. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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A Senior Application Scientist's Guide to Assessing Metabolic Stability of Drug Derivatives
In the intricate journey of drug discovery and development, the metabolic stability of a compound is a critical determinant of its ultimate success or failure.[1][2][3] A molecule with promising pharmacological activity can be rendered ineffective if it is too rapidly metabolized by the body, failing to reach its therapeutic target in sufficient concentrations.[2][4][5][6] Conversely, a compound that is excessively stable may accumulate, leading to potential toxicity.[4][5] This guide provides a comprehensive comparison of the key in vitro methodologies used to assess the metabolic stability of drug derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions.
The Central Role of Metabolism in Pharmacokinetics
Drug metabolism is the process by which the body chemically modifies xenobiotics, primarily in the liver, to facilitate their excretion.[2][3] This biotransformation is largely mediated by a superfamily of enzymes known as Cytochrome P450s (CYPs).[1][2][3][7] Understanding a compound's susceptibility to these enzymatic processes is fundamental to predicting its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][4][8] Early assessment of metabolic stability allows medicinal chemists to optimize lead compounds, enhancing their drug-like properties and increasing the probability of clinical success.[9][10]
Comparative Analysis of In Vitro Metabolic Stability Assays
The selection of an appropriate in vitro model is paramount for generating reliable and predictive metabolic stability data. The most commonly employed systems include liver microsomes, hepatocytes, and plasma. Each offers distinct advantages and limitations, catering to different stages of the drug discovery pipeline.
| Assay System | Description | Advantages | Disadvantages | Typical Application |
| Liver Microsomes | Subcellular fraction of the liver containing Phase I drug-metabolizing enzymes, primarily CYPs.[11][12] | Cost-effective, high-throughput, well-characterized.[12][13] | Lacks Phase II enzymes and cellular context (e.g., transporters).[13][14] | Early-stage lead optimization and high-throughput screening.[12] |
| Hepatocytes | Intact, viable liver cells containing a full complement of Phase I and Phase II metabolic enzymes and cofactors.[11][14] | Considered the "gold standard" for in vitro metabolism studies as they more closely mimic the in vivo environment.[11] | More expensive, lower throughput, and can have lot-to-lot variability.[13] | Later-stage lead optimization, prediction of in vivo clearance.[14][15] |
| Plasma | Assesses stability in blood plasma, primarily mediated by esterases and other hydrolases.[16][17] | Important for identifying compounds susceptible to non-hepatic clearance.[17] | Does not account for liver metabolism. | Screening of compounds with motifs prone to hydrolysis (e.g., esters, amides).[16] |
| S9 Fraction | A mixture of microsomal and cytosolic fractions of the liver, containing both Phase I and some Phase II enzymes.[4][18] | Broader enzymatic coverage than microsomes.[18] | Lower concentration of CYPs compared to microsomes. | Investigating the contribution of cytosolic enzymes to metabolism. |
The Engine of Metabolism: Cytochrome P450 Enzymes
The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is responsible for the metabolism of a vast array of xenobiotics, including the majority of small-molecule drugs.[2][7] These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, dealkylation, and heteroatom oxidation.[19][20] The general catalytic cycle of a CYP enzyme involves the binding of the substrate, followed by a series of electron and proton transfer steps, ultimately leading to the insertion of one atom of molecular oxygen into the substrate.[7][20][21]
Caption: Workflow for a liver microsomal stability assay.
Detailed Protocol:
-
Prepare Reagents:
-
Thaw cryopreserved liver microsomes (e.g., human, rat) on ice. [22] * Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). [23] * Prepare a phosphate buffer (e.g., 100 mM, pH 7.4). [23] * Prepare a solution of the NADPH-regenerating system. [24]2. Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the buffer, microsomes, and test compound. [24]Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system. [25]The final concentration of the test compound is typically 1 µM. [25]3. Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. [10] * Immediately stop the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard. [12][14]4. Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the proteins. [24] * Transfer the supernatant to a new plate or vials for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [14]5. Data Analysis:
-
Quantify the remaining parent compound at each time point relative to the zero-minute sample. [26] * Plot the natural logarithm of the percentage of compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression. [23][26]
-
Hepatocyte Stability Assay
This assay provides a more physiologically relevant assessment of metabolic stability by incorporating both Phase I and Phase II metabolism, as well as cellular uptake and efflux processes. [14][18][27] Workflow:
Caption: Workflow for a hepatocyte stability assay.
Detailed Protocol:
-
Prepare Hepatocytes:
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate. [29] * Add the test compound to the wells to achieve the desired final concentration. [14] * Incubate the plate at 37°C in a humidified incubator, often with gentle shaking. [14][23]3. Time Points and Termination:
-
At specified time points, take aliquots of the incubation mixture. [14] * Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [14]4. Sample Processing and Analysis:
-
Process the samples as described for the microsomal stability assay (centrifugation and supernatant analysis by LC-MS/MS). [29]5. Data Analysis:
-
Calculate the half-life and intrinsic clearance as described for the microsomal assay. [29]
-
Plasma Stability Assay
This assay is crucial for identifying compounds that may be rapidly degraded in the bloodstream before reaching the liver. [16] Workflow:
Caption: Workflow for a plasma stability assay.
Detailed Protocol:
-
Prepare Reagents:
-
Thaw frozen plasma (e.g., human, rat) at 37°C. [30] * Prepare a stock solution of the test compound.
-
-
Incubation:
-
Add the test compound to the plasma to the desired final concentration. [30] * Incubate the mixture at 37°C. [16][30]3. Time Points and Termination:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture. [17][30] * Stop the enzymatic activity by adding a cold organic solvent with an internal standard to precipitate the plasma proteins. [16]4. Sample Processing and Analysis:
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS. [17]5. Data Analysis:
-
Determine the percentage of the parent compound remaining over time and calculate the half-life. [16][17]
-
Data Interpretation and Application
The primary outputs of these assays are the in vitro half-life (t½) and intrinsic clearance (CLint). [4][8]These parameters are used to rank-order compounds based on their metabolic stability. [12]Compounds with a short half-life and high clearance are likely to be rapidly metabolized in vivo, potentially leading to low bioavailability. [4][9]Conversely, compounds with a long half-life and low clearance may have a longer duration of action but also a higher risk of accumulation. [4] It is important to note that in vitro data serves as a valuable predictive tool, but direct extrapolation to the in vivo situation requires careful consideration of other factors such as plasma protein binding and blood flow. [11][31]
Conclusion
The assessment of metabolic stability is an indispensable component of modern drug discovery. By employing a strategic combination of in vitro assays, from high-throughput microsomal screens in early discovery to more comprehensive hepatocyte studies for lead candidates, researchers can effectively identify and mitigate metabolic liabilities. This iterative process of design, synthesis, and testing, guided by a deep understanding of drug metabolism principles, is essential for the development of safe and efficacious medicines.
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Masimirembwa, C. M., & Bredberg, U. (2025, August 9). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. Retrieved from [Link]
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Di, L., & Obach, R. S. (2015). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Drug Metabolism and Disposition, 43(3), 357-360. Retrieved from [Link]
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Unknown. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]
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Unknown. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. MDPI. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 2-Bromo-4-(1,1-difluoroethyl)pyridine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4-(1,1-difluoroethyl)pyridine. As a brominated and fluorinated pyridine derivative, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Immediate Safety and Hazard Assessment
Anticipated Hazards:
-
Toxicity: Likely to be toxic if swallowed and potentially fatal if it comes into contact with the skin.[1][2]
-
Irritation: Expected to cause skin and serious eye irritation.[1][2][3]
-
Respiratory Effects: May cause respiratory irritation upon inhalation.[1][2][3][4]
Due to these potential hazards, all waste containing this compound must be treated as hazardous waste.[5]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[6] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood | To avoid inhalation of vapors.[6] |
Always consult your institution's specific guidelines for PPE selection.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills
For minor spills (typically less than 100 mL in a fume hood), follow these steps:
-
Restrict Access: Ensure the spill is contained within the fume hood and alert others in the immediate vicinity.
-
Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7]
-
Collect: Carefully scoop the absorbent material into a designated, sealable, and compatible waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Label the waste container clearly and dispose of it as hazardous waste according to your institution's procedures.[6]
Large Spills
For significant spills outside of a fume hood or those that cannot be safely managed by laboratory personnel:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's Environmental Health and Safety (EHS) department.
-
Secure: Prevent entry into the affected area.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[5] As a halogenated organic compound, it falls under specific waste categories.[8][9][10]
Waste Identification and Segregation
-
Classify as Hazardous: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
Segregate: This compound is a halogenated organic waste .[8] It must be collected separately from non-halogenated organic waste, aqueous waste, and other incompatible waste streams.[6][8] Do not mix with strong oxidizers or acids.[6]
Waste Collection and Storage
-
Container: Use a designated, leak-proof, and sealable container that is compatible with the chemical. The container should be clearly labeled.[6]
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.[6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Toxic, Irritant)
-
The accumulation start date
-
-
Storage: Store the waste container in a designated satellite accumulation area. This area should be in a cool, dry, and well-ventilated location, away from sources of ignition.[6]
Final Disposal
-
Contact EHS: When the waste container is full or no longer in use, contact your institution's EHS department to arrange for pickup and disposal.[6]
-
Incineration: The likely disposal method for this type of waste is high-temperature incineration at a licensed hazardous waste facility.[5][11]
The following flowchart illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Regulatory Compliance
Disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) and may also be subject to state and local regulations.[5] It is the responsibility of the waste generator to ensure that all waste is handled and disposed of in accordance with these regulations.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Unknown. (n.d.). Pyridine Safety Information.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2009). Safety Data Sheet.
- Unknown. (n.d.). Hazardous Waste Segregation.
- Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Enamine. (n.d.). Safety Data Sheet.
- Jubilant Ingrevia Limited. (2024). 2-Bromopyridine Safety Data Sheet.
- Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Bromopyridine.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- ECHEMI. (n.d.). 4-broMo-2-(difluoroMethoxy)pyridine SDS.
- Fluorochem. (2024). Safety Data Sheet: 3-Bromo-2-(difluoromethyl)pyridine.
- Angene Chemical. (2021). Safety Data Sheet: 4-Bromo-2-(difluoromethyl)pyridine.
- Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
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- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-4-(1,1-difluoroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The novel chemical entity, 2-Bromo-4-(1,1-difluoroethyl)pyridine, presents unique opportunities in synthetic chemistry and drug development. However, its handling requires a nuanced understanding of its potential hazards, rooted in its structural features as a halogenated pyridine. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory operations.
Immediate Safety & Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure as a brominated and difluoroethylated pyridine derivative allows for a robust hazard assessment based on well-characterized analogous compounds. The primary hazards associated with this class of compounds are significant toxicity upon ingestion, dermal contact, or inhalation.[1][2][3][4]
Core Hazards:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or inhaled based on data for similar halogenated pyridines.[1][2][3]
-
Irritation: Causes skin and serious eye irritation.[2][5] May cause respiratory irritation.[2][5]
-
Organ Damage: Prolonged or repeated exposure may cause damage to internal organs.
Due to these potential hazards, a comprehensive approach to personal protective equipment (PPE) is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Respiratory | Government-approved respirator with an appropriate cartridge for organic vapors.[1] | The compound is likely volatile and toxic if inhaled. A respirator minimizes the risk of respiratory tract irritation and systemic toxicity.[2][5][6] |
| Hands | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[7][8] | Prevents dermal absorption, which is a primary route of exposure for toxic halogenated compounds.[2] Always inspect gloves before use and use proper removal technique.[1] |
| Eyes/Face | Government-approved eye/face protection (safety goggles and a face shield).[1][6] | Protects against splashes and aerosols that can cause serious eye irritation or injury.[2][5] |
| Body | Protective clothing (lab coat) and, if necessary, chemical-resistant apron and boots.[1] | Minimizes skin contact with potential spills or splashes.[2] |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a best-practice approach.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7][8] The storage area should be clearly labeled.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above.
-
Engineering Controls: All handling of this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8]
-
Spill Management: In the event of a spill, evacuate the area and prevent further spread. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For large spills, contact your institution's environmental health and safety department immediately.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][8] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[5][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][5] Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Halogenated Waste Stream: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[9][10]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams to prevent complications in the disposal process.[10]
Disposal Method:
-
Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[11] This process ensures the complete destruction of the compound.
-
Licensed Contractor: All hazardous waste must be disposed of through your institution's designated hazardous waste management contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[9]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself, your colleagues, and the environment.
References
-
Data Catalyst One. Ensuring Safety: Handling 2-Bromo-4'-fluoroacetophenone in Chemical Processes. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
University of California, Santa Barbara. Fluorine Gas Safety Operating Procedure. [Link]
-
University of California, Berkeley. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
-
Thermo Fisher Scientific. 2-Bromopyridine Safety Data Sheet. [Link]
-
Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]
-
Washington State University. Halogenated Solvents Safety Data Sheet. [Link]
-
University of Wisconsin-La Crosse. Appendix A: Disposal Procedures by Chemical. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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- 4. assets.thermofisher.cn [assets.thermofisher.cn]
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- 7. nbinno.com [nbinno.com]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
